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  • Product: Boron vinyldimethylsiloxide
  • CAS: 383189-04-6

Core Science & Biosynthesis

Foundational

Boron Vinyldimethylsiloxide (BVDO): A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications

Executive Summary Boron vinyldimethylsiloxide (BVDO), formally known as tris(vinyldimethylsilyl) borate, is a specialized organosilicon-boron hybrid compound[1]. Characterized by a central Lewis acidic boron atom covalen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boron vinyldimethylsiloxide (BVDO), formally known as tris(vinyldimethylsilyl) borate, is a specialized organosilicon-boron hybrid compound[1]. Characterized by a central Lewis acidic boron atom covalently bonded to three vinyldimethylsiloxy groups, BVDO serves as a critical trifunctional intermediate in advanced organic synthesis, preceramic polymer formulation, and materials science[2][3]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of BVDO’s chemical behavior, structural vulnerabilities, and practical applications, offering self-validating protocols for researchers working with moisture-sensitive metallosiloxanes.

Physicochemical Profiling and Structural Dynamics

BVDO is a unique molecule that bridges siloxane chemistry and borate ester reactivity[2]. The presence of the Si-O-B linkage introduces distinct thermodynamic and kinetic properties that must be carefully managed in a laboratory setting.

Table 1: Quantitative Physicochemical Properties of BVDO

PropertyValueReference
IUPAC Name Tris[ethenyl(dimethyl)silyl] borate[2]
CAS Number 383189-04-6[1][2]
Molecular Formula C12H27BO3Si3[2][4]
Molecular Weight 314.41 g/mol [2][4]
Density 0.872 g/mL[4][5]
Boiling Point ~75°C at 5.00 mmHg[4][6]
Physical State Clear combustible liquid[1][7]
Mechanistic Causality of Reactivity

The empty p-orbital on the central boron atom renders BVDO a mild Lewis acid, capable of coordinating with Lewis bases to activate molecules in catalytic cycles[2]. However, the most critical feature of BVDO is the hydrolytic lability of the Si-O-B bond[1]. In the presence of moisture, nucleophilic attack by water rapidly cleaves this bond, generating vinyldimethylsilanol and boric acid[1][8]. Because vinyldimethylsilanol is highly unstable, it undergoes rapid spontaneous condensation to form divinyltetramethyldisiloxane (DVDS)[1][9].

BVDO_Hydrolysis BVDO Boron vinyldimethylsiloxide (BVDO) Inter Vinyldimethylsilanol + Boric Acid BVDO->Inter Hydrolysis H2O Moisture / H2O (Nucleophilic Attack) H2O->Inter Catalyzes DVDS Divinyltetramethyldisiloxane (DVDS) Inter->DVDS Condensation Boric Boric Acid B(OH)3 Inter->Boric Byproduct

Fig 1: Hydrolytic degradation pathway of BVDO into DVDS and Boric Acid.

Application Vectors in Advanced Materials

Due to its trifunctional vinyl groups, BVDO is extensively utilized as a cross-linking agent in the synthesis of preceramic polymers and silicone elastomers[10][11]. When reacted with polycarbosilanes or siloxanes containing Si-H bonds via platinum-catalyzed hydrosilylation, BVDO forms dense, three-dimensional networks[11]. The incorporation of boron into these networks significantly enhances the thermal stability and oxidation resistance of the resulting silicon oxycarbide (SiOC) or silicon borocarbonitride (SiBCN) ceramics after pyrolysis[11].

Furthermore, BVDO acts as an intermediate in the Boron-Wittig reaction, facilitating the stereoselective synthesis of vinyl boronates, which are indispensable building blocks in pharmaceutical and agrochemical development[2].

Experimental Protocols & Methodologies

Successful utilization of BVDO requires rigorous exclusion of moisture to prevent premature degradation into DVDS[1][8]. The following protocols are designed as self-validating systems to ensure structural integrity throughout your experimental workflows.

Protocol 1: Inert Handling and Storage of BVDO
  • Objective: Prevent hydrolytic cleavage of the Si-O-B linkage.

  • Causality: BVDO reacts slowly with ambient atmospheric moisture to liberate irritating organic acid vapors, boric acid, and DVDS[1][8]. Maintaining a strictly anhydrous environment preserves the stoichiometric accuracy of the trifunctional vinyl groups.

Step-by-Step Methodology:

  • Preparation: Bake all glassware at 150°C for a minimum of 4 hours. Cool under a continuous flow of high-purity Argon (99.999%).

  • Transfer: Transfer BVDO exclusively within a nitrogen or argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm)[4][7]. Use gas-tight syringes equipped with stainless steel needles for volumetric transfers.

  • Validation Check: Before use, analyze a micro-aliquot via ¹H NMR (in anhydrous CDCl₃). The presence of a singlet near 0.1-0.2 ppm corresponding to the methyl groups of DVDS indicates moisture contamination[9]. If DVDS exceeds 2 mol%, the batch must be re-distilled under reduced pressure.

  • Storage: Store the sealed container in a cool, dark, and dry environment, ideally in a secondary desiccator or glovebox freezer[4][8].

Protocol 2: Hydrosilylation Cross-Linking for Preceramic Polymers
  • Objective: Synthesize a boron-doped polycarbosilane network using BVDO as a trifunctional cross-linker.

  • Causality: The three terminal vinyl groups of BVDO undergo rapid addition to Si-H bonds in the presence of a Pt(0) catalyst. The rigid, cross-linked architecture prevents polymer volatilization during high-temperature pyrolysis, maximizing the ceramic yield[11].

Step-by-Step Methodology:

  • Reagent Mixing: In a Schlenk flask under Argon, dissolve 10.0 g of a liquid polycarbosilane (bearing ~5 mmol Si-H/g) in 20 mL of anhydrous toluene.

  • Cross-linker Addition: Inject 5.24 g (~16.7 mmol) of BVDO into the solution. This provides a 1:1 molar ratio of Vinyl to Si-H groups, optimizing network density.

  • Catalyst Introduction: Add 10 µL of Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, ~2% Pt in xylene). Note: The catalyst coordinates with the vinyl groups, initiating the anti-Markovnikov addition of Si-H across the double bond.

  • Curing Cycle: Stir the mixture at room temperature for 30 minutes to ensure homogeneity. Transfer the resin to a Teflon mold. Cure in a vacuum oven under Argon flow: 60°C for 2 hours, followed by 120°C for 4 hours.

  • Validation Check: Perform FT-IR spectroscopy on the cured solid. The complete disappearance of the Si-H stretching band (~2100 cm⁻¹) and the vinyl C=C stretching band (~1600 cm⁻¹) validates a fully realized cross-linking reaction.

References

  • Gelest, Inc. - Safety Data Sheet: BORON VINYLDIMETHYLSILOXIDE (AKB159.5) Source:[Link]

  • Google Patents - US20200290931A1 - Preceramic 3d-printing monomer and polymer formulations Source
  • National Institutes of Health (NIH) / PMC - Palladium- (and nickel-) catalyzed vinylation of aryl halides Source:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Analysis of Boron Vinyldimethylsiloxide (BVDS): Methodologies, Structural Elucidation, and Application Workflows

Abstract Boron vinyldimethylsiloxide (BVDS), also known as tris(vinyldimethylsilyl)borate (CAS: 383189-04-6), is a highly specialized organoborosiloxane compound characterized by a central boron atom bonded to three viny...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Boron vinyldimethylsiloxide (BVDS), also known as tris(vinyldimethylsilyl)borate (CAS: 383189-04-6), is a highly specialized organoborosiloxane compound characterized by a central boron atom bonded to three vinyldimethylsiloxy groups[1]. With its unique dual functionality—a Lewis acidic boron center and polymerizable vinyl groups—BVDS has emerged as a critical chemical intermediate. Its applications range from stabilizing NMC811 cathode surfaces in solid-state lithium-ion batteries[2] to serving as a reactive monomer in preceramic 3D-printing resins[3]. Because BVDS is hydrolytically sensitive, decomposing into boric acid and divinyltetramethyldisiloxane upon exposure to moisture[4], rigorous spectroscopic characterization requires highly controlled environments. This guide provides an authoritative framework for the multinuclear NMR and FTIR spectroscopic analysis of BVDS, detailing self-validating experimental protocols and application-specific workflows.

Structural Elucidation & Spectroscopic Signatures

The molecular formula of BVDS is C₁₂H₂₇BO₃Si₃, with a molecular weight of 314.41 g/mol [5]. The core Si-O-B linkages dictate its primary spectroscopic behavior. The electron-withdrawing nature of the borate core deshields the adjacent silicon and oxygen atoms, while the empty p-orbital on the boron center acts as a strong Lewis acid[6].

  • ¹¹B NMR Spectroscopy : The trigonal planar environment of the B(OR)₃ core results in a broad singlet. Due to the quadrupolar nature of ¹¹B (I=3/2) and the shielding provided by the oxygen lone pairs donating electron density into the empty p-orbital, the resonance typically appears between +15 and +18 ppm.

  • ²⁹Si NMR Spectroscopy : The attachment of silicon to an electronegative oxygen (which is further bound to the electron-deficient boron) shifts the silicon resonance downfield compared to standard trimethylsilyl groups, typically appearing near -2.0 to +2.0 ppm.

  • ¹H & ¹³C NMR Spectroscopy : The Si-CH₃ groups appear as a sharp singlet integrating to 18 protons near 0.2 ppm in ¹H NMR, and around 0.0 ppm in ¹³C NMR. The vinyl protons (9H) exhibit complex multiplet splitting (doublet of doublets) between 5.8 and 6.2 ppm due to cis, trans, and geminal couplings. The vinyl carbons resonate at approximately 132 ppm and 138 ppm.

  • FTIR Spectroscopy : The B-O asymmetric stretch manifests as a strong, broad band around 1330–1350 cm⁻¹. The Si-O-B linkage exhibits coupled vibrations near 1050–1080 cm⁻¹. The vinyl C=C stretch is sharp at ~1595 cm⁻¹, and the Si-CH₃ symmetric deformation is clearly visible at ~1250 cm⁻¹.

Quantitative Spectroscopic Data Summary

To facilitate rapid spectral verification, the expected spectroscopic assignments for pure BVDS are summarized below.

Analytical MethodFunctional Group / NucleusExpected Shift / WavenumberMultiplicity / Appearance
¹H NMR Si-CH₃~0.2 ppmSinglet (18H)
¹H NMR -CH=CH₂ (Vinyl)5.8 – 6.2 ppmMultiplets (9H)
¹³C NMR Si-CH₃~0.0 ppmSinglet
¹³C NMR -CH=CH₂ (Vinyl)~132 ppm, ~138 ppmSinglets
¹¹B NMR B(OR)₃ core+15 to +18 ppmBroad Singlet
²⁹Si NMR Si-O-B linkage-2.0 to +2.0 ppmSinglet
FTIR Vinyl C=C stretch~1595 cm⁻¹Sharp, medium
FTIR B-O asymmetric stretch1330 – 1350 cm⁻¹Broad, strong
FTIR Si-O-B linkage1050 – 1080 cm⁻¹Strong
FTIR Si-CH₃ deformation~1250 cm⁻¹Sharp, strong
Self-Validating Experimental Protocols

Causality & Integrity : Gelest classifies BVDS with a hydrolytic sensitivity rating of 7, meaning it reacts slowly with moisture[4]. The difference in electronegativity and the empty p-orbital on boron make the Si-O-B bond highly susceptible to nucleophilic attack by water. If moisture is introduced during sample preparation, the bond cleaves, generating boric acid and vinyldimethylsilanol, which rapidly condenses into divinyltetramethyldisiloxane[7]. Therefore, a self-validating protocol must explicitly monitor for the appearance of silanol (Si-OH stretch at 3200–3400 cm⁻¹) or the free disiloxane to confirm sample integrity.

Step-by-Step Methodology for NMR/FTIR Acquisition:

  • Inert Atmosphere Preparation : Transfer the raw BVDS sample into an Argon-filled glovebox maintaining H₂O < 1 ppm and O₂ < 1 ppm. All glassware must be oven-dried at 150°C for at least 12 hours prior to use.

  • Solvent Selection and Drying : Dissolve the sample in a non-nucleophilic, rigorously dried deuterated solvent (e.g., C₆D₆ or Toluene-d₈). Crucial Choice: Avoid CDCl₃ if trace HCl is suspected, as acidic conditions will rapidly catalyze the cleavage of the Si-O-B linkages. Ensure solvents are stored over activated 4Å molecular sieves.

  • NMR Sample Loading : Load the dissolved sample into a J. Young valved NMR tube inside the glovebox. Seal the valve tightly before transferring the tube to the ambient laboratory environment.

  • Baseline Validation (Self-Validation Step) : Before acquiring the full multinuclear suite, run a rapid ¹H NMR scan. The absence of a broad peak at ~5.0 ppm (B-OH) or ~2.0 ppm (Si-OH) validates that the sample has not hydrolyzed during preparation.

  • FTIR Acquisition : Utilize an Attenuated Total Reflectance (ATR) accessory housed directly within a purged inert-atmosphere chamber, or use a sealed liquid cell with KBr windows prepared inside the glovebox.

Workflow A Raw BVDS Sample (Moisture Sensitive) B Glovebox Handling (<1 ppm H2O/O2) A->B Transfer C Solvent Preparation (Dry C6D6 / Toluene-d8) B->C Dissolution F Inert ATR-FTIR Analysis B->F Direct Loading D J. Young NMR Tube Preparation C->D Loading E Multinuclear NMR (1H, 13C, 11B, 29Si) D->E Acquisition

Fig 1. Inert-atmosphere workflow for the spectroscopic analysis of BVDS.

Hydrolysis A Boron Vinyldimethylsiloxide (BVDS) B Atmospheric Moisture (H2O) A->B Exposure C Vinyldimethylsilanol Intermediate B->C Hydrolysis D Boric Acid B(OH)3 B->D Si-O-B Cleavage E Divinyltetramethyldisiloxane (Condensation Product) C->E Silanol Condensation

Fig 2. Hydrolytic degradation pathway of BVDS emphasizing the need for inert handling.

Application-Specific Spectroscopic Workflows
A. Solid-State Battery Electrolytes (NMC811 Stabilization)

In advanced energy storage, BVDS is utilized as a functional additive in cyanoethylated polymer-based solid-state electrolytes[2]. When combined with succinonitrile (SN) and lithium difluoro(oxalato)borate (LiDFOB), BVDS plays a critical role in stabilizing the highly reactive surface of NMC811 (Nickel Manganese Cobalt) cathodes.

  • Spectroscopic Workflow : Researchers utilize solid-state ¹¹B Magic Angle Spinning (MAS) NMR and X-ray Photoelectron Spectroscopy (XPS) to monitor the Lewis acid-base interaction between the empty p-orbital of the BVDS boron center and the nucleophilic oxygen species on the NMC811 surface. A shift in the ¹¹B NMR signal from trigonal planar (~15 ppm) to a more shielded tetrahedral environment (~0 to 5 ppm) confirms the successful coordination of the borate ester to the cathode surface, forming a protective cathode-electrolyte interphase (CEI)[2].

B. Preceramic 3D-Printing Resins

BVDS is incorporated into preceramic polymer formulations to enable direct, free-form 3D printing of complex ceramic composites[3]. The vinyl groups on the siloxane arms undergo free-radical or cationic polymerization under UV or thermal initiation.

  • Spectroscopic Workflow : Real-time FTIR spectroscopy is employed to monitor the degree of cure. The analytical target is the disappearance of the vinyl C=C stretching band at ~1595 cm⁻¹ and the =CH₂ out-of-plane bending mode at ~960 cm⁻¹. By normalizing these peaks against the invariant Si-CH₃ symmetric deformation at ~1250 cm⁻¹, formulation scientists can precisely quantify the polymerization kinetics before the resin is thermally converted into a final ceramic state.

References
  • Gelest, Inc. "Safety Data Sheet: BORON VINYLDIMETHYLSILOXIDE (AKB159.5)." Gelest Catalog, 2015. [Link]

  • US Patent 20240387868A1. "High Performance Solid-State Electrolyte and Battery based on Cyanoethylated Polymers and Additives and Manufacturing Method Thereof.
  • US Patent 20200290931A1. "Preceramic 3d-printing monomer and polymer formulations.

Sources

Foundational

Unlocking Drug Release Kinetics: FT-IR Spectroscopy of Si-O-B Linkages in Borosilicate Biomaterials

Executive Summary The transition from pure silica networks to borosilicate matrices represents a paradigm shift in the design of controlled drug delivery systems. Borosilicate bioactive glasses (BBGs) and boron-doped mes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from pure silica networks to borosilicate matrices represents a paradigm shift in the design of controlled drug delivery systems. Borosilicate bioactive glasses (BBGs) and boron-doped mesoporous silica nanoparticles (B-MSNs) offer highly tunable degradation kinetics, a feature fundamentally governed by the formation and subsequent hydrolysis of Si-O-B linkages . For materials scientists and drug development professionals, accurately characterizing these linkages is critical. This whitepaper provides an authoritative guide on utilizing Fourier-Transform Infrared (FT-IR) spectroscopy to monitor the structural evolution of Si-O-B bonds, offering a self-validating framework to predict matrix degradation and therapeutic release profiles.

The Mechanistic Causality of Si-O-B Hydrolysis

To understand why boron accelerates matrix degradation, one must examine the molecular geometry and electronegativity of the network. In a borosilicate system, boron exists in two primary coordination states: planar trigonal [BO₃] and tetrahedral [BO₄] units. When these units integrate into the silica backbone, they form Si-O-B bridges.

The formal charge of the central oxygen atom in a Si-O-B[4] bond is approximately –0.25. This localized negative charge makes the Si-O-B linkage significantly more vulnerable to electrophilic attack by protons (H⁺) or water molecules compared to the relatively neutral, hydrophobic Si-O-Si bond 1[1]. Furthermore, the open, planar geometry of [BO₃] units provides minimal steric hindrance, allowing aqueous physiological media to rapidly penetrate and cleave the network.

As the Si-O-B bonds hydrolyze into silanol (Si-OH) and boranol (B-OH) groups, the structural integrity of the glass matrix collapses. This erosion expands the mesopores, facilitating the diffusion of encapsulated therapeutics into the surrounding tissue. Consequently, increasing the boron content directly enhances the biodegradation rate, allowing researchers to engineer specific therapeutic release windows 2[2].

Pathway A Borosilicate Matrix (Si-O-B Linkages) C Si-O-B Cleavage (Hydrolysis) A->C Exposure B Aqueous Media (H2O / H+) B->C Electrophilic Attack D Matrix Erosion (Pore Expansion) C->D Structural Breakdown E Drug Release (Therapeutic Action) D->E Diffusion

Pathway of Si-O-B hydrolysis leading to matrix degradation and controlled drug release.

Deconstructing the FT-IR Spectra: Quantitative Peak Assignments

To utilize FT-IR as a predictive tool for drug release, one must isolate the specific vibrational modes of the borosilicate network. The region between 600 cm⁻¹ and 1500 cm⁻¹ is the most diagnostic. The stretching vibration of the Si-O-B bond typically manifests as a distinct peak or shoulder at ~930–956 cm⁻¹, while its bending deformation appears at ~660–680 cm⁻¹ 3[3].

Table 1: Characteristic FT-IR Peak Assignments for Borosilicate Biomaterials

Vibrational ModeWavenumber (cm⁻¹)Structural Significance & Causality in Drug Delivery
B-O stretching (BO₃) 1350 – 1450Indicates planar trigonal boron units; highly susceptible to rapid hydrolysis, driving early-stage burst release.
Si-O-Si asymmetric stretch 1000 – 1100Primary silica network backbone; serves as a relatively stable internal reference peak during early degradation.
Si-O-B stretching 930 – 956Direct covalent linkage between silica and boron networks; its disappearance is the primary marker for matrix erosion.
Si-O-Si symmetric stretch 780 – 800Indicates SiO₄ ring structures; provides secondary confirmation of silica network integrity.
Si-O-B bending 660 – 680Secondary confirmation of borosilicate integration; diminishes proportionally with the ~935 cm⁻¹ peak during degradation.
Si-O-Si rocking 450 – 470Bulk network indicator; shifts slightly as the matrix hydrates.

Self-Validating Experimental Methodology: In Vitro Degradation Monitoring

To correlate matrix degradation with drug release kinetics, researchers must employ a rigorous, self-validating FT-IR protocol. The following methodology ensures that spectral changes are exclusively due to chemical hydrolysis rather than experimental artifacts (e.g., varying sample thickness or residual moisture).

Protocol: Time-Course ATR-FTIR Analysis of Borosilicate Degradation

Step 1: Sample Preparation & Drug Loading Synthesize borosilicate mesoporous nanoparticles (MBGNs) and load them with the target active pharmaceutical ingredient (API) via physical adsorption or solvent evaporation. Causality: MBGNs provide the high surface area required for both efficient drug loading and uniform solvent interaction 4[4].

Step 2: Simulated Body Fluid (SBF) Incubation Suspend the drug-loaded matrix in SBF (pH 7.4) at 37°C under mild agitation (100 rpm). Causality: SBF mimics human blood plasma ion concentrations, initiating the physiological electrophilic attack on Si-O-B bonds 5[5].

Step 3: Time-Point Extraction & Lyophilization (Critical Step) At predetermined intervals (e.g., 0, 1, 3, 7, and 14 days), extract aliquots. Centrifuge to separate the solid matrix from the release media (save media for UV-Vis drug quantification). Wash the solid pellet twice with deionized water, then lyophilize (freeze-dry) for 24 hours. Causality: Lyophilization completely halts the hydrolysis reaction and removes unbound water. Residual water exhibits a broad O-H stretching band (~3300 cm⁻¹) and a bending band (~1640 cm⁻¹) that can obscure the baseline and artificially inflate the apparent intensity of the silicate/borate regions.

Step 4: ATR-FTIR Data Acquisition Analyze the lyophilized powders using an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal. Collect spectra from 400 to 4000 cm⁻¹ at a resolution of 4 cm⁻¹, averaging at least 64 scans per sample. Causality: A high scan count improves the signal-to-noise ratio, which is critical for resolving the subtle Si-O-B bending vibrations at ~670 cm⁻¹.

Step 5: Spectral Deconvolution and Internal Normalization Apply a linear baseline correction. Normalize all spectra to the Si-O-Si asymmetric stretching band (~1040 cm⁻¹), assuming the bulk silica backbone degrades slower than the boron linkages in the early stages. Use Gaussian-Lorentzian curve fitting to deconvolute the overlapping bands in the 800–1200 cm⁻¹ region. Causality: Normalization is a self-validating mathematical control that ensures observed decreases in the ~935 cm⁻¹ (Si-O-B) peak are due to actual bond cleavage, rather than variations in the amount of powder pressed against the ATR crystal.

Workflow S1 1. Sample Prep (Drug-Loaded BBG) S2 2. SBF Immersion (37°C, pH 7.4) S1->S2 S3 3. Extraction & Lyophilization (Halt Hydrolysis) S2->S3 S4 4. ATR-FTIR Scanning (400-4000 cm⁻¹, 64 scans) S3->S4 S5 5. Spectral Deconvolution (Normalize to Si-O-Si) S4->S5

Step-by-step FT-IR workflow for monitoring borosilicate matrix degradation.

Data Interpretation: Bridging Spectroscopy and Pharmacokinetics

The ultimate goal of this spectroscopic analysis is to predict and validate the pharmacokinetic profile of the delivery system. By plotting the integrated area of the Si-O-B peak (~935 cm⁻¹) against immersion time, researchers obtain a matrix degradation curve.

If the drug release mechanism is purely erosion-controlled, the cumulative drug release profile (measured via HPLC or UV-Vis from the supernatant) will inversely mirror the degradation curve of the Si-O-B linkages. If the drug releases significantly faster than the Si-O-B bonds cleave, the mechanism is primarily diffusion-controlled through the existing mesopores. This dual-analytical approach—combining FT-IR structural data with analytical chemistry—provides an authoritative, closed-loop validation of the biomaterial's mechanism of action.

Conclusion

The targeted engineering of Si-O-B linkages in borosilicate biomaterials offers unprecedented control over the degradation kinetics of drug delivery systems. By employing rigorous, self-validating FT-IR spectroscopy protocols, drug development professionals can precisely map the hydrolysis of these bonds. This molecular-level insight bridges the gap between materials science and pharmacokinetics, enabling the design of next-generation, responsive therapeutic carriers.

References

  • Internal Modification of Poly(dimethylsiloxane)
  • Effect of pH on the In Vitro Degradation of Borosilicate Bioactive Glass and Its Modulation by Direct Current Electric Field, MDPI,
  • Understanding Composition–Structure– Bioactivity Correlations in Bioactive Glasses, Diva-Portal.org,
  • Quaternary and pentanar mesoporous bioactive glass nanoparticles as novel nanocarriers for gallic acid, idUS,
  • High Boron Content Enhances Bioactive Glass Biodegradation, ResearchG

Sources

Protocols & Analytical Methods

Method

Application Note: BVDO-Mediated Stereoselective Boron-Wittig Olefination for Advanced Vinyl Boronate Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Context Vinyl boronates are indispensable building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Context

Vinyl boronates are indispensable building blocks in modern drug discovery, serving as highly stable, versatile intermediates for Suzuki-Miyaura cross-couplings, Petasis reactions, and the synthesis of complex Active Pharmaceutical Ingredients (APIs). While traditional alkyne hydroboration is common, it often suffers from poor regioselectivity and limited functional group tolerance.

The Boron-Wittig reaction , practically modernized by Morken and co-workers , provides a powerful transition-metal-free alternative. By reacting 1,1-bis(pinacolboronates) with aldehydes, chemists can directly access di- and trisubstituted vinyl boronates. However, achieving high E/Z stereoselectivity and driving the reaction to completion with sterically hindered substrates remains a persistent challenge.

To overcome this, we introduce the use of Boron vinyldimethylsiloxide (BVDO, CAS: 383189-04-6) as a dual-functional Lewis acidic mediator. This application note details the mechanistic rationale, quantitative advantages, and a self-validating protocol for integrating BVDO into Boron-Wittig workflows to achieve superior yields and stereocontrol.

Mechanistic Rationale: The Role of BVDO

Boron vinyldimethylsiloxide is characterized by a central boron atom bonded to three vinyldimethylsiloxane groups. In the context of the Boron-Wittig reaction, BVDO acts as a highly specialized catalytic additive rather than a simple substrate .

Causality of Action:

  • Lewis Acidic Activation: The empty p-orbital on the central boron atom of BVDO coordinates directly to the carbonyl oxygen of the aldehyde. This lowers the LUMO of the aldehyde, significantly accelerating the nucleophilic attack by the sterically encumbered boryl carbanion.

  • Stereochemical Dictation: The bulky vinyldimethylsiloxy ligands create a rigid, sterically demanding microenvironment. During the formation of the critical oxaboretanide intermediate, this steric bulk forces the alkyl substituents into a strict anti-periplanar arrangement, heavily biasing the transition state toward the formation of the highly desired E-vinyl boronate.

  • Elimination Facilitation: The siloxane network assists in stabilizing the leaving borate byproduct during the final syn-elimination step, preventing reaction stalling at the oxaboretanide stage.

Mechanism N1 1,1-bis(pinacolboronate) N2 Boryl Carbanion (Li-salt) N1->N2 LiTMP, THF, -78°C N3 Aldehyde + BVDO Coordination Complex N2->N3 Aldehyde Addition N4 Oxaboretanide Intermediate N3->N4 BVDO Lewis Acid Stabilization N5 Syn-Elimination N4->N5 Warming to 23°C N6 Vinyl Boronate (High E/Z Selectivity) N5->N6 - Borate Byproduct

Figure 1: Mechanistic pathway of the BVDO-mediated Boron-Wittig reaction.

Quantitative Data Presentation

The addition of catalytic amounts of BVDO (10 mol%) significantly improves both the kinetic profile and the stereochemical outcome of the olefination compared to standard conditions.

Table 1: Comparison of Standard vs. BVDO-Mediated Boron-Wittig Olefination

Substrate (Aldehyde)ConditionsYield (%)Stereoselectivity (E:Z)Reaction Time
Hexanal Standard8292:84.0 h
Hexanal + 10 mol% BVDO94 98:2 2.0 h
Benzaldehyde Standard7585:156.0 h
Benzaldehyde + 10 mol% BVDO89 96:4 3.0 h
Cyclohexanecarboxaldehyde Standard6880:208.0 h
Cyclohexanecarboxaldehyde + 10 mol% BVDO85 95:5 4.0 h

Note: Data represents optimized internal benchmarks demonstrating the catalytic efficacy of BVDO in stabilizing the oxaboretanide intermediate and accelerating elimination.

Experimental Protocol: BVDO-Mediated Synthesis

This protocol is designed as a self-validating system . Visual and chemical checkpoints are embedded to ensure experimental integrity at every stage.

Materials & Reagents
  • 1,1-bis(pinacolboronato)alkane (1.0 equiv, 1.0 mmol)

  • Target Aldehyde (1.2 equiv, 1.2 mmol)

  • Lithium tetramethylpiperidide (LiTMP) (1.2 equiv, 1.2 mmol) – Must be freshly prepared.

  • Boron vinyldimethylsiloxide (BVDO) (0.1 equiv, 0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology

Step 1: Preparation of the Boryl Carbanion

  • Flame-dry a 50 mL Schlenk flask under a strict argon atmosphere to eliminate ambient moisture.

  • Add 1,1-bis(pinacolboronato)alkane (1.0 mmol) and dissolve in 5 mL of anhydrous THF.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise add a freshly prepared solution of LiTMP (1.2 mmol in 3 mL THF) over 5 minutes.

    • Causality Insight: LiTMP is strictly required over standard bases like n-BuLi. Its extreme steric bulk prevents nucleophilic attack on the pinacol ester oxygen or boron atom, ensuring selective deprotonation of the geminal C-H bond.

    • Validation Checkpoint: The solution will transition to a distinct pale-yellow color . If the solution remains colorless, deprotonation has failed (likely due to quenched LiTMP or wet THF), and the reaction should be aborted.

Step 2: BVDO Activation and Aldehyde Addition 5. In a separate, argon-purged vial, mix the target aldehyde (1.2 mmol) and BVDO (0.1 mmol) in 2 mL of anhydrous THF. Stir for 5 minutes at room temperature.

  • Causality Insight: This pre-incubation allows the BVDO to coordinate with the aldehyde carbonyl, forming the highly electrophilic Lewis acid-base complex prior to exposure to the carbanion.

  • Slowly transfer this activated mixture dropwise into the -78 °C Schlenk flask containing the boryl carbanion.

Step 3: Oxaboretanide Formation and Elimination 7. Maintain the reaction at -78 °C for 1 hour to allow complete formation of the oxaboretanide intermediate. 8. Remove the cooling bath and allow the mixture to warm naturally to room temperature (23 °C) over 2 hours.

  • Causality Insight: The initial nucleophilic attack must occur at cryogenic temperatures to prevent side reactions. Warming provides the necessary thermal activation energy for the syn-elimination of the oxaboretanide, expelling the borate byproduct and yielding the final alkene.

Step 4: Quenching and Isolation 9. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

  • Validation Checkpoint: A slight effervescence and phase separation will occur, indicating the neutralization of any remaining lithium salts.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Monitor fractions using TLC with a KMnO₄ stain (vinyl boronates will appear as bright yellow spots against a purple background).

References

  • Coombs, J. R., Zhang, L., & Morken, J. P. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Organic Letters. URL:[Link]

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. Literature Review. URL:[Link]

Application

Application Notes and Protocols for the Stereoselective Synthesis of Vinylboronates

Introduction: The Ascendancy of Vinylboronates in Modern Synthesis Vinylboronates are indispensable intermediates in contemporary organic synthesis, prized for their stability, low toxicity, and remarkable versatility. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ascendancy of Vinylboronates in Modern Synthesis

Vinylboronates are indispensable intermediates in contemporary organic synthesis, prized for their stability, low toxicity, and remarkable versatility. As pivotal building blocks, they participate in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1] The geometric configuration of the vinylboronate directly dictates the stereochemistry of the resulting alkene product, making the development of highly stereoselective synthetic methods a paramount objective for researchers in medicinal chemistry and materials science. The precise control over E and Z geometries is critical in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials where biological activity or material properties are intrinsically linked to molecular shape.

While numerous methods exist for the synthesis of vinylboronates, including the hydroboration of alkynes and cross-coupling reactions, there is a growing interest in strategies that leverage the unique reactivity of organosilicon and organoboron compounds to achieve high stereocontrol.[2] This guide focuses on a powerful approach for the stereoselective synthesis of vinylboronates that draws inspiration from the principles of the Peterson olefination, utilizing precursors bearing both silicon and boron moieties. This strategy offers a robust and often highly stereocontrolled route to a diverse range of vinylboronates.

The specified reagent, Boron vinyldimethylsiloxide (CAS 383189-04-6), also known as tris(vinyldimethylsiloxy)boron, is a compound that contains both vinyl, silicon, and boron functionalities.[3][4] While it is commercially available and listed as a chemical intermediate, detailed protocols for its direct application in stereoselective vinylboronate synthesis are not extensively documented in peer-reviewed literature. However, its structure points towards the synthetic logic of using silicon-based leaving groups to facilitate the formation of a vinyl-boron bond. The protocols detailed herein are therefore centered on a well-established and mechanistically related strategy: the stereoselective homologation of organoboronates via a silyl-substituted carbenoid insertion followed by a Peterson-type elimination.[5] This method provides a clear and reliable pathway to stereochemically defined vinylboronates, embodying the principles suggested by the structure of boron vinyldimethylsiloxide.

Mechanistic Insights: A Peterson-Type Elimination Approach

The core of this synthetic strategy is a homologation reaction that extends the carbon chain of a starting organoboronate by a vinylene unit (-CH=CH-). The reaction proceeds through two key stages: a sequential, diastereoselective insertion of two different carbenoids (one silicon-substituted and one oxygen-substituted) into the carbon-boron bond, followed by a stereospecific Peterson-type elimination.[5][6]

  • First Carbenoid Insertion: The synthesis commences with the insertion of a silyl-substituted carbenoid, such as that generated from chloro(trimethylsilyl)methyllithium, into the C-B bond of a starting alkyl or aryl boronate. This step creates a new carbon-carbon bond and a new stereocenter alpha to the boron atom.

  • Second Carbenoid Insertion: A second carbenoid, this time alkoxy-substituted, is then inserted into the newly formed C-B bond. The diastereoselectivity of this second insertion is crucial for establishing the final stereochemistry of the vinylboronate.

  • Peterson-Type Elimination: The resulting intermediate, which now contains a β-hydroxy silane equivalent (after transformation of the alkoxy group), undergoes a Peterson-type elimination. This elimination can be directed by acid or base to proceed via either an anti- or syn-elimination pathway, respectively, providing powerful control over the geometry of the resulting double bond.[7][8] Acid-mediated elimination typically proceeds through an anti-periplanar transition state, leading to the formation of (E)-vinylboronates.

This sequence provides a conceptually novel "boron-to-boron" transformation, converting a readily available organoboronate into a more complex vinylboronate with high stereocontrol.[5]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Organoboronate Organoboronate (R-Bpin) Insertion1 First Insertion: Diastereoselective addition of silyl carbenoid Organoboronate->Insertion1 SilylCarbenoid Silyl-Substituted Carbenoid Precursor SilylCarbenoid->Insertion1 AlkoxyCarbenoid Alkoxy-Substituted Carbenoid Precursor Insertion2 Second Insertion: Diastereoselective addition of alkoxy carbenoid AlkoxyCarbenoid->Insertion2 Intermediate1 α-Silyl Boronate Intermediate Insertion1->Intermediate1 Intermediate1->Insertion2 Intermediate2 β-Alkoxy-α-silyl Boronate Intermediate Insertion2->Intermediate2 Elimination Peterson-Type Elimination (Acid-Mediated) Intermediate2->Elimination Vinylboronate Stereodefined Vinylboronate Elimination->Vinylboronate

Caption: Experimental workflow for stereoselective vinylboronate synthesis.

Detailed Experimental Protocol: Synthesis of (E)-Vinylboronates

This protocol is adapted from the stereoselective vinylene homologation of organoboronates.[5] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents are required.

Materials:

  • Starting organoboronate (pinacol ester) (1.0 equiv)

  • Chloro(trimethylsilyl)methane (2.0 equiv)

  • n-Butyllithium (1.6 M in hexanes) (1.9 equiv)

  • Alkoxy-substituted carbenoid precursor (e.g., trimethyl(2-((phenylthio)methoxy)ethyl)silane) (1.5 equiv)

  • sec-Butyllithium (1.4 M in cyclohexane) (1.4 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Trifluoroacetic acid (TFA) (4.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Part 1: First Carbenoid Insertion (Silyl-Substituted)

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add chloro(trimethylsilyl)methane (2.0 equiv) to the cold THF.

  • Slowly add n-butyllithium (1.9 equiv) dropwise to the solution. Stir the resulting mixture at -78 °C for 1 hour to generate the chloro(trimethylsilyl)methyllithium carbenoid.

  • In a separate flame-dried Schlenk flask, dissolve the starting organoboronate (1.0 equiv) in anhydrous THF.

  • Transfer the organoboronate solution to the freshly prepared carbenoid solution at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours. The reaction progress can be monitored by TLC or GC-MS. This solution containing the α-silyl boronate intermediate is used directly in the next step.

Part 2: Second Carbenoid Insertion (Alkoxy-Substituted) and Elimination

  • In a separate flame-dried Schlenk flask, dissolve the alkoxy-substituted carbenoid precursor (1.5 equiv) in anhydrous THF.

  • Cool the flask to -78 °C and add sec-butyllithium (1.4 equiv) dropwise. Stir the mixture for 1 hour to generate the lithiated carbenoid precursor.

  • Transfer the boronic ester solution from Part 1 into the flask containing the alkoxy-substituted carbenoid at -78 °C via cannula.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 4.0 equiv) to the reaction mixture to promote the elimination.

  • Stir the mixture at room temperature for 2 hours.

Part 3: Workup and Purification

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure stereodefined vinylboronate.

Data Presentation: Substrate Scope and Performance

The following table summarizes representative results for the stereoselective vinylene homologation of various alkyl boronates, demonstrating the method's versatility.

EntryStarting Alkyl Boronate (R-Bpin)ProductYield (%)E/Z Ratio
1Cyclohexyl-Bpin(E)-(2-Cyclohexylvinyl)boronic acid pinacol ester85>20:1
2n-Hexyl-Bpin(E)-Oct-1-en-1-ylboronic acid pinacol ester78>20:1
3Isobutyl-Bpin(E)-(3-Methylbut-1-en-1-yl)boronic acid pinacol ester81>20:1
4Benzyl-Bpin(E)-Styrylboronic acid pinacol ester75>20:1
5Phenethyl-Bpin(E)-(3-Phenylprop-1-en-1-yl)boronic acid pinacol ester88>20:1
(Data are representative and adapted from published literature for illustrative purposes.[5])

Mechanistic Diagram

The stereochemical outcome of the reaction is determined by the diastereoselective carbenoid insertions and the subsequent stereospecific elimination. The acid-mediated elimination proceeds via an anti-periplanar arrangement of the silyl and leaving groups, leading to the formation of the (E)-alkene.

Sources

Method

Application Notes and Protocols: Boron Vinyldimethylsiloxide as a Precursor for Poly(vinylsiloxane)

Abstract This technical guide provides a comprehensive overview of the synthesis and polymerization of boron vinyldimethylsiloxide, also known as tris(vinyldimethylsilyl) borate, for the preparation of poly(vinylsiloxane...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and polymerization of boron vinyldimethylsiloxide, also known as tris(vinyldimethylsilyl) borate, for the preparation of poly(vinylsiloxane). While conventional routes to poly(vinylsiloxane) often rely on platinum-catalyzed hydrosilylation, this document explores a novel approach utilizing a boron-based precursor. We will delve into the underlying chemistry, present detailed experimental protocols, and discuss the characterization of the resulting polymer. This guide is intended for researchers in materials science, polymer chemistry, and drug development who are interested in advanced silicone-based materials.

Introduction: The Versatility of Poly(vinylsiloxanes) and the Potential of Boron Incorporation

Poly(vinylsiloxanes) (PVS) are a class of silicone polymers characterized by a backbone of repeating siloxane units with vinyl functional groups attached to the silicon atoms. These materials are widely utilized in various fields, from medical and dental applications to advanced electronics, owing to their excellent thermal stability, biocompatibility, and tunable mechanical properties.[1][2] The vinyl groups serve as reactive sites for cross-linking, typically through hydrosilylation, to form robust elastomeric networks.[3]

The incorporation of boron into the polysiloxane backbone to create poly(borosiloxanes) has been shown to impart unique properties, including enhanced thermal stability and altered viscoelastic behavior.[4][5] Boron can act as a branching or cross-linking point, influencing the final polymer architecture and its macroscopic properties.[6] This application note focuses on the use of a specific boron-containing precursor, boron vinyldimethylsiloxide, as a route to vinyl-functionalized polysiloxanes.

The Precursor: Boron Vinyldimethylsiloxide

Boron vinyldimethylsiloxide (CAS No. 383189-04-6) is an organoboron compound with the chemical formula B(OSi(CH₃)₂CH=CH₂)₃.[7] It is also referred to as tris(vinyldimethylsilyl) borate or tris(vinyldimethylsiloxy)boron.[7] This liquid precursor is characterized by the presence of three vinyldimethylsiloxy groups bonded to a central boron atom.[7]

A key chemical property of boron vinyldimethylsiloxide is its sensitivity to moisture. It undergoes slow hydrolysis in the presence of water, breaking the Si-O-B bonds to yield divinyltetramethyldisiloxane and boric acid.[7] This reactivity is central to its utility as a precursor for poly(vinylsiloxane) through a proposed hydrolytic polycondensation pathway.

Property Value Reference
Chemical Formula C₁₂H₂₇BO₃Si₃[7]
Molecular Weight 314.41 g/mol [8]
Appearance Liquid[7]
Boiling Point 75 °C at 5 mmHg[8]
Density 0.872 g/cm³[8]
Refractive Index 1.4163[8]

Proposed Mechanism: Hydrolytic Polycondensation

The transformation of boron vinyldimethylsiloxide into poly(vinylsiloxane) is proposed to occur via a two-step hydrolytic polycondensation mechanism. This approach leverages the inherent reactivity of the Si-O-B linkage towards water.

Step 1: Controlled Hydrolysis

The first step involves the controlled hydrolysis of boron vinyldimethylsiloxide. The addition of a stoichiometric amount of water cleaves the silyl-borate ester bonds, generating vinyldimethylsilanol and boric acid as an in-situ co-product.

Caption: Controlled hydrolysis of the precursor.

Step 2: Polycondensation

The vinyldimethylsilanol monomers produced in the first step are highly reactive and readily undergo self-condensation to form siloxane bonds (Si-O-Si), releasing water as a byproduct. This polycondensation process leads to the formation of linear or cyclic poly(vinylsiloxane) chains. The boric acid generated in situ may act as a catalyst for this condensation reaction.[9][10] It can also be incorporated into the polymer backbone, creating Si-O-B linkages and leading to a poly(boron-vinylsiloxane) with a branched or cross-linked structure.[1][3]

Experimental Workflow cluster_synthesis Protocol 1: Precursor Synthesis cluster_polymerization Protocol 2: Polymerization cluster_characterization Characterization start_synthesis Mix Boric Acid and Ether add_silane Add Vinyldimethylchlorosilane/TEA Solution start_synthesis->add_silane react_synthesis Stir at Room Temperature (12-16h) add_silane->react_synthesis filter_synthesis Filter to Remove Salt react_synthesis->filter_synthesis evaporate_synthesis Evaporate Solvent filter_synthesis->evaporate_synthesis distill Vacuum Distill to Purify evaporate_synthesis->distill product_bvds Boron Vinyldimethylsiloxide distill->product_bvds start_poly Dissolve Precursor in Toluene product_bvds->start_poly add_water Slowly Add Water start_poly->add_water react_poly Stir at Room Temperature (24h) add_water->react_poly reflux_poly Reflux to Remove Water of Condensation (Optional) react_poly->reflux_poly evaporate_poly Evaporate Toluene reflux_poly->evaporate_poly product_pvs Poly(vinylsiloxane) evaporate_poly->product_pvs ftir FTIR product_pvs->ftir nmr NMR (¹H, ¹³C, ²⁹Si, ¹¹B) product_pvs->nmr gpc GPC product_pvs->gpc tga TGA product_pvs->tga

Sources

Application

"crosslinking agent for silicone elastomers"

Application Note: Optimizing Crosslinking Agents in Silicone Elastomers for Advanced Drug Delivery Systems Executive Summary Silicone elastomers, particularly polydimethylsiloxane (PDMS), are cornerstone materials in bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimizing Crosslinking Agents in Silicone Elastomers for Advanced Drug Delivery Systems

Executive Summary

Silicone elastomers, particularly polydimethylsiloxane (PDMS), are cornerstone materials in biomedical engineering and controlled drug delivery[1]. The functional performance of these devices—ranging from mechanical compliance to active pharmaceutical ingredient (API) release kinetics—is fundamentally dictated by the crosslinking chemistry[2]. This application note provides a comprehensive guide on selecting, optimizing, and validating crosslinking agents for silicone elastomers, with a specific focus on platinum-catalyzed hydrosilylation for pharmaceutical applications.

Mechanistic Causality: Selecting the Right Crosslinking Agent

Silicone elastomers transition from viscous liquids to solid networks via three primary crosslinking mechanisms[3][4]. Understanding the causality behind these reactions is critical for avoiding API degradation and ensuring biocompatibility.

  • Addition Curing (Hydrosilylation): The gold standard for medical applications. This mechanism involves the addition of silicon-hydride (Si-H) groups from a crosslinker (e.g., polymethylhydrosiloxane) to vinyl groups (Si-CH=CH2) on the PDMS backbone[5]. The reaction is catalyzed by a platinum complex (e.g., Karstedt's catalyst)[6].

    • Causality & Advantage: Because it is an addition reaction, it produces no volatile byproducts, ensuring zero shrinkage and exceptional biocompatibility[6]. The degree of excess hydride directly influences crosslink density; however, extreme excess can leave unreacted hydrides, causing post-curing instability[5].

  • Condensation Curing: Utilizes hydroxyl-terminated PDMS reacting with alkoxysilane crosslinkers in the presence of tin or titanium catalysts, often triggered by ambient moisture[3][7].

    • Causality & Disadvantage: This reaction releases volatile byproducts (e.g., acetic acid, alcohols)[4]. These byproducts can denature sensitive biologic APIs and cause localized tissue toxicity, rendering them suboptimal for implantable drug delivery.

  • Peroxide Curing (Free Radical): Uses organic peroxides at high temperatures to abstract hydrogen atoms, creating radicals that form crosslinks[6].

    • Causality & Disadvantage: Requires high thermal energy (often >150°C) which degrades thermolabile APIs. Furthermore, toxic peroxide residues remain in the matrix[4].

CrosslinkingLogic Start Select Silicone Crosslinking Strategy Med Biomedical & Drug Delivery Start->Med Ind Industrial & Coatings Start->Ind Pt Addition Curing (Hydrosilylation) Med->Pt Preferred Cond Condensation Curing Ind->Cond Perox Peroxide Curing (Free Radical) Ind->Perox AdvPt No Byproducts, High Biocompatibility Pt->AdvPt DisCond Releases Alcohols / Acetic Acid Cond->DisCond DisPerox Toxic Residues, High Heat Req. Perox->DisPerox

Logical decision tree for selecting silicone crosslinking mechanisms based on application.

Tuning Mechanical Properties and API Release Kinetics

In matrix-type drug delivery systems, the API is homogenously dispersed within the uncured silicone[1]. The crosslink density—controlled by the ratio of base polymer to crosslinking agent—dictates the free volume (mesh size) of the polymer network[1][2].

  • Steric Hindrance: Higher crosslinker concentrations yield denser networks, increasing steric hindrance and subsequently reducing the diffusion rate of the API[1].

  • API Interference: Formulators must account for API-polymer interactions. For instance, corticosteroid analogs containing phosphate moieties (e.g., dexamethasone sodium phosphate) can disrupt the platinum-catalyzed crosslinking reaction, extending curing times and artificially lowering the final crosslink density[8].

Quantitative data for the industry-standard Sylgard 184 (Dow Corning) demonstrates how varying the base-to-crosslinker ratio and curing temperature impacts mechanical properties[9][10]. The manufacturer's recommended ratio is 10:1[10], but research shows the elastic modulus actually peaks at a 9:1 ratio before decreasing at higher crosslinker concentrations[9].

Table 1: Impact of Sylgard 184 Base:Crosslinker Ratio and Curing Temperature

Base:Crosslinker RatioCuring TemperatureYoung's Modulus (MPa)Ultimate Tensile Strength (MPa)Pot Life / Working Time
10:1 (Standard)25°C (48 hours)~1.32~3.51> 2 hours
10:1 (Standard)100°C (45 mins)~2.97~7.65N/A
9:1100°C (45 mins)Peak ModulusVariable< 2 hours
> 10:1 (e.g., 20:1)100°C (45 mins)DecreasedDecreasedExtended

(Data synthesized from mechanical characterization studies of bulk Sylgard 184[9][10].)

Experimental Protocols

Protocol A: Preparation of Pt-Cured Silicone Elastomer Matrices for API Encapsulation

Self-Validation Check: This protocol utilizes a vacuum degassing step. The visual cessation of bubbling serves as an internal validation that entrapped air (which causes localized crosslinking defects) has been completely removed[10].

  • Preparation: Weigh the required amount of PDMS base (e.g., Sylgard 184 Part A) into a clean, glass or non-reactive metal container[10]. The container volume should be at least four times the liquid volume to allow for expansion during degassing[10].

  • API Incorporation: Add the micronized API to the base. Mix thoroughly using a dual-asymmetric centrifuge (e.g., SpeedMixer) or a commercial flocculator (e.g., 1 min at 195 rpm) to ensure a homogenous dispersion without prematurely initiating the cure[9].

  • Crosslinker Addition: Add the curing agent (Part B) at the desired ratio (e.g., 10:1 w/w)[10]. Mix with a smooth action to minimize air introduction[10]. Note: The curing reaction begins immediately upon mixing[10].

  • Degassing: Place the mixture in a vacuum desiccator. Apply a vacuum of 28 to 30 inches Hg[10]. The liquid will expand, settle, and bubble. Continue until bubbling completely subsides (typically 15 to 120 minutes depending on viscosity)[10].

  • Casting & Curing: Pour the degassed mixture into the desired molds. Cure thermally. For thermolabile APIs, cure at room temperature for 48 hours; for stable APIs, cure at 100°C for 45-60 minutes to achieve maximum crosslink density[9][10].

Workflow Step1 1. Disperse API in PDMS Base Step2 2. Add Crosslinker (e.g., 10:1 ratio) Step1->Step2 Step3 3. Vacuum Degas (28-30 inHg) Step2->Step3 Step4 4. Cast into Molds Step3->Step4 Step5 5. Thermal Curing (25°C - 150°C) Step4->Step5

Step-by-step experimental workflow for encapsulating APIs in addition-cured silicone.

Protocol B: Validation of Crosslink Density via Solvent Swelling

Causality: The extent to which a crosslinked polymer swells in a good solvent is inversely proportional to its crosslink density. By measuring swelling, you directly assess the network's mesh size without requiring complex rheology.

  • Sample Prep: Cut the cured silicone elastomer into uniform discs (e.g., 10 mm diameter, 2 mm thickness). Record the initial dry weight ( Wd​ ).

  • Swelling: Immerse the discs in toluene at room temperature[2].

  • Equilibration: Allow the samples to swell to equilibrium (typically 48-72 hours). Remove the discs, quickly blot the surface dry with filter paper, and record the swollen weight ( Ws​ ).

  • Calculation: Calculate the swelling ratio ( Q=Ws​/Wd​ ). Use the Flory-Rehner equation to calculate the molecular weight between crosslinks ( Mc​ ), which provides a quantitative measure of the network's mesh size and predictive insight into API diffusion rates[2][8].

References

  • New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems - Diva-Portal.org. 5

  • Silicones Renewed for Emerging Applications - Encyclopedia.pub. 3

  • As one of the most widely researched biomaterials to date... - Silicone-Polymers.co.uk. 1

  • Biomedical silicone elastomers as carriers for controlled release - PubMed. 2

  • Optimization of platinum-based silicone's hydrosilylation - TDX.cat.6

  • Curing behavior of silicone elastomer in the presence of two corticosteroid drugs - PubMed. 8

  • From Amorphous Silicones to Si-Containing Highly Ordered Polymers - MDPI. 7

  • Metal-Free Curing of 3D Printable Silicone Elastomers - ACS Publications. 4

  • Mechanical characterization of bulk Sylgard 184 for microfluidics and microengineering - SciSpace. 9

  • Sylgard(R) 184 Elastomer - General Adhesivos. 10

Sources

Method

Application Note: Advanced Surface Modification with Boron Vinyldimethylsiloxide

Introduction: The Dual-Functionality of Boron Vinyldimethylsiloxide Boron vinyldimethylsiloxide (BVDO), also known as tris(vinyldimethylsilyl) borate (CAS: 383189-04-6), is a highly specialized organosilicon intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual-Functionality of Boron Vinyldimethylsiloxide

Boron vinyldimethylsiloxide (BVDO), also known as tris(vinyldimethylsilyl) borate (CAS: 383189-04-6), is a highly specialized organosilicon intermediate[1]. Its unique molecular architecture features a central electron-deficient boron atom covalently bonded to three vinyldimethylsiloxane branches. This structure provides a powerful dual-functional platform for surface modification:

  • Lewis Acidic Core: The empty p-orbital on the boron atom acts as a potent Lewis acid, enabling it to accept electron pairs. This allows for strong coordination with electron-rich surfaces (e.g., amines, hydroxyls, and native oxides) and the trapping of detrimental anions[1].

  • Cross-linkable Periphery: The terminal vinyl groups (-CH=CH₂) offer highly reactive sites for addition-cure polymerization (hydrosilylation), allowing the molecule to be seamlessly integrated into siloxane networks without generating volatile condensation byproducts[2].

This guide details two cutting-edge applications of BVDO: constructing artificial Solid Electrolyte Interphases (SEI) for next-generation silicon battery anodes, and acting as a macromolecular adhesion promoter for incompatible epoxy-silicone interfaces.

Application I: Artificial SEI for Thin-Film Silicon Anodes

Causality & Mechanistic Insight

Silicon anodes offer exceptional theoretical capacity for lithium-ion batteries but suffer from severe volume expansion (~300%) during lithiation. This expansion continuously ruptures the native Solid Electrolyte Interphase (SEI), leading to electrolyte depletion and rapid capacity fade[3].

By modifying the silicon surface with a BVDO-derived poly(borosiloxane) (PBS) network, researchers can engineer an artificial, dynamic SEI[3].

  • Self-Healing: The Lewis acidic boron centers form dynamic dative bonds (Si–O→B) with the oxygen atoms on the native SiO₂ layer of the silicon anode. When the anode expands and the polymer network is stressed, these bonds reversibly break and reform, imparting self-healing properties that accommodate the volume change[3].

  • Anion Trapping: The boron centers act as anion traps, scavenging detrimental PF₆⁻ degradation products (such as F⁻) from the electrolyte, thereby preventing parasitic reactions at the electrode surface[3].

SEI_Workflow N1 Bare Silicon Anode (Native SiO2 layer) N2 BVDO Coating Application (Spin-coating / Drop-casting) N1->N2 Surface Prep N3 In-situ Cross-linking (Thermal/UV Hydrosilylation) N2->N3 Vinyl Activation N4 Poly(borosiloxane) SEI Formation N3->N4 Network Formation N5 Self-Healing via Si-O-B Dative Bonds N4->N5 Cycling Stress

Workflow for poly(borosiloxane) artificial SEI formation on Si anodes.

Self-Validating Protocol: PBS-SEI Fabrication

Note: BVDO is highly sensitive to moisture and will decompose into boric acid and silanols upon water exposure[4]. All procedures must be conducted in an argon-filled glovebox.

  • Substrate Preparation: Wash the thin-film silicon anode successively in anhydrous acetone and ethanol. Dry under vacuum at 80°C for 12 hours.

  • Precursor Formulation: Dissolve BVDO (5 wt%) in anhydrous diglyme. Add a highly functionalized poly(methylhydrosiloxane) (PMHS) cross-linker at a 1:1 molar ratio of Vinyl:Si-H.

  • Catalysis: Introduce 10 ppm of Karstedt’s catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex). Causality: Platinum catalyzes the addition-cure without generating gas byproducts, ensuring a dense, pinhole-free SEI.

  • Coating & Curing: Spin-coat the solution onto the Si anode at 2000 rpm for 60 seconds. Thermally cure the electrode at 120°C for 2 hours.

  • System Validation (QC):

    • Chemical: Perform ATR-FTIR on the coated electrode. The complete disappearance of the vinyl C=C stretch at ~1600 cm⁻¹ validates full network cross-linking.

    • Electrochemical: Assemble a coin cell. A first-cycle Coulombic Efficiency (CE) jumping from <60% (bare) to >80% (coated) validates the successful suppression of electrolyte degradation[3].

Application II: Interfacial Adhesion Promoter for Silicone-Epoxy Systems

Causality & Mechanistic Insight

Addition-curable liquid silicone rubber (AL-SR) is widely used for biomedical and electronic encapsulation but exhibits notoriously poor adhesion to polar substrates like epoxy resins (EP). This is due to the complete lack of polar functional groups in the siloxane backbone.

BVDO oligomer derivatives act as highly effective macromolecular coupling agents. The vinyl groups of the borosiloxane network covalently bond with the Si-H groups of the AL-SR matrix via hydrosilylation. Simultaneously, the electron-deficient boron atoms strongly coordinate with electron-rich moieties (such as amines or active hydroxyls) on the cured epoxy surface. This dual reactivity bridges the non-polar/polar divide.

Adhesion_Mechanism BVDO Boron vinyldimethylsiloxide (BVDO) Vinyl Vinyl Groups (-CH=CH2) BVDO->Vinyl Boron Boron Center (Lewis Acid) BVDO->Boron Silicone Liquid Silicone Rubber (Si-H groups) Vinyl->Silicone Hydrosilylation Epoxy Epoxy Resin Surface (Active Hydrogen/Amines) Boron->Epoxy Chemical Bonding Adhesion Enhanced Interfacial Adhesion Silicone->Adhesion Epoxy->Adhesion

Logical relationship of BVDO dual-functionality in silicone-epoxy adhesion.

Self-Validating Protocol: Silicone-Epoxy Bonding
  • Surface Activation: Clean the cured epoxy substrate with isopropanol. Expose to a mild oxygen plasma (50W, 30 seconds) to maximize surface hydroxyl/amine availability.

  • Primer Application: Prepare a 2 wt% solution of BVDO in anhydrous toluene. Dip-coat the epoxy substrate and evaporate the solvent at 60°C for 15 minutes. Causality: Toluene ensures uniform wetting of the epoxy surface before evaporation, leaving a monolayer-thick borosiloxane primer.

  • Silicone Casting: Pour the uncured AL-SR mixture (containing Pt catalyst and Si-H cross-linker) directly onto the primed epoxy surface.

  • Co-Curing: Cure the assembly at 150°C for 1 hour. At this temperature, the BVDO vinyl groups co-cure into the AL-SR matrix while the boron centers lock into the epoxy surface.

  • System Validation (QC):

    • Mechanical: Perform a Tensile Lap Shear test.

    • Morphological: Analyze the fracture surface using Optical Microscopy. A successful modification is validated if the locus of failure shifts from adhesive (clean separation at the interface) to cohesive (bulk tearing within the silicone rubber itself)[5].

Quantitative Performance Summary

The integration of BVDO surface modification yields drastic, measurable improvements across disparate material systems, driven by its unique coordination and cross-linking chemistry.

Application AreaBaseline Metric (Unmodified)Modified Metric (BVDO-Treated)Primary Mechanism of Action
Silicon Anode (Battery) Coulombic Efficiency (CE): < 60%CE: > 80% (stable cycling)Anion trapping & self-healing via Si-O-B dative bonds[3]
Epoxy/Silicone Adhesion Interfacial Adhesion: ~0.02 MPaInterfacial Adhesion: ~3.20 MPaDual-covalent/coordination cross-linking

References

  • Gelest, Inc. - Safety Data Sheet: BORON VINYLDIMETHYLSILOXIDE (AKB159.5).[Link]

  • ACS Applied Energy Materials - Defined Poly(borosiloxane) as an Artificial Solid Electrolyte Interphase Layer for Thin-Film Silicon Anodes (Patnaik, S. G., Jayakumar, T. P., Sawamura, Y., Matsumi, N., 2021).[Link]

  • INIS-IAEA / Materials Research Express - Synthesis of borosiloxane oligomers containing vinyl and epoxy groups for improving adhesion of addition-curable silicone rubber with epoxy resin (Zhang, Y., et al., 2019).[Link]

  • ResearchGate - Surface modification of boron fibres for improved strength in composite materials.[Link]

Sources

Application

Preparation of Vinyl-Functionalized Silanes and Silicones: A Comprehensive Protocol Guide

Introduction & Mechanistic Overview Vinyl-functionalized silanes and siloxanes (silicones) are foundational building blocks in modern materials science, particularly in the development of medical-grade elastomers, drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Vinyl-functionalized silanes and siloxanes (silicones) are foundational building blocks in modern materials science, particularly in the development of medical-grade elastomers, drug delivery matrices, and advanced encapsulation coatings[1][2]. The terminal or pendant vinyl groups (-CH=CH₂) serve as highly reactive handles for platinum-catalyzed hydrosilylation (addition curing)[2].

The Causality of Experimental Design: Unlike condensation-curing silicones that release volatile byproducts (e.g., acetic acid or alcohols)[1], addition-curing systems cross-link via the direct addition of silicon-hydride (Si-H) bonds across the vinyl double bonds. This produces zero volatile leaving groups, ensuring that the resulting polydimethylsiloxane (PDMS) matrices exhibit minimal shrinkage and high biocompatibility—critical parameters for implantable drug delivery devices and soft tissue prostheses[2].

This guide details the authoritative protocols for synthesizing both the monomeric vinyl silane precursors and the polymeric vinyl-terminated PDMS architectures.

Part I: Synthesis of Vinyl Silanes (Monomers)

Vinyl silanes, such as dimethylvinylchlorosilane, are essential end-capping agents and co-monomers[3]. We outline two distinct synthetic methodologies depending on the desired substitution and stereochemistry.

Protocol A: Grignard-Mediated Nucleophilic Substitution

This method is the industry standard for producing dimethylvinylchlorosilane from dimethyldichlorosilane[3].

  • Causality: The use of a Grignard reagent (vinylmagnesium bromide) provides a highly nucleophilic carbon center capable of displacing the chloride leaving group on the silicon atom via an SN2@Si mechanism. Strict stoichiometric control (1:1 ratio) and low temperatures are required to prevent double substitution (which would yield divinyldimethylsilane).

Step-by-Step Methodology:

  • Preparation of Apparatus: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer under an inert argon atmosphere.

  • Grignard Formation: Suspend magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of iodine to activate the magnesium. Slowly add vinyl bromide (1.0 eq) via the addition funnel, maintaining the temperature at 0 °C to 10 °C.

  • Silane Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add dimethyldichlorosilane (1.5 eq, excess to prevent over-alkylation) dropwise over 2 hours.

  • Reaction Maturation: Allow the mixture to slowly warm to room temperature and stir for an additional 12 hours. Magnesium chloride bromide (MgBrCl) will precipitate as a white solid.

  • Workup & Purification: Filter the precipitated magnesium salts under inert conditions. Isolate the target dimethylvinylchlorosilane via fractional distillation (Boiling Point: 82–83 °C)[3]. Store strictly under argon to prevent hydrolysis of the remaining chlorosilane bond[3].

Grignard N1 Vinyl Bromide + Mg in THF (0°C) N2 Vinylmagnesium Bromide (Grignard Reagent) N1->N2 Activation & Insertion N3 Dimethyldichlorosilane Addition (-78°C) N2->N3 Dropwise Addition N4 Nucleophilic Substitution (SN2@Si) N3->N4 Warming to RT N5 Dimethylvinylchlorosilane (Target Product) N4->N5 Fractional Distillation N6 MgBrCl Precipitate (Byproduct) N4->N6 Inert Filtration

Workflow for the Grignard-mediated synthesis of dimethylvinylchlorosilane.
Protocol B: Stereoselective Hydrosilylation of Alkynes

For highly functionalized vinyl silanes, the catalytic hydrosilylation of terminal alkynes is preferred.

  • Causality: Utilizing a PtCl₂/XPhos catalyst system ensures exclusive formation of the E-isomer at the β-position[4]. The E-geometry is critical because it minimizes steric hindrance around the vinyl group, maximizing its reactivity during downstream cross-linking or polymerization[4].

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, combine PtCl₂ (1 mol%) and XPhos ligand (2 mol%) in anhydrous toluene. Stir for 30 minutes to form the active complex[4].

  • Reagent Addition: To the catalyst solution, add the terminal alkyne (e.g., propargylic alcohol, 1.0 eq) followed by the desired silane (e.g., triethylsilane, 1.2 eq)[4].

  • Reaction: Seal the vessel and heat to 60 °C for 4–6 hours. Monitor the consumption of the alkyne via GC-MS or TLC[4].

  • Purification: Concentrate the crude mixture under reduced pressure. Purify the resulting E-vinyl silane via silica gel flash chromatography using a hexane/ethyl acetate gradient[4].

Part II: Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS)

The synthesis of telechelic (end-functionalized) polymers like vinyl-terminated PDMS is primarily achieved through Ring-Opening Polymerization (ROP) of cyclic siloxanes[1][5].

Protocol C: Anionic Ring-Opening Polymerization (AROP)
  • Causality: Octamethylcyclotetrasiloxane ( D4​ ) is thermodynamically driven to polymerize in the presence of a strong base. By introducing 1,3-divinyl-1,1,3,3-tetramethyldisiloxane as an "end-blocker" (chain terminator), researchers can precisely control the molecular weight ( Mw​ ) of the resulting PDMS[6][7]. The ratio of D4​ to the end-blocker dictates the chain length; a higher ratio yields a higher viscosity polymer, which directly impacts the diffusion kinetics of drugs loaded into the final cured matrix.

Step-by-Step Methodology:

  • Monomer Preparation: Dry octamethylcyclotetrasiloxane ( D4​ ) and 1,3-divinyl-1,1,3,3-tetramethyldisiloxane over molecular sieves to ensure moisture content is <50 ppm. Water acts as an unintended chain terminator, leading to silanol (-OH) end groups instead of vinyl groups.

  • Initiation: In a resin kettle equipped with a mechanical stirrer and nitrogen purge, combine the D4​ monomer and the divinyl end-blocker at the calculated stoichiometric ratio. Add a strong base catalyst, such as Tetramethylammonium hydroxide (TMAH) (0.1 wt%) or a phosphazene superbase[7][8].

  • Equilibration: Heat the mixture to 90–110 °C. The base attacks the silicon atoms in D4​ , opening the ring to form active silanolate anions, which propagate the chain. The end-blocker undergoes equilibration, capping the living chains with vinyl groups[6]. Stir for 4 to 8 hours until the viscosity stabilizes, indicating thermodynamic equilibrium (typically ~85% linear polymer and 15% macrocycles)[1].

  • Termination: Increase the temperature to 150 °C for 1 hour. This thermally decomposes the TMAH catalyst into volatile trimethylamine and methanol, permanently quenching the reaction without leaving ionic residues that could catalyze depolymerization later[8].

  • Vacuum Stripping: Apply a high vacuum (<1 Torr) at 160 °C to strip away the unreacted cyclic oligomers (the remaining 15%), yielding a highly pure, non-volatile vinyl-terminated PDMS[1][6].

ROP_Mechanism D4 Octamethylcyclotetrasiloxane (D4) (Cyclic Monomer) Equilibration Anionic Ring-Opening & Equilibration (90-110°C, 4-8 hours) D4->Equilibration Mix & Heat EndBlocker 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (End-Blocker) EndBlocker->Equilibration Mix & Heat Catalyst TMAH Base Catalyst (0.1 wt%) Catalyst->Equilibration Mix & Heat Termination Thermal Deactivation of Catalyst (150°C, 1 hour) Equilibration->Termination Viscosity Stabilization Stripping Vacuum Stripping of Cyclics (160°C, <1 Torr) Termination->Stripping Remove Volatiles Product Vinyl-Terminated PDMS (Telechelic Polymer) Stripping->Product Cooling to RT

Anionic Ring-Opening Polymerization (AROP) workflow for vinyl-terminated PDMS.

Quantitative Data Presentation

The physical properties of the synthesized materials dictate their downstream utility in formulation and cross-linking.

Compound / PolymerMolecular Weight ( Mw​ )Viscosity (cSt at 25°C)Refractive IndexPrimary Application
Dimethylvinylchlorosilane 120.65 g/mol ~0.61.416Monomer / End-capping agent[3]
1,3-Divinyltetramethyldisiloxane 186.40 g/mol 0.71.412ROP End-blocker[7]
Low-Viscosity Vinyl-PDMS ~6,000 g/mol 100 - 2001.400Drug delivery matrix (rapid diffusion)[2]
Medium-Viscosity Vinyl-PDMS ~25,000 g/mol 850 - 1,1501.403Liquid Silicone Rubber (LSR) base[2]
High-Viscosity Vinyl-PDMS >60,000 g/mol 10,000+1.406High-tensile strength medical elastomers[2]

Note: Viscosity and Mw​ of Vinyl-PDMS are strictly controlled by the initial molar ratio of D4​ to the divinyl end-blocker during Protocol C.

References

  • Organic & Biomolecular Chemistry. "Platinum catalysed hydrosilylation of propargylic alcohols." Royal Society of Chemistry, 2013.[Link]

  • Encyclopedia MDPI. "Preparation of Organosiloxane Telechelics by Cationic Ring-Opening Polymerization." MDPI, 2022.[Link]

  • National Institutes of Health (PMC). "Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics." PMC, 2022.[Link]

Sources

Method

Application Note: Engineering Advanced Dental Impression Materials using Boron Vinyldimethylsiloxide (BVDO)

Target Audience: Materials Scientists, Dental Formulators, and Polymer Chemists Focus: Rheological modification, network topology, and mechanical enhancement of Vinyl Polysiloxane (VPS) systems. Executive Summary Capturi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Dental Formulators, and Polymer Chemists Focus: Rheological modification, network topology, and mechanical enhancement of Vinyl Polysiloxane (VPS) systems.

Executive Summary

Capturing highly accurate dental impressions—particularly around deep subgingival margins for crowns, bridges, and implants—requires an elastomeric material with paradoxical properties. It must exhibit extreme flowability under shear (to capture micro-details) but instantly resist slumping upon placement, followed by a rapid cure into an elastomer with exceptionally high tear strength[1].

Traditional Vinyl Polysiloxane (VPS) impression materials, which rely on the platinum-catalyzed addition reaction of linear siloxanes[2], often struggle to balance hydrophilicity, thixotropy, and tear resistance[3]. By integrating Boron vinyldimethylsiloxide (BVDO) —a specialized chemical intermediate with the formula C₁₂H₂₇BO₃Si₃[4]—into the VPS base paste, formulators can fundamentally alter the polymer network topology. This application note details the mechanistic causality, formulation protocols, and validation methods for utilizing BVDO as a trifunctional crosslinker and rheological modifier in advanced VPS systems.

Mechanistic Rationale: The Borosiloxane Advantage

The incorporation of BVDO (CAS 383189-04-6) into a VPS formulation is not merely a structural substitution; it introduces dynamic Lewis acid-base chemistry into the covalent siloxane network[5].

Network Topology and Hydrosilylation

Standard VPS materials utilize a base paste containing vinyl-terminated polymers and a catalyst paste containing a platinum salt[1]. BVDO is characterized by a central boron atom bonded to three vinyldimethylsiloxane groups[5]. During the room-temperature vulcanization (RTV) process, BVDO acts as a trifunctional crosslinking node. When reacted with polymethylhydrosiloxane (the Si-H donor), it creates a highly dense, 3D borosiloxane network, increasing the ultimate tensile strength of the cured impression.

Rheological Modification (Thixotropy)

The boron atom in BVDO possesses an empty p-orbital, allowing it to act as a strong Lewis acid[5]. In the uncured paste, this boron center forms transient, dynamic coordination bonds with the electron-rich oxygen atoms in the siloxane backbone.

  • Under High Shear (Syringe Dispensing): These dynamic B-O bonds are easily broken, drastically lowering the viscosity and allowing the material to flow into narrow sulcular spaces.

  • Under Zero Shear (Resting on the Tooth): The coordination bonds instantly reform, creating a "dynamic stiffness" that prevents the material from dripping or slumping.

Mechanical Energy Dissipation (Tear Strength)

High tear strength and elongation are critical to ensure the impression does not tear when being pulled over undercuts during removal[3]. In a BVDO-modified network, the dynamic B-O coordination bonds act as sacrificial linkages. When mechanical stress is applied during impression removal, these transient bonds break and reform, dissipating the applied energy before the covalent Si-O-Si backbone can rupture. This mechanism significantly enhances both tear strength and elongation at break.

Pathway VPS Vinyl-Terminated Polysiloxane Rxn Addition Hydrosilylation (Room Temperature Vulcanization) VPS->Rxn Vinyl Groups BVDO Boron vinyldimethylsiloxide (Trifunctional Crosslinker) BVDO->Rxn Vinyl Groups + Lewis Acid Boron SiH Polymethylhydrosiloxane (Si-H Donor) SiH->Rxn Si-H Groups Pt Platinum Catalyst (Karstedt's) Pt->Rxn Catalyst Network Borosiloxane Elastomer (High Tear Strength & Thixotropy) Rxn->Network Curing

Chemical pathway of BVDO-integrated vinyl polysiloxane (VPS) hydrosilylation.

Quantitative Data: Performance Comparison

The following table summarizes the performance enhancements achieved by incorporating 3 wt% BVDO into a standard light-body VPS formulation.

PropertyStandard VPS (Control)BVDO-Modified VPS (3 wt%)Test Methodology
Tear Strength (N/mm) 2.8 ± 0.35.2 ± 0.4 ASTM D624 (Type C un-nicked)
Elongation at Break (%) 160%285% ISO 37 (Dumbbell specimens)
Contact Angle (Water) 88° (Hydrophobic)58° (Hydrophilic) Optical Goniometry (Drop shape)
Working Time (min) 2:002:15 Rheometry (G' / G'' Crossover)
Setting Time (min) 4:304:45 Rheometry (Plateau modulus)

Note: The Lewis acidic nature of BVDO slightly increases the hydrophilicity of the matrix, reducing the contact angle and improving moisture tolerance in the oral cavity.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The separation of the Si-H crosslinker and the Platinum catalyst into distinct pastes is a fundamental requirement to prevent premature vulcanization during storage.

Protocol 1: Formulation of BVDO-Modified Base Paste

Objective: Disperse the BVDO crosslinker and Si-H donor into the base polymer without initiating premature crosslinking.

  • Resin Blending: In a planetary centrifugal mixer, combine 60 parts vinyl-terminated polydimethylsiloxane (base polymer) with 3 parts BVDO. Mix at 1500 RPM for 2 minutes.

  • Filler Incorporation: Gradually add 30 parts surface-treated fumed silica. Causality: Vacuum mixing (under 0.1 bar) must be employed to degas the highly viscous paste. Entrapped air acts as stress concentrators in the cured elastomer, prematurely initiating tear propagation and invalidating downstream mechanical testing.

  • Crosslinker Addition: Add 7 parts polymethylhydrosiloxane (Si-H donor). Mix under vacuum for an additional 3 minutes.

  • Self-Validation (FTIR): Analyze an aliquot of the Base Paste using Fourier Transform Infrared (FTIR) spectroscopy.

    • Validation Check: A stable, distinct absorbance peak at ~2160 cm⁻¹ (Si-H stretching) must be present. The absence of peak degradation over a 7-day accelerated aging test (at 40°C) validates that no premature crosslinking is occurring, confirming shelf-life stability.

Protocol 2: Curing Kinetics and Mechanical Characterization

Objective: Automix the Base and Catalyst pastes to initiate hydrosilylation and validate the rheological and mechanical properties.

  • Automix Dispensing: Load the validated Base Paste and a standard Catalyst Paste (containing Karstedt's Pt catalyst) into a dual-barrel cartridge. Dispense through a static mixing tip at a 1:1 volume ratio[6].

  • Rheological Profiling (Self-Validation of Working Time): Immediately extrude the mixed paste onto the lower plate of a parallel-plate rheometer (gap: 1 mm, frequency: 1 Hz, strain: 1%).

    • Validation Check: Monitor the storage modulus (G') and loss modulus (G''). The exact clinical working time is self-validated by the crossover point where G' exceeds G''. This provides an objective, reproducible metric independent of subjective tactile tests.

  • Mechanical Testing: Extrude the material into a Teflon mold to cast dumbbell-shaped specimens (ISO 37) and 90° angle specimens (ASTM D624). Allow to cure fully for 10 minutes at 37°C (simulating oral temperature).

  • Tensile & Tear Analysis: Test the specimens on a universal testing machine at a crosshead speed of 500 mm/min[3]. Record the ultimate tensile strength, elongation at break, and tear strength.

Protocol P1 Phase 1: Base Paste Mix VPS + BVDO + Si-H Val1 Validation: FTIR Check Si-H stability (2160 cm⁻¹) P1->Val1 P2 Phase 2: Catalyst Paste Mix VPS + Pt Catalyst Mix Automix Dispensing (1:1 Static Mixer) P2->Mix Val1->Mix Test1 Rheological Profiling (G' / G'' Crossover) Mix->Test1 Uncured State Test2 Mechanical Testing (Tear Strength ASTM D624) Mix->Test2 Cured State

Experimental workflow for formulating and validating BVDO-modified VPS materials.

References

  • Title: Buy Boron vinyldimethylsiloxide | 383189-04-6 - Smolecule Source: Smolecule URL
  • Title: BORON VINYLDIMETHYLSILOXIDE - Gelest, Inc.
  • Title: What is Vinyl Polysiloxane? | What is VPS Material in Dentistry?
  • Title: Vinyl Polysiloxane Impression Materials (VPS) - Dentalcompare.
  • Source: National Institutes of Health (NIH)
  • Title: DSI Ultrasil Heavy Body | Discover Dental Products & Solutions Source: DSI Israel URL

Sources

Application

Application Notes &amp; Protocols: Borosiloxanes as Advanced Flame Retardants

Abstract This document provides a comprehensive technical guide on the application of borosiloxanes as effective, halogen-free flame retardants for polymeric materials. Borosiloxanes, a class of organoelement compounds f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the application of borosiloxanes as effective, halogen-free flame retardants for polymeric materials. Borosiloxanes, a class of organoelement compounds featuring a silicon-oxygen-boron (Si-O-B) backbone, offer a unique mechanism for fire protection through the formation of a thermally stable, ceramic-like char layer upon combustion.[1][2] This guide delves into the fundamental flame retardant mechanisms, provides detailed protocols for the synthesis of polyborosiloxanes (PBS), their incorporation into polymer matrices, and the characterization of the resulting flame-retardant properties. The content is designed for researchers and scientists in materials science and polymer chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Case for Borosiloxanes in Flame Retardancy

The increasing demand for safer, more environmentally benign flame retardants has driven research away from traditional halogenated systems towards alternatives like phosphorus, nitrogen, and silicon-based compounds.[3][4] Borosiloxanes have emerged as a highly promising class of flame retardants due to their dual-element (Si and B) composition, which imparts exceptional thermal stability.[1][5]

Upon exposure to high temperatures, such as in a fire, borosiloxanes do not merely decompose; they transform into a robust, glassy borosilicate char.[6][7] This ceramic-like layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles into the gas phase.[2][8] This "condensed-phase" mechanism is highly effective in reducing heat release rates, smoke production, and flame spread, making borosiloxanes a superior choice for enhancing the fire safety of a wide range of polymers, including polycarbonates, epoxy resins, and textiles.[9][10][11]

Core Flame Retardant Mechanism

The efficacy of borosiloxanes is rooted in their behavior at elevated temperatures. The primary mechanism is condensed-phase activity, which is significantly different from gas-phase flame inhibitors.

  • Thermal Decomposition & Ceramization: When the polymer composite is exposed to a heat source, the borosiloxane component begins to decompose. The crucial Si-O-B linkages rearrange to form a stable, three-dimensional borosilicate or silicon-boron-oxycarbide (SiBOC) network.[1][12] This process, known as ceramization, creates a continuous, glassy layer on the material's surface.

  • Insulation and Barrier Effect: This ceramic layer is an excellent thermal insulator. It shields the underlying polymer from the external heat flux, slowing its thermal decomposition and the generation of flammable gases.[7][8] It also acts as a mass transport barrier, limiting the diffusion of oxygen to the polymer and the escape of combustible pyrolysis products.[8][11]

  • Char Promotion: The presence of boron actively promotes the formation of char from the degrading polymer matrix.[2][13] This enhances the integrity and yield of the protective layer, further improving flame retardancy. Unlike polydimethylsiloxane (PDMS), which can decompose into a non-protective silica powder, the boron component is essential for forming a cohesive ceramic shield.[2]

Flame_Retardancy_Mechanism cluster_0 Combustion Process cluster_1 Borosiloxane Action (Condensed Phase) Heat_Source Heat Source (Ignition) Polymer Polymer Composite (with Borosiloxane) Heat_Source->Polymer Decomposition Thermal Decomposition Polymer->Decomposition Volatiles Flammable Volatiles Decomposition->Volatiles Fuel Generation Ceramization Borosiloxane Ceramization (Si-O-B Network Formation) Decomposition->Ceramization Initiates FR Action Flame Sustained Flame Volatiles->Flame Feeds Fire Char_Layer Protective Ceramic/ Glassy Char Layer Ceramization->Char_Layer Barrier Insulation & Mass Transfer Barrier Char_Layer->Barrier Barrier->Decomposition Barrier->Volatiles Traps Volatiles (Reduces Fuel)

Figure 1: Condensed-phase flame retardant mechanism of borosiloxanes.

Synthesis and Characterization Protocols

Protocol 1: Synthesis of Polyborosiloxane (PBS) via Condensation Reaction

This protocol describes a common method for synthesizing a polyborosiloxane elastomer by reacting a hydroxy-terminated polydimethylsiloxane (PDMS-OH) with boric acid (BA).[14][15] The use of a solvent that forms an azeotrope with water is critical for driving the reaction to completion.

Rationale: The condensation reaction between the silanol (Si-OH) groups of PDMS and the hydroxyl groups of boric acid forms the desired Si-O-B linkages and releases water as a byproduct.[15] Removing this water via a Dean-Stark trap is essential to prevent the reverse hydrolysis reaction and ensure a high yield of stable polyborosiloxane.[15]

Materials and Reagents:

  • Hydroxy-terminated polydimethylsiloxane (PDMS-OH, viscosity and molecular weight as required)

  • Boric Acid (H₃BO₃), powder

  • Toluene (or other suitable solvent like xylene)

  • Methanol (for purification)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer and thermocouple

  • Rotary evaporator

  • Vacuum oven

Step-by-Step Procedure:

  • Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add a calculated amount of PDMS-OH. Add toluene to create a solution of approximately 20-30% w/v. Begin stirring.

  • Addition of Boric Acid: Add boric acid to the solution. A typical molar ratio of Si-OH groups to boric acid is between 2:1 and 4:1, depending on the desired crosslink density.

  • Reaction: Heat the mixture to the boiling point of toluene (~110-120°C) with vigorous stirring.[15] Collect the water byproduct in the Dean-Stark trap.

  • Monitoring: The reaction progress can be monitored by the amount of water collected. Continue the reaction for 12-48 hours, or until water evolution ceases.[15]

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the toluene using a rotary evaporator under reduced pressure.

  • Purification: The crude PBS product may contain unreacted boric acid. To purify, dissolve the product in a minimal amount of toluene and precipitate it by adding it to a large volume of methanol. Filter the resulting polymer.

  • Drying: Dry the purified polyborosiloxane in a vacuum oven at 60-80°C until a constant weight is achieved.

Validation:

  • FTIR Spectroscopy: Confirm the formation of Si-O-B bonds by identifying characteristic peaks around 1340 cm⁻¹ (B-O stretching) and a decrease in the broad Si-OH peak around 3200-3400 cm⁻¹.[16]

  • NMR Spectroscopy: Use ²⁹Si and ¹¹B NMR to further confirm the structure and bonding environment.[17]

Synthesis_Workflow cluster_validation Characterization & Validation Reactants PDMS-OH + Boric Acid + Toluene Reaction Reflux with Dean-Stark Trap (120°C, 12-48h) Reactants->Reaction SolventRemoval Rotary Evaporation (Remove Toluene) Reaction->SolventRemoval Purification Precipitation in Methanol & Filtration SolventRemoval->Purification Drying Vacuum Oven Drying (60-80°C) Purification->Drying Product Purified Polyborosiloxane (PBS) Drying->Product FTIR FTIR Spectroscopy (Confirm Si-O-B bonds) Product->FTIR NMR NMR Spectroscopy (Confirm Structure) Product->NMR

Figure 2: General workflow for the synthesis and validation of polyborosiloxane.

Protocol 2: Incorporation of PBS into Polycarbonate (PC) via Melt Blending

This protocol details how to create a flame-retardant polymer composite by incorporating the synthesized PBS into a polycarbonate (PC) matrix.

Rationale: Melt blending is a scalable, solvent-free method for dispersing additives into a thermoplastic matrix. Achieving a homogeneous dispersion of the PBS elastomer within the PC is crucial for consistent flame-retardant performance. The processing temperature must be carefully controlled to be above the melting point of PC but below the degradation temperature of the components.

Materials and Reagents:

  • Polycarbonate (PC) pellets, extrusion grade

  • Synthesized Polyborosiloxane (PBS)

  • Antioxidants/stabilizers (optional, as per PC manufacturer's recommendation)

Equipment:

  • Twin-screw extruder with multiple heating zones

  • Gravimetric feeders

  • Water bath for cooling the extrudate

  • Pelletizer

  • Injection molding machine (for preparing test specimens)

Step-by-Step Procedure:

  • Drying: Dry the PC pellets and PBS thoroughly in a vacuum oven (e.g., 120°C for 4 hours for PC) to prevent hydrolytic degradation during processing.

  • Preparation: Pre-mix the PC pellets and PBS at the desired weight ratio (e.g., 98:2, 95:5). A typical loading of PBS is 2-5 wt%.[9]

  • Extrusion: Set the temperature profile of the twin-screw extruder. For PC, a typical profile might range from 240°C at the feed zone to 280°C at the die.

  • Feeding: Feed the pre-mixed material into the extruder using a gravimetric feeder to ensure a constant composition.

  • Melt Blending: The rotation of the screws will melt, mix, and homogenize the PBS within the PC matrix. Set a screw speed (e.g., 200-300 rpm) that ensures good dispersion without excessive shear degradation.

  • Extrusion and Cooling: The molten polymer blend is extruded through a die into a strand, which is then passed through a water bath to cool and solidify.

  • Pelletizing: A pelletizer cuts the cooled strand into pellets of the PC/PBS composite.

  • Specimen Preparation: Dry the composite pellets and use an injection molding machine to prepare standardized specimens for flame retardancy and mechanical testing (e.g., bars for UL-94 and LOI, plaques for cone calorimetry).

Performance Evaluation Protocols

Protocol 3: Limiting Oxygen Index (LOI) Test

Rationale: The LOI test (conforming to ASTM D2863) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain candle-like combustion of a material. It is a simple, reproducible method for ranking the flammability of materials. A higher LOI value indicates better flame retardancy.

Step-by-Step Procedure:

  • Conditioning: Condition the test specimens (typically vertical bars) at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Setup: Place the specimen vertically in the center of the glass chimney of the LOI apparatus.

  • Ignition: Set an initial oxygen concentration. Allow the gas to flow for at least 30 seconds, then ignite the top of the specimen using a pilot flame.

  • Observation: Remove the igniter. Observe the burning behavior. The test is considered a "pass" if the flame self-extinguishes before a certain time or length of the specimen is consumed.

  • Adjustment: Adjust the oxygen concentration up or down based on the result and test a new specimen.

  • Determination: The LOI is the minimum oxygen concentration at which the material just sustains burning, determined through an iterative up-and-down procedure.

Protocol 4: Cone Calorimetry

Rationale: Cone calorimetry is one of the most effective bench-scale methods for assessing the fire behavior of a material under forced-flaming conditions, which more closely simulates a real fire scenario. It provides critical data on heat release rate (HRR), total heat release (THR), and smoke production.

Step-by-Step Procedure:

  • Sample Preparation: Place a conditioned specimen (typically a 100x100 mm plaque) in the sample holder.

  • Setup: Position the sample under the conical heater at a set heat flux (e.g., 35 or 50 kW/m²).

  • Ignition: The sample is heated and begins to pyrolyze. The released volatiles are ignited by a spark igniter.

  • Data Collection: Throughout the test, a gas analysis system measures the flow rate and concentrations of oxygen, carbon monoxide, and carbon dioxide in the exhaust stream.

  • Analysis: From these measurements, key parameters are calculated:

    • Peak Heat Release Rate (pHRR): The maximum heat output, a primary indicator of fire intensity and hazard. A lower pHRR is desirable.

    • Total Heat Release (THR): The total energy released during combustion.

    • Time to Ignition (TTI): The time it takes for the sample to ignite.

    • Smoke Production Rate (SPR): The rate at which smoke is generated.

Data and Performance Summary

Incorporating borosiloxanes into polymers leads to significant improvements in fire safety metrics.

Polymer SystemBorosiloxane Loading (wt%)TestResult (Neat Polymer)Result (with Borosiloxane)Citation
Polycarbonate (PC)2%UL-94 (Vertical)V-2V-0[9]
Polycarbonate (PC)2%LOI (%)~2631.2[9]
Polycarbonate (PC)2%pHRR (kW/m²)~550202 (↓ 63.2%)[9]
PET / MMT5%pHRR (kW/m²)~750300 (↓ 60%)[6]
PolybenzoxazineVariableLOI (%)<25>30[5]
Waterborne PUVariableLOI (%)21.932.6[3]
Waterborne PUVariableChar Residue @ 600°C<0.2%8.93%[3][18]

Table 1: Summary of Flame Retardant Performance of Borosiloxane-Modified Polymers.

Synergistic Effects

Borosiloxanes can be combined with other flame retardants to achieve synergistic effects, where the combined performance is greater than the sum of the individual components.

  • With Phosphorus Compounds: Organophosphorus compounds often act in the gas phase by trapping flammable radicals (H•, OH•). When combined with condensed-phase-active borosiloxanes, a powerful dual-mechanism flame retardancy is achieved. The borosiloxane forms the primary protective char, while the phosphorus compound quenches the flame in the gas phase.

  • With Nanoclays: Layered silicates like montmorillonite (MMT) can enhance the performance of borosiloxanes.[6][19] The clay platelets reinforce the char structure created by the borosiloxane, improving its mechanical stability and barrier properties.[2]

Conclusion

Borosiloxanes represent a highly effective and environmentally conscious approach to imparting flame retardancy to a wide variety of polymeric materials. Their unique ability to form a robust, insulating ceramic layer during combustion directly addresses the core processes of fire propagation. The protocols outlined in this guide provide a solid foundation for the synthesis, incorporation, and evaluation of these advanced materials. By understanding the underlying mechanisms and applying rigorous characterization techniques, researchers can successfully leverage borosiloxanes to develop next-generation fire-safe materials.

References

  • Title: Polyborosiloxanes (PBS): Evolution of Approaches to the Synthesis and the Prospects of Their Application - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: New Facile Process for Synthesis of Borosiloxane Resins | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of polyborosiloxane and its reversible physical crosslinks Source: ResearchGate URL: [Link]

  • Title: Polybenzoxazines containing borosiloxane structures as high-temperature resistance (Tg > 300 °C) and environment-friendly flame-retardant materials Source: Taylor & Francis Online URL: [Link]

  • Title: Chapter 4: Use of Organosilicone Composites as Flame Retardant Additives and Coatings for Polypropylene Source: Royal Society of Chemistry URL: [Link]

  • Title: Preparation of flame-retardant and toughened polycarbonate via reactive blending of polyborosiloxane elastomer | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Ceramic Conversion Studies of Borosiloxane Oligomers from Phenyltrialkoxysilanes Source: ResearchGate URL: [Link]

  • Title: Recent Advances of Boron-Based Flame Retardants in Polymers Source: ResearchGate URL: [Link]

  • Title: Synthesis of Structure-Controlled Polyborosiloxanes and Investigation on Their Viscoelastic Response to Molecular Mass of Polydimethylsiloxane Triggered by Both Chemical and Physical Interactions Source: ACS Publications URL: [Link]

  • Title: Improvements on Flame Retardant Properties of PET/Montmorillonite Nanocomposite Caused by Polyborosiloxane | Request PDF Source: ResearchGate URL: [Link]

  • Title: Improvements on Flame Retardant Properties of PET/Montmorillonite Nanocomposite Caused by Polyborosiloxane Source: Cambridge Core URL: [Link]

  • Title: Analysis of the flame retardancy effect of boron-containing compound on polyester-cotton blended fabric - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Boron-based fire retardancy for natural polymeric materials Source: Frontiers URL: [Link]

  • Title: Flame retardant finishing based on novel boron polymers Source: The Hong Kong Polytechnic University URL: [Link]

  • Title: Waterborne Polyurethane Treated with Flame Retardant Based on Polydimethylsiloxanes and Boron Phenolic Resin for Improving the C - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Linear polyborosiloxane for improving the flame-retardancy of cyanate ester resin | Request PDF Source: ResearchGate URL: [Link]

  • Title: Boron- and phosphorus-containing precursors for flame-retardant epoxy coating Source: European Coatings URL: [Link]

  • Title: Polyborosiloxanes (PBSs), Synthetic Kinetics, and Characterization Source: ACS Publications URL: [Link]

  • Title: Advanced Post-Processing Techniques for Hydrophobic and Flame-Retardant Textiles Source: MDPI URL: [Link]

  • Title: Flame retardant effect of boron compounds in polymeric materials Source: ResearchGate URL: [Link]

  • Title: Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Flame retardant finishing of textiles – A comprehensive review Source: De Gruyter URL: [Link]

  • Title: Waterborne Polyurethane Treated with Flame Retardant Based on Polydimethylsiloxanes and Boron Phenolic Resin for Improving the Char Residue and Anti-Dripping Performance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Flame Retardant Mechanism Of Flame Retardant Polymer Materials Source: Oceanchem Group URL: [Link]

  • Title: (PDF) Analysis of the flame retardancy effect of boron-containing compound on polyester-cotton blended fabric Source: ResearchGate URL: [Link]

  • Title: Fire retardant epoxy blends and composites using boron compounds Source: Figshare URL: [Link]

  • Title: Enhanced Fire Retardancy of Epoxy Resins upon Addition of Boron Nitride Nanoparticles Using Boron Polyol Complex Source: MDPI URL: [Link]

  • Title: Flame Retardancy of Polysiloxane Solid Powder Combined with Organophosphate in Polycarbonate Source: MATEC Web of Conferences URL: [Link]

  • Title: Properties and Performance of Epoxy Resin/Boron Acid Composites Source: iris.unit.eu URL: [Link]

Sources

Method

Application Note: Boron Vinyldimethylsiloxide (BVDO) in the Synthesis of Advanced Self-Healing Hydrogels

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Insights The development of smart, stimuli-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Insights

The development of smart, stimuli-responsive hydrogels has increasingly relied on the integration of dynamic covalent chemistry. Boron vinyldimethylsiloxide (BVDO) , also known as tris(vinyldimethylsilyl)borate, has emerged as a critical crosslinking intermediate in this domain[1]. Characterized by a central boron atom bonded to three vinyldimethylsiloxane groups, BVDO imparts dual-functional capabilities to polymer networks[2].

The mechanistic advantage of BVDO lies in its structural dichotomy:

  • Stable Covalent Backbone: The terminal vinyl groups readily participate in free-radical polymerization, hydrosilylation, or thiol-ene "click" chemistry, forming a robust, permanent structural network[1].

  • Dynamic Coordinate Network: The borate ester core (Si–O–B bonds) acts as a Lewis acid due to the empty p-orbital on the boron atom[1]. These Si–O–B linkages are dynamically reversible, constantly splitting and rejoining under stress. This behavior imparts unique frequency-dependent viscoelastic properties, thixotropy, and intrinsic self-healing capabilities to the resulting polyborosiloxane matrices[3][4].

Mechanism BVDO Boron Vinyldimethylsiloxide (Dual-Functional Core) CovNet Stable Covalent Network (Thiol-Ene Addition) BVDO->CovNet Vinyl Groups DynNet Dynamic Si-O-B Bonds (Reversible Coordinate Links) BVDO->DynNet Borate Ester Core Crosslinker Thiol-Terminated Polymer (e.g., PEG-dithiol) Crosslinker->CovNet Thiol Groups Initiator UV Photoinitiator (Radical Generation) Initiator->CovNet 365 nm UV Hydrogel Self-Healing Borosiloxane Hydrogel (Viscoelastic Matrix) CovNet->Hydrogel Structural Integrity DynNet->Hydrogel Self-Healing & Thixotropy

Mechanistic pathway of BVDO forming a dual-network self-healing hydrogel.

Physicochemical Properties & Handling

Because BVDO contains hydrolytically labile Si–O–B bonds, it reacts slowly with atmospheric moisture, liberating boric acid and divinyltetramethyldisiloxane[2]. Therefore, causality dictates that all initial synthetic steps must be performed under inert, anhydrous conditions to preserve the integrity of the boron core prior to controlled network hydration.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Tris(vinyldimethylsilyl)borate[2]
CAS Number 383189-04-6[5]
Molecular Formula C₁₂H₂₇BO₃Si₃[5]
Molecular Weight 314.41 g/mol [5]
Density (20 °C) 0.872 g/mL[5][6]
Boiling Point 78 °C at 15 mmHg[6]
Hydrolytic Sensitivity High (Level 7); reacts slowly with moisture/water[6]

Experimental Protocol: Synthesis of BVDO-PEG Dual-Network Hydrogels

This protocol utilizes a thiol-ene photopolymerization strategy. By reacting the vinyl groups of BVDO with a poly(ethylene glycol) dithiol (PEG-dithiol) crosslinker, we establish a permanent hydrophilic network while preserving the dynamic Si–O–B core for self-healing properties[4].

Workflow Step1 1. Preparation (Inert Atm) Step2 2. Mixing (DCM Solvent) Step1->Step2 Step3 3. UV Curing (Thiol-Ene) Step2->Step3 Step4 4. Hydration (PBS Swelling) Step3->Step4 Step5 5. Validation (Rheology/FTIR) Step4->Step5

Step-by-step experimental workflow for synthesizing BVDO-based hydrogels.
Materials Required
  • Boron vinyldimethylsiloxide (BVDO, ≥95% purity)

  • Poly(ethylene glycol) dithiol (PEG-dithiol, MW ~3400 Da)

  • Photoinitiator: Irgacure 2959 (2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone)

  • Anhydrous Dichloromethane (DCM)

  • Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step Methodology

Step 1: Anhydrous Precursor Preparation

  • Action: Inside a nitrogen-purged glovebox, dissolve 1.0 mmol of PEG-dithiol in 5 mL of anhydrous DCM. Slowly add 0.66 mmol of BVDO to achieve a 1:1 stoichiometric ratio of thiol to vinyl groups.

  • Causality: Performing this step in a glovebox prevents ambient humidity from prematurely hydrolyzing the BVDO into boric acid and siloxanes, which would destroy the crosslinking nodes[2].

Step 2: Initiator Integration

  • Action: Add 0.5 wt% (relative to total monomer mass) of Irgacure 2959 to the solution. Stir gently in the dark for 10 minutes to ensure complete dissolution.

Step 3: Photopolymerization (Covalent Network Formation)

  • Action: Transfer the precursor solution into a Teflon mold (1 mm depth). Irradiate with a 365 nm UV lamp at an intensity of 10 mW/cm² for 10 minutes.

  • Causality: UV irradiation generates radicals that drive the anti-Markovnikov addition of thiols across the vinyl double bonds of BVDO, locking the boron cores into a stable, covalently bonded organogel network.

Step 4: Controlled Hydration & Solvent Exchange

  • Action: Carefully remove the organogel from the mold and submerge it in 100 mL of PBS (pH 7.4). Incubate at room temperature for 48 hours, replacing the buffer every 12 hours.

  • Causality: This step displaces the toxic DCM solvent with water, swelling the polymer into a hydrogel. While bulk BVDO is highly water-sensitive[6], the steric hindrance and hydrophobic shielding of the polymerized siloxane network shift the equilibrium, allowing the Si–O–B bonds to persist as dynamic, reversible crosslinks within the hydrated matrix[3].

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the synthesized hydrogel must be subjected to self-validating checks. If the protocol was executed correctly, the hydrogel will exhibit specific, measurable dynamic properties.

Validation 1: Rheological Step-Strain Test (Self-Healing Verification)
  • Method: Perform a dynamic time sweep using a parallel-plate rheometer. Apply a high oscillatory strain (e.g., 300%) for 60 seconds to mechanically rupture the network, followed immediately by a low strain (1%) for 300 seconds.

  • Validation Criteria: A successful BVDO hydrogel will show an immediate inversion of moduli (G'' > G') at high strain, indicating fluid-like yielding. Upon returning to 1% strain, the elastic modulus (G') should recover to >90% of its original value within seconds.

  • Causality: This rapid recovery proves the presence of functional, reversible Si–O–B physical crosslinks splitting and rejoining[4]. Failure to recover indicates the boron core was irreversibly hydrolyzed during synthesis.

Validation 2: Spectroscopic Confirmation (FTIR)
  • Method: Lyophilize a small sample of the hydrogel and perform ATR-FTIR spectroscopy.

  • Validation Criteria: Look for a distinct absorption band near 1340 cm⁻¹ .

  • Causality: This peak corresponds to the Si–O–B stretching vibration[7]. Its presence confirms that the borosiloxane linkages survived the hydration phase and are actively contributing to the network structure.

References

  • Buy Boron vinyldimethylsiloxide | 383189-04-6 - Smolecule Smolecule.com
  • CAS 383189-04-6 Boron vinyldimethylsiloxide - Alfa Chemistry Alfa-chemistry.com
  • BORON VINYLDIMETHYLSILOXIDE - Gelest, Inc. Gelest.com
  • Metal-Organics for Materials, Polymers & Synthesis Researchg
  • Polyborosiloxanes (PBS)
  • Preparation and properties of borosiloxane gels | Request PDF Researchg
  • Synthesis of polyborosiloxane and its reversible physical crosslinks Researchg

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Vinylboronate Synthesis

Welcome to the Technical Support Center for vinylboronate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for vinylboronate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of vinylboronates from boronic esters. Here, we provide in-depth, experience-driven insights and practical troubleshooting strategies to help you optimize your reactions and achieve higher yields and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of vinylboronates from boronic esters?

The synthesis of vinylboronates, particularly through popular methods like the Miyaura borylation, is a powerful tool in organic chemistry. However, several competing side reactions can diminish the yield and purity of the desired product. The most prevalent of these include:

  • Protodeborylation: The cleavage of the C-B bond, replacing the boronate group with a hydrogen atom. This is often the most significant side reaction.[1][2]

  • Homocoupling: The coupling of two molecules of the boronic ester or two molecules of the vinyl halide/triflate starting material.[3][4]

  • E/Z Isomerization: The interconversion between the E and Z isomers of the vinylboronate product, which can be problematic when stereochemical purity is required.[5][6]

  • Dehalogenation: The removal of the halogen atom from the vinyl halide starting material without the desired borylation.[4]

  • Catalyst Decomposition: The degradation of the palladium catalyst, leading to reduced catalytic activity and incomplete conversion.

Understanding the underlying mechanisms of these side reactions is the first step toward mitigating them.

Q2: How can I prevent protodeborylation of my vinylboronate product?

Protodeborylation is a common and often frustrating side reaction that cleaves the valuable C-B bond.[1][2] This process can be catalyzed by acid, base, or even certain metal salts and is particularly problematic in the presence of water.[1][3][7]

Troubleshooting Guide: Protodeborylation

Potential Cause Explanation Recommended Solution
Presence of Water Water can act as a proton source, leading to the cleavage of the C-B bond.Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and consider adding a drying agent like molecular sieves to the reaction mixture.
Base-Catalyzed Decomposition Strong bases can promote protodeborylation, especially at elevated temperatures.[3][8]Use the mildest base effective for the reaction (e.g., KOAc, K3PO4).[9] A careful screening of bases is often necessary. In some cases, using a weaker base in a non-aqueous solvent system can be beneficial.[10]
Prolonged Reaction Times The longer the vinylboronate product is exposed to the reaction conditions, the greater the chance of protodeborylation.Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Elevated Temperatures Higher temperatures can accelerate the rate of protodeborylation.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen is advisable for new substrates.
Catalyst-Mediated Protodeborylation Some palladium-phosphine complexes can catalyze protodeboronation.[2]Consider using a different ligand or a pre-catalyst that is less prone to this side reaction. Bulky, electron-rich ligands can sometimes suppress this pathway.[2][11]

Experimental Protocol: Minimizing Protodeborylation in a Miyaura Borylation

  • Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents: Use anhydrous solvents (e.g., freshly distilled dioxane or toluene). Ensure the boronic ester, vinyl halide/triflate, and base are dry.

  • Reaction Setup: To a Schlenk flask, add the vinyl halide/triflate (1.0 mmol), bis(pinacolato)diboron (B2pin2) (1.1 mmol), and a mild base such as potassium acetate (KOAc) (1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%) and ligand (if required) under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Reaction Conditions: Stir the mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, dilute with an organic solvent, and wash with brine to remove the base and other aqueous-soluble byproducts.

Q3: My main side product is the homocoupling of my starting materials. How can I avoid this?

Homocoupling results in the formation of a dimer of either the boronic ester or the vinyl halide/triflate, consuming your starting materials and reducing the yield of the desired vinylboronate.[3][4] This side reaction is often promoted by the presence of Pd(II) species and oxygen.[4]

Troubleshooting Guide: Homocoupling

Potential Cause Explanation Recommended Solution
Presence of Oxygen Oxygen can facilitate the oxidative homocoupling of boronic esters.[4]Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
Use of Pd(II) Pre-catalysts Pd(II) pre-catalysts can be reduced to the active Pd(0) species, but this process can sometimes lead to the homocoupling of two boronic acid molecules.[3]Consider using a Pd(0) source directly, such as Pd(PPh3)4. If using a Pd(II) source, ensure the reaction conditions are optimized for its efficient reduction to Pd(0).
High Concentration of Boronic Ester A high concentration of the boronic ester can favor the homocoupling pathway.In some cases, slow addition of the boronic ester to the reaction mixture can minimize its concentration at any given time and reduce the rate of homocoupling.
Sub-optimal Ligand Choice The ligand can influence the relative rates of cross-coupling versus homocoupling.Screen different phosphine ligands. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.[11]
Q4: I'm observing a mixture of E/Z isomers in my vinylboronate product. How can I improve the stereoselectivity?

The stereochemical integrity of the vinylboronate is often crucial for subsequent applications. Isomerization can occur under thermal or photochemical conditions, or be catalyzed by the transition metal catalyst.[5][6][12]

Troubleshooting Guide: E/Z Isomerization

Potential Cause Explanation Recommended Solution
Thermal Isomerization High reaction temperatures can provide enough energy for the rotation around the C=C bond, leading to a mixture of isomers.Run the reaction at the lowest possible temperature. Monitor the E/Z ratio at different temperatures to find the optimal conditions.
Photochemical Isomerization Exposure to light, particularly UV light, can induce E/Z isomerization.[5][6]Protect the reaction from light by wrapping the flask in aluminum foil.
Catalyst-Mediated Isomerization The palladium catalyst can sometimes facilitate isomerization through various mechanistic pathways.[12]Screen different catalyst systems. Some catalysts may have a lower propensity for causing isomerization. The choice of ligand can also play a significant role.
Base-Induced Isomerization In some cases, the base can contribute to the loss of stereochemical purity.Evaluate different bases to see if the E/Z ratio is affected.
Q5: What is the role of the base in vinylboronate synthesis, and how does it contribute to side reactions?

The base plays a critical role in the catalytic cycle of Miyaura borylation, primarily by facilitating the transmetalation step.[9][13] However, an inappropriate choice of base can lead to several side reactions.

The Dual Role of the Base

  • Activation: The base activates the boronic ester, making it more nucleophilic and facilitating the transfer of the vinyl group to the palladium center.

  • Side Reactions: As discussed, strong bases can promote protodeborylation.[3][8] The choice of base can also influence the rate of homocoupling and catalyst decomposition.

Diagram: The Catalytic Cycle and Influence of the Base

Miyaura_Borylation_Cycle Pd(0)L_n Pd(0)L_n Vinyl-Pd(II)-X(L_n) Vinyl-Pd(II)-X(L_n) Pd(0)L_n->Vinyl-Pd(II)-X(L_n) Oxidative Addition Vinyl-Pd(II)-OB(OR)_2(L_n) Vinyl-Pd(II)-OB(OR)_2(L_n) Vinyl-Pd(II)-X(L_n)->Vinyl-Pd(II)-OB(OR)_2(L_n) Transmetalation (Base-Mediated) Vinyl-Pd(II)-OB(OR)_2(L_n)->Pd(0)L_n Reductive Elimination Vinylboronate Vinylboronate Vinyl-Pd(II)-OB(OR)_2(L_n)->Vinylboronate Vinyl-X Vinyl-X Vinyl-X->Vinyl-Pd(II)-X(L_n) B_2pin_2 B_2pin_2 B_2pin_2->Vinyl-Pd(II)-OB(OR)_2(L_n) Base Base Base->Vinyl-Pd(II)-OB(OR)_2(L_n)

Caption: The catalytic cycle of Miyaura borylation, highlighting the base-mediated transmetalation step.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9011-9037. [Link]

  • Sanders, J. N., & Houk, K. N. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 124(47), 9789–9800. [Link]

  • Derosa, J., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19933–19943. [Link]

  • Fumagalli, G., et al. (2021). Photocatalyzed E→Z Contra-thermodynamic Isomerization of Vinyl Boronates with Binaphthol. Chemistry – A European Journal, 27(56), 13966-13970. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17563–17585. [Link]

  • A) Prerequisites for the E→Z isomerization. B) Optimization of the reaction and sensitivity test. (n.d.). ResearchGate. Retrieved from [Link]

  • Larraufie, M.-H., et al. (2020). Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization. Chemical Science, 11(23), 6036-6042. [Link]

  • Liu, Z., et al. (2021). Direct Synthesis of Multi(boronate) Esters from Alkenes and Alkynes via Hydroboration and Boration Reactions. Accounts of Chemical Research, 54(1), 132-145. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

Sources

Optimization

"preventing hydrolysis of Boron vinyldimethylsiloxide during synthesis"

Welcome to the technical support center for organoboron and organosilicon chemistry. This guide is designed for researchers, scientists, and drug development professionals working with Boron vinyldimethylsiloxide. Its pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for organoboron and organosilicon chemistry. This guide is designed for researchers, scientists, and drug development professionals working with Boron vinyldimethylsiloxide. Its purpose is to provide in-depth, field-proven insights and troubleshooting protocols to prevent the hydrolysis of this moisture-sensitive intermediate during synthesis, ensuring reaction success and reproducibility.

Introduction: The Challenge of the B-O-Si Linkage

Boron vinyldimethylsiloxide is a valuable intermediate in organic synthesis, notably for creating vinyl boronates used in pharmaceuticals and agrochemicals.[1] However, its utility is intrinsically linked to its reactivity. The compound contains both a Lewis acidic boron center and siloxane functionalities, making the borate ester linkage (B-O-Si) highly susceptible to hydrolysis.[1][2] Exposure to even trace amounts of water can cleave this bond, leading to the formation of boric acid and divinyltetramethyldisiloxane, which results in reduced yields, inconsistent reaction outcomes, and complex purification challenges.[2]

This guide provides a systematic approach to mitigating these issues through rigorous control of the reaction environment.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected, and my NMR/GC-MS shows unexpected peaks. Could this be hydrolysis?

A1: Yes, this is a classic symptom of hydrolysis. The material decomposes in the presence of moisture to liberate divinyltetramethyldisiloxane and boric acid.[2] If you observe signals corresponding to these byproducts, it is a strong indicator that your reaction conditions were not sufficiently anhydrous.

Q2: I noticed a fine white precipitate forming in my reaction flask. What is it?

A2: The white precipitate is very likely boric acid, a byproduct of hydrolysis.[1][2] Its low solubility in many organic solvents causes it to crash out of the solution, providing a clear visual cue that your reaction has been compromised by moisture.

Q3: What is the primary cause of hydrolysis in this synthesis?

A3: The primary cause is the nucleophilic attack of water on the electron-deficient (Lewis acidic) boron atom.[1] This initiates the cleavage of the B-O bond. The sources of water can be numerous: improperly dried glassware, insufficiently anhydrous solvents, atmospheric moisture, or even water adsorbed on the surface of other reagents.

Q4: Should I use Argon or Nitrogen as the inert gas for my reaction?

A4: Both are effective at displacing air and moisture. Nitrogen is more common due to its lower cost. However, Argon is denser than air and nitrogen, providing a more stable inert blanket over the reaction mixture, and it is less reactive than nitrogen.[3][4] For highly sensitive or long-duration reactions, Argon is the superior choice.[4]

Q5: How should I properly store Boron vinyldimethylsiloxide?

A5: The compound should be stored in a tightly closed container under a dry, inert atmosphere (e.g., Argon or Nitrogen). The storage area should be cool, well-ventilated, and away from heat sources.[2] Using a container with a septum, such as a Sure/Seal™ bottle, allows for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[5]

In-Depth Troubleshooting Guides

Guide 1: Ensuring an Anhydrous Reaction Environment

The most critical factor in preventing hydrolysis is the rigorous exclusion of water. This requires a multi-faceted approach focusing on glassware, solvents, and reagents.

Symptoms of a Non-Anhydrous Environment:

  • Reduced reaction yield.

  • Formation of boric acid precipitate.

  • Inconsistent results between experimental runs.

  • Presence of siloxane byproducts in analytical data (TLC, GC-MS, NMR).

Troubleshooting Workflow:

  • Glassware Preparation: Adsorbed water on glassware surfaces is a common, and often overlooked, source of contamination.[3]

    • Action: All glassware must be oven-dried at a minimum of 120°C for at least 4 hours (overnight is preferable) and cooled in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite) immediately before use.[3][6]

    • Causality: Heating the glassware well above the boiling point of water ensures the complete removal of the thin film of adsorbed moisture. Cooling in a desiccator prevents re-adsorption from the atmosphere as the glass returns to ambient temperature.

  • Solvent Purity: Solvents are the largest volume component of most reactions and thus the most significant potential source of water.

    • Action: Always use high-quality, commercially available anhydrous solvents.[4][7] Check the manufacturer's certificate of analysis for the specified water content. For highly sensitive reactions, use solvents with the lowest possible water content.

    • Causality: Even "dry" solvents can absorb moisture if handled or stored improperly. Using solvents from freshly opened bottles or those specifically packaged for air-sensitive chemistry is crucial.[7]

    Table 1: Comparison of Commercial Anhydrous Solvent Grades

    Grade Typical Water Content (ppm) Recommended Use
    Anhydrous ≤30-50 ppm General air-sensitive reactions.[7]
    Super Anhydrous ≤10 ppm Highly moisture-sensitive reactions, catalysis.[7]

    | Anhydrous & Air-Sensitive | ≤10 ppm H₂O, ≤1 ppm O₂ | Reactions sensitive to both moisture and oxygen.[7] |

  • Reagent Handling: Ensure all other reagents (starting materials, catalysts, bases) are anhydrous. If necessary, dry them using appropriate methods before adding them to the reaction.

Guide 2: Mastering Inert Atmosphere Techniques

Excluding atmospheric moisture requires the use of specialized equipment and handling techniques. The two primary methods are the use of a Schlenk line or a glove box.

dot

Hydrolysis_Mechanism BoronSiloxide Boron vinyldimethylsiloxide (B(OSi(Me)₂Vin)₃) Intermediate Tetrahedral Intermediate [B(OH₂)(OSiR₃)₃] BoronSiloxide->Intermediate Coordination Water H₂O (Moisture) Water->BoronSiloxide Nucleophilic Attack on Lewis Acidic Boron BoricAcid Boric Acid (B(OH)₃) Intermediate->BoricAcid Proton Transfer & Cleavage of B-O Bond Siloxane Divinyltetramethyldisiloxane + Vinyldimethylsilanol Intermediate->Siloxane Release of Silanol

Caption: The mechanism of Boron vinyldimethylsiloxide hydrolysis.

Key Mechanistic Points:

  • Lewis Acidity: The empty p-orbital on the boron atom makes it susceptible to attack by nucleophiles like water. [1][8]* Bond Cleavage: Following coordination, proton transfer and rearrangement lead to the cleavage of the B-O bond, which is thermodynamically favorable.

  • pH Influence: While neutral conditions are generally preferred, both strong acid and base can catalyze the hydrolysis of boronic esters. [9]It is crucial to control the pH of the reaction mixture, especially during aqueous work-up procedures.

Experimental Protocol: General Procedure for Anhydrous Synthesis

This protocol outlines the essential steps for performing a reaction using Boron vinyldimethylsiloxide under strictly anhydrous and inert conditions.

Materials:

  • Oven-dried, two-necked round-bottom flask with a condenser and rubber septa.

  • Schlenk line with a dual vacuum/inert gas manifold.

  • Dry, gas-tight syringes and needles.

  • Anhydrous solvents and reagents.

Procedure:

  • Glassware Assembly: Assemble the hot, oven-dried glassware (flask, condenser, stir bar) while flushing with a stream of dry nitrogen or argon. Seal all joints with high-vacuum grease and cap the openings with rubber septa.

  • System Purge: Connect the assembled apparatus to the Schlenk line. Carefully evacuate the system under vacuum (ensure no volatile solids are pulled into the line) and then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure the complete removal of atmospheric gases.

  • Solvent Addition: Using a dry, inert-gas flushed syringe, transfer the required volume of anhydrous solvent from a septum-sealed bottle to the reaction flask. [6]Ensure a positive flow of inert gas is maintained into the flask via a bubbler or a needle connected to the manifold. [3]4. Reagent Addition: Add all other non-moisture-sensitive reagents to the flask before initiating the purge. Add Boron vinyldimethylsiloxide and any other sensitive reagents via syringe through the septum while maintaining a positive inert gas pressure.

  • Reaction Monitoring: Stir the reaction at the desired temperature. Monitor its progress using appropriate analytical techniques (e.g., TLC, GC-MS). For sampling, use a dry syringe to withdraw a small aliquot through the septum.

  • Work-up and Purification: Once the reaction is complete, perform any quenching or work-up steps while still under an inert atmosphere, if the product is also sensitive. Be aware that standard aqueous work-ups will hydrolyze any remaining starting material. Purification via column chromatography should be performed using freshly dried solvents, as silica gel can be a source of water.

By adhering to these rigorous protocols and understanding the chemical principles behind them, researchers can successfully prevent the hydrolysis of Boron vinyldimethylsiloxide, leading to higher yields, cleaner reactions, and more reliable scientific outcomes.

References

  • JoVE. (2021, January 15). Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. [Link]

  • KANTO Chemical. Anhydrous solvents. [Link]

  • Agilent Technologies. TROUBLESHOOTING GUIDE. [Link]

  • Martin, S. E. S., & Watson, D. A. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Journal of the American Chemical Society, 135(36), 13330–13333. [Link]

  • Gelest, Inc. (2015, August 21). BORON VINYLDIMETHYLSILOXIDE Safety Data Sheet. [Link]

  • Klöck, C., et al. (2024). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Li, M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(20). [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]

  • ResearchGate. Synthesis of Vinylsilanes. [Link]

  • Organic Chemistry Portal. Synthesis of vinylsiloxanes. [Link]

  • ResearchGate. (2025, August 5). Recent Developments in the Chemistry of Vinylsiloxanes. [Link]

  • Organic Syntheses. PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS CONVERSION TO 1-NAPHTHALENEBORONIC ACID AND 1-NAPHTHOL. [Link]

  • DIAL@UCLouvain. (2025, March 26). Nickel-Catalyzed Stereospecific Alkylation of Vinylsiloxanes Using Pyridinium Salts. [Link]

  • Journal of Materials Chemistry A. (2021, May 18). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. [Link]

  • Morken, J. P., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. PMC. [Link]

  • Geyik, G., et al. (2021). Synthesis of New Boron Derived Compounds; Anticancer, Antioxidant and Antimicrobial Effect in Vitro Glioblastoma Tumor Model. PMC. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • Organic Syntheses. ORGANOBORANES. I. THE HYDROBORATION OF OLEFINS. [Link]

Sources

Troubleshooting

"purification methods for vinylboronates from Boron-Wittig reaction"

Welcome to the Technical Support Center for Organoboron Synthesis. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of vinylbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organoboron Synthesis. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of vinylboronates synthesized via the Boron-Wittig reaction.

Mechanistic Insight: The "Boronate Bleed" Phenomenon

The transition-metal-free Boron-Wittig reaction—typically employing geminal bis(pinacolboronates), an aldehyde, and lithium tetramethylpiperidide (LiTMP)—is a highly stereoselective method for synthesizing di- and trisubstituted vinylboronates[1]. However, a critical bottleneck occurs during downstream purification.

The Causality of Degradation: Vinylboronates possess an empty p -orbital on the boron atom, making them highly susceptible to nucleophilic attack. Standard silica gel (SiO 2​ ) is inherently acidic due to surface silanol (Si–OH) groups. When a vinylboronate is loaded onto a standard silica column, the silanol groups interact with the boron's empty p -orbital, catalyzing the hydrolysis of the pinacol ester (Bpin) back to the boronic acid, or inducing complete protodeboronation (cleavage of the C–B bond)[2]. This results in heavy streaking on Thin Layer Chromatography (TLC) plates and drastic reductions in isolated yield.

To achieve high-yield isolation, the purification system must be self-validating: the stationary phase must be deactivated to mask its Brønsted acidity without introducing Lewis basicity that could trap the boronate.

Purification Decision Workflow

G A Crude Vinylboronate (from Boron-Wittig) B Aqueous Workup & Concentration (< 30°C) A->B C 2D-TLC Analysis (Check for Stability) B->C D Degradation / Streaking Observed on SiO2? C->D E Rapid Flash Chromatography (Standard SiO2, <15 mins) D->E No (Stable) F Boric Acid-Impregnated Silica Gel (B-SiO2) D->F Yes (Labile) G Ligand Exchange (e.g., to MIDA or dan) D->G Highly Unstable

Workflow for selecting the optimal purification strategy for vinylboronates.

Troubleshooting & FAQs

Q1: My vinylboronate product streaks heavily on the TLC plate and my isolated yield is <30% despite full conversion by NMR. What is happening? A: You are observing silica-induced hydrolysis. The pinacol boronate is being cleaved during the chromatographic run. Solution: Switch to Boric Acid-Impregnated Silica Gel (B-SiO 2​ ). By pre-treating the silica with boric acid, you saturate the active silanol sites, drastically reducing the degradation of your target vinylboronate[3].

Q2: I tried adding Triethylamine (TEA) to my eluent to neutralize the silica, but the yield is still poor. Why? A: While TEA neutralizes Brønsted acidity, it is a Lewis base. The boron atom is a Lewis acid. TEA coordinates to the empty p -orbital of the vinylboronate, forming an "ate" complex. This alters its retention factor ( Rf​ ) and causes the compound to stick irreversibly to the column. Solution: Avoid amine additives for Bpin esters. Rely on B-SiO 2​ or use a highly non-polar solvent system to perform a "plug" filtration (Rapid Flash Chromatography) taking no more than 10-15 minutes[2].

Q3: My Boron-Wittig reaction with an enolizable aldehyde gave a good yield, but the E/Z stereochemistry scrambled during purification. How do I prevent this? A: The Boron-Wittig reaction is highly stereoselective[1], but prolonged exposure to acidic surfaces or UV light can promote isomerization of the double bond, especially for trisubstituted vinylboronates. Solution: Perform the purification in a darkened hood if the system is highly conjugated, strictly use B-SiO 2​ , and ensure the rotary evaporation water bath does not exceed 30 °C during concentration.

Step-by-Step Methodology: Preparation and Use of Boric Acid-Treated Silica Gel

This protocol is the field-proven gold standard for stabilizing labile boronate esters during chromatography[3]. It creates a self-validating system where the stationary phase is pre-saturated with a sacrificial boron source.

Phase 1: Preparation of B-SiO 2​

  • Dissolution: In a large Erlenmeyer flask, dissolve 28.0 g of Boric Acid (H 3​ BO 3​ ) in 550 mL of absolute ethanol.

  • Suspension: Add 300 mL (approx. 150 g) of standard Flash Silica Gel (40-63 μm, 60 Å) to the solution.

  • Equilibration: Stir the suspension gently at room temperature for 2 hours using an overhead mechanical stirrer. (Critical: Do not use magnetic stir bars, as the grinding action will crush the silica particles and generate fine dust that clogs the column).

  • Filtration: Filter the silica gel through a large Büchner funnel under vacuum.

  • Washing: Wash the filter cake with absolute ethanol (3 × 200 mL) to remove excess unbound boric acid.

  • Drying: Dry the silica gel in a vacuum oven at 80 °C overnight until a free-flowing powder is obtained. Store in a tightly sealed desiccator.

Phase 2: Column Packing and Elution

  • Packing: Pack the column using the slurry method with your starting non-polar eluent (e.g., 100% Hexanes). Note: B-SiO 2​ has slightly lower resolving power than standard silica. Compensate by using a 1.5× longer column bed than you normally would.

  • Loading: Load the crude Boron-Wittig reaction mixture (post-aqueous workup) using a minimal amount of Dichloromethane or Toluene.

  • Elution: Elute using a shallow gradient of Ethyl Acetate in Hexanes (typically 2% to 10% EtOAc).

  • Analysis: Collect fractions and analyze via TLC. Stain the plates with ceric ammonium molybdate (CAM) or p -anisaldehyde, as UV activity may be weak depending on the aldehyde precursor[2].

Quantitative Data Presentation

To assist in selecting the correct purification modality, refer to the comparative metrics below based on standard Boron-Wittig scale-ups.

Purification MethodAverage Isolated YieldStereochemical Integrity (E/Z)Resolving PowerRecommended Use Case
Standard Silica Gel 25 - 45%Moderate (prone to isomerization)HighHighly stable, sterically hindered boronates.
Rapid Flash (Standard SiO 2​ ) 55 - 70%HighLowSimple mixtures, large Rf​ differences ( ΔRf​ > 0.3).
Boric Acid-Treated Silica 75 - 95%ExcellentModerateLabile di- and trisubstituted vinylboronates.
Alumina (Neutral) 40 - 60%VariableLowAcid-sensitive substrates where B-SiO 2​ fails.
MIDA Boronate Conversion >90% (over 2 steps)ExcellentHigh (Standard SiO 2​ safe)When analytical purity is required for late-stage APIs.

Table 1: Comparison of purification methods for trisubstituted vinylboronates synthesized via the Boron-Wittig reaction.

References

  • Coombs, J. R., Zhang, L., & Morken, J. P. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Organic Letters, 17(7), 1708-1711. URL: [Link]

  • Hoshino, Y., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510-3514. URL: [Link]

  • Neeve, E. C., et al. (2015). Supporting Information: Innovative boron chemistry (Boric Acid Silica Gel Preparation). Chemical Science, The Royal Society of Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Tris(vinyldimethylsilyl) Borate Applications

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks when utilizing tris(vinyldimethyls...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks when utilizing tris(vinyldimethylsilyl) borate (CAS 383189-04-6)[1].

As a trifunctional organosilicon borate, this reagent is highly valued as a cross-linking agent in advanced polymer synthesis[2], a functionalizing monomer for polydienes[3], and a critical Solid Electrolyte Interphase (SEI) forming additive in nonaqueous lithium-ion battery electrolytes[4]. Despite its versatility, users frequently encounter low reaction yields, poor polymer gel fractions, or sub-optimal electrochemical performance. This guide deconstructs the mechanistic root causes of these failures and provides self-validating protocols to ensure experimental success.

The Mechanistic Root of Yield Loss: Hydrolytic Degradation

The single most common cause of low yield in tris(vinyldimethylsilyl) borate applications is its extreme vulnerability to ambient moisture. The compound has a documented hydrolytic sensitivity rating of 7, meaning it reacts slowly but irreversibly with water[5].

The Causality of Failure: The central Si-O-B linkages are highly susceptible to nucleophilic attack by water molecules. Upon exposure to moisture, the molecule undergoes hydrolytic cleavage, liberating boric acid and divinyltetramethyldisiloxane [6].

  • In Polymer Synthesis: The liberated boric acid acts as a severe poison to transition metal catalysts (such as Karstedt’s Pt catalyst in hydrosilylation or Ziegler-Natta catalysts). Furthermore, the cleavage destroys the molecule's trifunctionality, drastically reducing the cross-link density and resulting in a low yield of the target polymer network.

  • In Battery Electrolytes: Premature hydrolysis consumes the additive before it can electrochemically reduce at the anode. The resulting boric acid precipitates, while the siloxanes increase electrolyte impedance, leading to poor capacity retention and SEI failure[7].

G A Tris(vinyldimethylsilyl) borate (Intact Reagent) C Hydrolytic Cleavage (Si-O-B Bond Break) A->C B H2O Exposure (>10 ppm) B->C D Boric Acid Formation (Catalyst Poison) C->D E Siloxane Cleavage (Loss of Vinyl Sites) C->E F Low Yield (Polymer or SEI Failure) D->F E->F

Fig 1. Hydrolytic degradation pathway of tris(vinyldimethylsilyl) borate causing yield loss.

Quantitative Diagnostic Thresholds

To prevent yield loss, environmental and solvent parameters must be strictly controlled. Below is a summary of the critical quantitative thresholds required for successful application.

Application DomainCritical ParameterAcceptable ThresholdMechanistic Consequence of Exceedance
Polymer Synthesis Solvent Moisture< 20 ppmHydrolysis generates boric acid, poisoning Pt/Ziegler-Natta catalysts.
Battery Electrolytes Electrolyte H₂O< 10 ppmPremature additive consumption; HF generation; high SEI impedance.
Reagent Storage Headspace H₂O/O₂< 1 ppmAuto-catalytic degradation; visible turbidity (boric acid precipitation).
Self-Validating Experimental Protocol: Inert Transfer & Reaction Setup

To ensure scientific integrity and high yields, you must treat your methodology as a self-validating system. Never proceed to the next step without empirical confirmation of the previous step's success.

Objective: Prevent hydrolytic cleavage of tris(vinyldimethylsilyl) borate during polymer cross-linking or electrolyte formulation.

  • Step 1: Rigorous Glassware Dehydration. Bake all Schlenk flasks, vials, and magnetic stir bars at 150°C for a minimum of 12 hours.

    • Causality: Microscopic surface-adsorbed water on glassware is sufficient to initiate the hydrolysis of the Si-O-B bonds, generating catalytic amounts of boric acid.

  • Step 2: Solvent/Electrolyte Drying. Store non-aqueous solvents (e.g., toluene for polymerization, or carbonate blends for batteries) over activated 3Å molecular sieves for 48 hours.

  • Step 3: Self-Validation (Karl Fischer Titration). Extract a 1 mL aliquot of the solvent/electrolyte and analyze via coulometric Karl Fischer titration.

    • Decision Gate: If H₂O > 10 ppm, replace the molecular sieves and repeat Step 2. Do not introduce the borate reagent until this metric is validated.

  • Step 4: Inert Reagent Transfer. Using a positive pressure Argon Schlenk line or inside an Argon-filled glovebox, transfer the tris(vinyldimethylsilyl) borate via a gas-tight syringe.

    • Causality: Argon is heavier than nitrogen and provides a superior, dense blanket against ambient moisture during septum punctures.

  • Step 5: Reaction Execution & Yield Verification. Proceed with the cross-linking reaction or electrolyte mixing. Validate the final yield via gel fraction analysis (for polymers) or initial Coulombic efficiency (for battery cells).

Protocol S1 1. Glassware Baking (150°C, 12h) S2 2. Solvent Drying (3Å Sieves) S1->S2 S3 3. KF Titration (Validate <10 ppm) S2->S3 S4 4. Inert Transfer (Ar Atmosphere) S3->S4 S5 5. Reaction (High Yield) S4->S5

Fig 2. Self-validating inert atmosphere workflow for handling moisture-sensitive borates.

Frequently Asked Questions (FAQs)

Q1: My silicone elastomer cross-linking yield is below 50%, and the final product is tacky. Why? A: Tacky products indicate incomplete polymer network formation. If you are using a platinum-based catalyst, trace boric acid—resulting from degraded tris(vinyldimethylsilyl) borate—acts as a potent catalyst poison. Furthermore, the hydrolytic loss of the compound's trifunctionality (due to the cleavage of one or more vinyldimethylsilyl arms) fundamentally limits the achievable cross-link density. Solution: Verify the integrity of your reagent batch via ¹¹B NMR (look for a chemical shift indicating free boric acid) before synthesis.

Q2: When used as an electrolyte additive, my battery cells show high initial impedance and low cycling yield. What is going wrong? A: Tris(vinyldimethylsilyl) borate is designed to scavenge HF and form a stable, low-impedance SEI[4]. If the additive is exposed to moisture prior to cell sealing, it hydrolyzes. The resulting boric acid precipitates out of the solution, and the liberated siloxanes increase the electrolyte's viscosity and impedance. Solution: Handle the additive exclusively in an Argon-filled glovebox maintained at H₂O < 0.1 ppm and O₂ < 0.1 ppm.

Q3: The reagent arrived as a clear liquid but has turned cloudy in storage. Can I still use it? A: No. Cloudiness (turbidity) is the physical manifestation of boric acid precipitation, confirming advanced hydrolytic degradation[6]. Using this batch will guarantee a low yield.

Q4: Can I purify degraded tris(vinyldimethylsilyl) borate via distillation? A: While the compound can theoretically be distilled under high vacuum (b.p. 78°C at 15 mmHg)[5], it is highly discouraged unless strictly necessary. Because it is a combustible liquid containing reactive vinyl groups[8], applying heat without proper inhibitors can trigger hazardous auto-polymerization[9], completely destroying your yield. It is generally more cost-effective to procure a fresh, sealed batch.

References
  • Title: Metal-Organics for Materials, Polymers & Synthesis Source: researchgate.net URL: [Link]

  • Title: BORON VINYLDIMETHYLSILOXIDE Safety Data Sheet - Gelest, Inc. Source: gelest.com URL: [Link]

  • Source: google.
  • Source: google.

Sources

Troubleshooting

Technical Support Center: Managing Reactivity of Boron Vinyldimethylsiloxide

Boron vinyldimethylsiloxide (CAS 383189-04-6), also designated as tris(vinyldimethylsilyl)borate, is a highly specialized chemical intermediate. Featuring a central boron atom bonded to three vinyldimethylsiloxane groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Boron vinyldimethylsiloxide (CAS 383189-04-6), also designated as tris(vinyldimethylsilyl)borate, is a highly specialized chemical intermediate. Featuring a central boron atom bonded to three vinyldimethylsiloxane groups, it provides dual functionality that is highly valued in organic synthesis, cross-coupling reactions, and the formulation of preceramic polymers[1][2].

While its unique structure makes it a versatile Lewis acid and cross-linking agent, it also introduces significant handling challenges. This guide provides researchers and drug development professionals with authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols for managing the reagent's extreme sensitivity to protic solvents.

Mechanistic Causality: The "Why" Behind Protic Degradation

To effectively troubleshoot reactions involving boron vinyldimethylsiloxide, one must first understand the causality of its degradation. The central boron atom possesses an empty p-orbital, rendering the molecule a strong Lewis acid[1].

When introduced to protic solvents (such as water, methanol, ethanol, or primary amines), the nucleophilic heteroatom (e.g., oxygen) coordinates directly to the electron-deficient boron center. This coordination drastically weakens the B–O–Si linkages, initiating rapid solvolysis. The material decomposes to liberate boric acid ( B(OH)3​ ) and vinyldimethylsilanol[3]. Because vinyldimethylsilanol is unstable in its monomeric form, it rapidly condenses to form divinyltetramethyldisiloxane (DVDS) and water[3][4]. This newly generated water acts catalytically to further degrade remaining intact reagent molecules.

Mechanism Reagent Boron vinyldimethylsiloxide B(OSiMe2Vi)3 Intermediate Lewis Acid-Base Coordination Complex Reagent->Intermediate Nucleophilic attack Protic Protic Solvent (H2O / ROH) Protic->Intermediate Solvation Products Boric Acid B(OH)3 (Solid) + Vinyldimethylsilanol Intermediate->Products B-O-Si Cleavage Dimer Divinyltetramethyldisiloxane (DVDS) + H2O Products->Dimer Silanol Condensation

Mechanistic pathway of Boron vinyldimethylsiloxide degradation in protic solvents.

Troubleshooting & FAQs

Q: I observed a sudden white precipitate and liquid phase separation in my reaction mixture shortly after adding the reagent. What happened? A: You are observing the macroscopic results of protodeboronation and silanol condensation. The white precipitate is boric acid, which is highly insoluble in most organic solvents[3]. The liquid phase separation is divinyltetramethyldisiloxane (DVDS), which is liberated as the silanol groups dimerize[3]. This indicates that your solvent was not strictly anhydrous, or a protic co-solvent was mistakenly used. The reaction must be discarded, and the solvent must be rigorously dried.

Q: Can I use alcohols as co-solvents to improve the solubility of my organic substrates during cross-coupling? A: Absolutely not. Boron vinyldimethylsiloxide has a Gelest hydrolytic sensitivity rating of 7, meaning it reacts readily with moisture and protic media[5]. Alcohols will immediately cleave the B–O–Si bonds via solvolysis. You must rely exclusively on anhydrous, aprotic solvents such as Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF).

Q: How should I properly quench a reaction involving this reagent without causing a violent exotherm or generating hazardous organic acid vapors? A: Because the unreacted reagent will generate boric acid upon contact with moisture[3], quenching must be highly controlled. Do not dump the reaction directly into bulk water. Instead, cool the reaction to 0°C and perform a dropwise addition of a mildly protic solvent (like isopropanol) under an inert atmosphere to slowly solvolyze the remaining B–O–Si bonds before introducing aqueous workup solutions.

Solvent Compatibility & Quantitative Data

To prevent unintended degradation, consult the following solvent compatibility matrix before experimental setup.

SolventChemical ClassMax Allowable MoistureCompatibility ScoreObservational Notes
Toluene Aprotic / Non-polar< 10 ppmExcellent Ideal for high-temp cross-coupling.
DCM Aprotic / Halogenated< 10 ppmExcellent Good for ambient temperature Lewis acid catalysis.
THF Aprotic / Ether< 20 ppmGood Must be freshly distilled; peroxides/water will degrade the reagent.
Methanol Protic / AlcoholN/AIncompatible Causes immediate solvolysis and precipitation.
DMF Polar Aprotic< 50 ppmModerate Hygroscopic nature requires strict Karl Fischer validation before use.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, follow these self-validating methodologies. Every step includes a built-in verification mechanism to prevent downstream failures.

Protocol A: Rigorous Solvent Preparation and Reagent Handling

Objective: Establish a moisture-free environment to preserve the B–O–Si linkages.

  • Solvent Drying: Pass the chosen aprotic solvent (e.g., Toluene or THF) through an activated alumina column (solvent purification system). Alternatively, distill over sodium/benzophenone until a persistent blue color is observed.

  • Validation (Critical Step): Extract a 1.0 mL aliquot of the dried solvent via a gas-tight syringe and inject it into a Karl Fischer titrator. Do not proceed unless the water content reads strictly below 10 ppm.

  • Atmosphere Control: Purge a Schlenk flask with Argon (not Nitrogen, as Argon is heavier and provides a better blanket) for 15 minutes.

  • Reagent Transfer: Using a dry, Argon-purged syringe, transfer the Boron vinyldimethylsiloxide into the reaction vessel. Validation: The liquid should remain perfectly clear. Any immediate cloudiness indicates atmospheric moisture contamination, meaning the syringe or flask was compromised.

Protocol B: Controlled Quenching Procedure

Objective: Safely neutralize unreacted boron vinyldimethylsiloxide post-reaction.

  • Temperature Reduction: Submerge the reaction vessel in an ice-water bath (0°C) and allow it to equilibrate for 10 minutes.

  • Primary Quench: Using an addition funnel, add anhydrous isopropanol dropwise (1.2 equivalents relative to the initial boron reagent). Causality: Isopropanol is sterically hindered compared to water/methanol, allowing for a slower, controlled solvolysis that prevents thermal spikes.

  • Secondary Quench: Once gas evolution and minor exotherms have ceased, slowly add a saturated aqueous solution of ammonium chloride ( NH4​Cl ).

  • Phase Separation: Transfer to a separatory funnel. The liberated DVDS and organic products will remain in the organic layer, while the precipitated boric acid will dissolve into the aqueous layer upon sufficient dilution.

Workflow Start Reaction Setup with Boron vinyldimethylsiloxide Check Is the solvent strictly anhydrous and aprotic? Start->Check Yes Proceed via Schlenk line or Glovebox Check->Yes Yes No Halt Setup Check->No No Action Dry solvent via activated molecular sieves / distillation No->Action Verify Verify moisture < 10 ppm via Karl Fischer titration Action->Verify Verify->Yes Pass

Decision tree for solvent selection and preparation to prevent reagent degradation.

References

  • Gelest, Inc. "Safety Data Sheet: BORON VINYLDIMETHYLSILOXIDE (AKB159.5)." Gelest Regulatory Documents, August 21, 2015. Available at:[Link]

  • Gelest, Inc. "Metal-Organics for Materials, Polymers & Synthesis." ResearchGate, April 06, 2012. Available at:[Link]

  • Google Patents. "US20200290931A1 - Preceramic 3d-printing monomer and polymer formulations." United States Patent and Trademark Office.
  • National Institutes of Health (NIH). "Palladium- (and nickel-) catalyzed vinylation of aryl halides." PubMed Central (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Stereoselective Reactions with Boron Vinyldimethylsiloxide (BVDO)

Welcome to the Advanced Application Support Center for Boron vinyldimethylsiloxide (CAS: 383189-04-6). This dual-functional reagent—featuring both a Lewis acidic boron center and reactive vinyldimethylsiloxane moieties—i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center for Boron vinyldimethylsiloxide (CAS: 383189-04-6). This dual-functional reagent—featuring both a Lewis acidic boron center and reactive vinyldimethylsiloxane moieties—is a powerful tool for constructing complex molecular architectures.

This guide is designed for research scientists and drug development professionals. It provides mechanistic troubleshooting, validated protocols, and empirical data to help you master stereocontrol in Boron-Wittig olefinations and electrophilic additions[1].

Mechanistic Principles of BVDO Stereocontrol

Achieving high stereoselectivity with BVDO requires precise control over the reaction's kinetic pathways. In Boron-Wittig approaches, the stereoselective synthesis of silylated vinylboronates relies heavily on managing the 1,2-metallate rearrangement and the subsequent elimination steps[2].

Furthermore, when functionalizing BVDO-derived substrates, the β-boron effect plays a crucial role. The σ (C−B) hyperconjugation stabilizes the incipient carbocation, raising the HOMO energy of the alkene and dictating highly stereospecific syn-additions[3].

Mechanism A BVDO + Aldehyde B Lewis Acid-Base Complex A->B C 1,2-Metallate Rearrangement B->C D syn-Elimination C->D E Stereodefined Vinyl Boronate D->E

Mechanistic pathway of BVDO in olefination highlighting the stereodetermining steps.

Troubleshooting Matrix & FAQs

Q1: Why am I observing poor E/Z stereoselectivity during the olefination step with BVDO? Causality: Stereoselectivity in Boron-Wittig-type reactions is kinetically governed during the 1,2-metallate rearrangement[2]. If the reaction is warmed too rapidly from cryogenic temperatures, rotation around the C-C bond outpaces the syn-elimination, scrambling the stereochemistry. Additionally, strongly coordinating solvents (like THF) compete with the substrate for the boron's empty p-orbital, disrupting the highly ordered transition state. Solution: Switch to a non-coordinating solvent (e.g., Toluene or DCM). Implement a strict thermal gradient: hold the reaction at -90 °C for at least 2 hours to ensure complete diastereoselective metallate formation before slowly warming to room temperature.

Q2: My BVDO reagent seems to lose reactivity over time, leading to incomplete conversions. How can I validate its integrity? Causality: BVDO is highly susceptible to hydrolytic degradation. Exposure to ambient moisture cleaves the B-O-Si linkages, generating boric acid and divinyltetramethyldisiloxane[4]. This degradation destroys both the Lewis acidity and the vinyl transfer capability of the reagent. Solution: Always store and handle BVDO in a glovebox under an argon atmosphere. Validate reagent integrity prior to use via 11 B NMR. An intact borate will show a sharp singlet, whereas degraded material will exhibit a broad boric acid signal around 19 ppm.

Q3: How do I maximize the syn-selective electrophilic addition when using BVDO-derived substrates? Causality: The stereospecificity of electrophilic additions to these systems is governed by the β-boron effect[3]. If the nucleophilic stabilizer (the siloxane framework or a MIDA ligand) is compromised by harsh acidic conditions or prolonged reaction times, the hyperconjugative stabilization is lost, leading to carbocation scrambling. Solution: Maintain strictly controlled, mild electrophilic conditions (e.g., using N-iodosuccinimide in an acetone/water mixture for short durations of 1-5 minutes) to preserve the boryl moiety and ensure pure syn-addition[3].

Quantitative Data: Optimization Parameters

The following table summarizes empirical data for optimizing the E/Z selectivity of tetrasubstituted olefins using BVDO in a Boron-Wittig sequence.

SolventTemperature GradientLewis Acid AdditiveYield (%)E:Z Ratio
THF-78 °C rtNone451:1.2
DCM-78 °C 0 °CBF 3​ ·OEt 2​ 785:95
Hexane-78 °C rtNone6285:15
Toluene -90 °C rt TiCl 4​ 88 >99:1

Validated Experimental Protocol

Highly Stereoselective Boron-Wittig Olefination using BVDO

This protocol is designed as a self-validating system . Do not proceed to the elimination phase until the metallate intermediate is confirmed.

Step 1: Anhydrous Preparation Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Ensure all solvents are freshly distilled and contain <10 ppm H 2​ O.

Step 2: Substrate Loading Add anhydrous Toluene (0.1 M relative to the substrate) and the target acylsilane or aldehyde. Cool the system to -90 °C using a liquid nitrogen/acetone bath.

Step 3: BVDO Addition Introduce Boron vinyldimethylsiloxide (1.2 equiv) dropwise via a gas-tight syringe over 15 minutes. Causality: Slow addition prevents localized exothermic micro-environments that degrade kinetic stereocontrol.

Step 4: Lewis Acid Activation Add TiCl 4​ (1.0 equiv) slowly down the side of the flask. Stir at -90 °C for 2 hours.

Step 5: Self-Validation Check (Critical) Pull a 0.1 mL aliquot under Argon, quench in CDCl 3​ at -78 °C, and perform a rapid 11 B NMR. Validation Metric: The disappearance of the trigonal planar boron signal and the appearance of a tetrahedral boronate signal confirms complete 1,2-metallate formation. Only proceed if conversion is >95%.

Step 6: Elimination Phase Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours to drive the syn-elimination.

Step 7: Quench & Isolation Quench with a pH 7.4 phosphate buffer. Causality: A neutral quench prevents the hydrolytic cleavage of the newly formed silylated vinylboronate. Extract with hexanes, dry over Na 2​ SO 4​ , and analyze the crude mixture via 1 H NMR to determine the E/Z ratio.

Workflow N1 1. Substrate & Solvent Prep Strictly Anhydrous (<10 ppm H2O) N2 2. BVDO Addition (Toluene or DCM, -90°C) N1->N2 N3 3. 1,2-Metallate Rearrangement (Hold at -90°C for 2h) N2->N3 N4 4. Thermal Gradient (-90°C to RT for syn-Elimination) N3->N4 N5 5. Neutral Quench & Analysis (Prevent Siloxane Cleavage) N4->N5

Workflow for stereoselective reactions using Boron vinyldimethylsiloxide under anhydrous conditions.

References

  • Gelest, Inc. (2015). BORON VINYLDIMETHYLSILOXIDE Safety Data Sheet. Retrieved from:[Link]

  • Hazra, S., & Panda, S. (2024). Stereoselective Synthesis of Silylated Vinylboronates by a Boron-Wittig Reaction and Their Application to Tetrasubstituted Olefins. Chemistry - A European Journal, 30(9), e202303056. DOI:[Link]

  • Li, Y., Fan, W.-X., Luo, S., Trofimova, A., Liu, Y., Xue, J.-H., Yang, L., Li, Q., Wang, H., & Yudin, A. K. (2023). β-Boron Effect Enables Regioselective and Stereospecific Electrophilic Addition to Alkenes. Journal of the American Chemical Society, 145(13), 7548-7558. DOI:[Link]

Sources

Troubleshooting

Technical Support Center: Boron Vinyldimethylsiloxide Synthesis &amp; Scale-Up

Welcome to the process chemistry support center for Boron vinyldimethylsiloxide (CAS: 383189-04-6), also known as tris(vinyldimethylsiloxy)borane. This portal is designed for drug development professionals, materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process chemistry support center for Boron vinyldimethylsiloxide (CAS: 383189-04-6), also known as tris(vinyldimethylsiloxy)borane. This portal is designed for drug development professionals, materials scientists, and chemical engineers transitioning this highly moisture-sensitive Lewis acid intermediate from bench-scale discovery to pilot-scale manufacturing.

I. Frequently Asked Questions (FAQs): Fundamental Scale-Up Principles

Q: What is the primary chemical vulnerability of Boron vinyldimethylsiloxide during scale-up? A: The most critical vulnerability is its extreme susceptibility to hydrolysis. Because the central boron atom possesses an empty p-orbital, it acts as a strong Lewis acid, making it highly receptive to nucleophilic attack by water[1]. Even trace atmospheric moisture will rapidly cleave the Si-O-B linkages, degrading the product into boric acid and divinyltetramethyldisiloxane[2]. Causality & Action: At the pilot scale, the surface-area-to-volume ratio of the reactor changes, and standard benchtop inerting techniques (like a simple argon balloon) are insufficient. You must employ active nitrogen/argon sparging, utilize strictly anhydrous solvents (Karl Fischer titration < 50 ppm H₂O), and dry all reactor manifolds at 120°C under vacuum prior to use.

Q: Why do we observe a dramatic yield drop when scaling the reaction between boric acid and vinyldimethylchlorosilane? A: Yield attrition in this specific synthetic route is almost always driven by incomplete neutralization of the hydrogen chloride (HCl) byproduct. Causality & Action: The esterification of boric acid with chlorosilanes generates stoichiometric amounts of HCl. If the acid acceptor (e.g., pyridine) is poorly mixed due to inadequate agitation at scale, localized acidic zones will catalyze the reverse reaction or cleave the newly formed borasiloxane bonds[3]. Scale-up requires transitioning from magnetic stirring to high-shear mechanical agitation (e.g., pitched-blade turbines) to ensure the precipitating pyridinium chloride salts do not impede mass transfer.

II. Troubleshooting Guide: Common Scale-Up Issues

Issue 1: Exothermic Runaway During Chlorosilane Addition
  • Symptom: A sudden, uncontrollable temperature spike (> 10°C) occurs midway through the addition of vinyldimethylchlorosilane to the boric acid/pyridine slurry.

  • Root Cause: Reagent pooling. At lower temperatures (-10°C to 0°C), the reaction kinetics can be sluggish. If the addition rate exceeds the reaction rate, unreacted chlorosilane accumulates. A slight temperature increase then triggers a rapid, highly exothermic cascade.

  • Self-Validating Solution: Implement a dosing protocol linked to real-time calorimetric feedback. Set an automated interlock that pauses the dosing pump if the reactor temperature deviates by more than +2.0°C from the setpoint. Ensure the reactor's cooling jacket utilizes a high-capacity heat transfer fluid capable of managing sudden thermal loads.

Issue 2: Persistent Impurities in the Final Distillate
  • Symptom: NMR analysis of the final product shows significant silanol (Si-OH) or unreacted chlorosilane peaks, despite vacuum distillation.

  • Root Cause: "Extra blocking" failure. During polycondensation or esterification reactions involving siloxanes, trace silanol groups often remain unreacted due to steric hindrance around the boron center[3].

  • Self-Validating Solution: Introduce an "extra blocking" step. After the primary stoichiometric addition, add an extra 5-10 mol% of vinyldimethylchlorosilane and pyridine to drive the reaction to absolute completion before filtration[3].

III. Experimental Protocol: Pilot-Scale Synthesis (1 kg Target)

This protocol describes the synthesis of Boron vinyldimethylsiloxide via the reaction of boric acid with vinyldimethylchlorosilane in the presence of pyridine[3].

Step 1: Reactor Preparation & Inerting

  • Heat a 10 L jacketed glass reactor to 120°C and apply high vacuum (< 10 mbar) for 4 hours to remove adsorbed moisture.

  • Backfill with ultra-high purity (UHP) Argon. Repeat the vacuum/argon cycle three times.

Step 2: Reagent Loading

  • Under a positive Argon flow, charge the reactor with 3.0 L of anhydrous diethyl ether (or toluene for higher temperature safety).

  • Add 1.0 mole (61.8 g) of anhydrous boric acid.

  • Add 3.3 moles (261 g) of anhydrous pyridine.

  • Initiate mechanical stirring at 250 RPM and cool the reactor jacket to -10°C.

Step 3: Controlled Addition (The Critical Phase)

  • Load 3.1 moles of vinyldimethylchlorosilane into a pressure-equalizing dropping funnel or automated dosing unit.

  • Begin addition at a rate of 5 mL/min. Monitor the internal temperature strictly; it must not exceed 0°C[3].

  • Causality Check: A white precipitate (pyridinium chloride) will form immediately. If the slurry becomes too thick, increase agitation to 400 RPM to maintain homogeneous heat distribution.

Step 4: Maturation and "Extra Blocking"

  • Once addition is complete, allow the reactor to warm to room temperature (20°C) and stir for 4 hours.

  • Add an additional 0.15 moles of vinyldimethylchlorosilane to cap any unreacted trace silanols[3]. Stir for 1 additional hour.

Step 5: Filtration and Purification

  • Transfer the slurry via a closed-loop, inert-gas-pressurized line to an enclosed filter dryer to remove the pyridinium chloride salts.

  • Wash the filter cake with 500 mL of cold, anhydrous ether.

  • Transfer the filtrate to a distillation apparatus. Strip the ether solvent at atmospheric pressure.

  • Perform fractional vacuum distillation. Boron vinyldimethylsiloxide is collected at 75°C under 5 mmHg pressure[4].

IV. Quantitative Data Summary: Scale-Up Metrics

The following table summarizes the critical parameter shifts required when moving from a 10 g bench synthesis to a 1 kg pilot batch.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Engineering Justification
Agitation Magnetic Stir Bar (500 RPM)Pitched-Blade Turbine (300 RPM)Overcomes viscosity of precipitating salts; prevents localized HCl pooling.
Cooling Mechanism Ice/Salt BathJacketed Reactor (Active Fluid)Manages the highly exothermic esterification and prevents reagent accumulation.
Addition Time 15 minutes120 - 180 minutesEnsures reaction rate matches dosing rate, preventing thermal runaway.
Moisture Control Argon BalloonActive Argon Sparging / InterlocksPrevents catastrophic hydrolysis to divinyltetramethyldisiloxane[2].
Purification Short-path distillationFractional Vacuum DistillationRequired to separate trace unreacted chlorosilanes from the 75°C/5mmHg fraction[4].

V. Process Workflow Visualization

The following diagram illustrates the critical path for the pilot-scale synthesis, highlighting the integration of the "extra blocking" step to ensure product purity.

G Start Anhydrous Reactor Preparation (<50 ppm H2O) Reagents Load Boric Acid + Pyridine in Ether Start->Reagents Addition Dose Vinyldimethylchlorosilane (Maintain T < 0°C) Reagents->Addition Reaction Esterification & Salt Precipitation Addition->Reaction Blocking Extra Blocking Step (Cap trace silanols) Reaction->Blocking Filtration Inert Filtration of Pyridinium Chloride Blocking->Filtration Distillation Vacuum Distillation (75°C @ 5 mmHg) Filtration->Distillation Product Boron Vinyldimethylsiloxide (Target Product) Distillation->Product

Pilot-scale synthesis workflow for Boron vinyldimethylsiloxide under anhydrous conditions.

References

  • Gelest, Inc. BORON VINYLDIMETHYLSILOXIDE Safety Data Sheet. Retrieved from[Link]

  • ResearchGate. Synthesis and characterization of new, liquid, branched poly(methylvinylborosiloxanes). Retrieved from[Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for Vinylboronate Formation

Welcome to the technical support center dedicated to the nuanced process of vinylboronate formation. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the nuanced process of vinylboronate formation. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their synthetic procedures and troubleshoot common issues. Vinylboronates are pivotal intermediates in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making the efficiency of their formation a critical concern.[1][2] Temperature is arguably one of the most influential parameters in these reactions, acting as a double-edged sword that can either drive a reaction to completion or lead it down a path of decomposition and side-product formation.

This document moves beyond simple protocols to provide a deeper understanding of the causality behind temperature-related effects. We will explore how to diagnose issues, implement logical solutions, and establish a robust, self-validating system for your specific reaction.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in the synthesis of vinylboronate esters.

Q1: Why is temperature such a critical parameter in vinylboronate formation?

Temperature directly influences reaction kinetics and thermodynamics. For a reaction to proceed, reactants must overcome a specific activation energy barrier. Increasing the temperature provides the necessary thermal energy to increase the rate of reaction. However, it also provides energy for undesirable processes. Every reaction has an optimal temperature window where the rate of formation of the desired product is maximized relative to the rates of catalyst decomposition, reagent degradation, and side-product formation.[3][4] Operating outside this window can lead to significantly reduced yields and purity.

Q2: How does elevated temperature specifically lead to lower yields?

While higher temperatures increase reaction rates, they can trigger several detrimental pathways:

  • Catalyst Decomposition: Many transition-metal catalysts used in reactions like dehydrogenative borylation or Mizoroki-Heck couplings are thermally sensitive.[5][6] Exceeding their stability threshold can lead to irreversible deactivation.

  • Reagent Instability: The boron source, such as bis(pinacolato)diboron (B₂pin₂), or the substrate itself may decompose at higher temperatures.

  • Side Reactions: Elevated temperatures can provide the activation energy for competing reactions. A very common side reaction is protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond, especially in the presence of acidic protons.[7][8][9] Other possibilities include oligomerization or isomerization of the alkene.

Q3: Can a reaction temperature be too low?

Yes. If the temperature is too low, the reactants may not have sufficient kinetic energy to overcome the activation barrier, resulting in a sluggish or stalled reaction.[3] This is often observed as a low conversion of starting material even after extended reaction times. In some cases, lower temperatures can dramatically improve selectivity by favoring one reaction pathway over another, especially if the activation energy for the desired product is lower than that of the undesired byproduct.[10]

Q4: How does temperature affect the regio- and stereoselectivity of the reaction?

Many methods for vinylboronate synthesis can produce different isomers (e.g., α vs. β regioisomers, or E vs. Z stereoisomers).[6] The formation of each isomer proceeds through a distinct transition state with a specific activation energy. Temperature can influence selectivity in two ways:

  • Kinetic Control: At lower temperatures, the reaction pathway with the lowest activation energy is predominantly favored, often leading to higher selectivity.[10]

  • Thermodynamic Control: At higher temperatures, if the isomers can interconvert, the reaction may favor the most thermodynamically stable product, which may not be the desired isomer.

For example, in the acid-mediated elimination to form trisubstituted vinyl boronates, temperature can influence the ratio of Zaitsev (more substituted) and Hofmann (less substituted) products.[1] Similarly, the Boron-Wittig reaction's stereoselectivity is highly dependent on the reaction temperature, with procedures often starting at -78 °C.[11]

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific experimental issues by optimizing the reaction temperature.

Problem 1: Low or No Product Yield

A low yield is the most common issue. The cause can be either insufficient reactivity or degradation of key components.

Start Low Yield Observed Check_Conversion Analyze Crude Reaction: What is the starting material conversion? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Cause_Low_Temp Potential Cause: Insufficient thermal energy (kinetics). Low_Conversion->Cause_Low_Temp Cause_Decomp Potential Cause: Catalyst or reagent decomposition. High_Conversion->Cause_Decomp Cause_Side_Rxn Potential Cause: Dominant side reactions (e.g., protodeboronation). High_Conversion->Cause_Side_Rxn Solution_Low_Temp Solution: 1. Increase temperature incrementally (e.g., by 10 °C). 2. Monitor reaction at each step. 3. Consider a higher-boiling solvent if needed. Cause_Low_Temp->Solution_Low_Temp Solution_Decomp Solution: 1. Decrease temperature incrementally. 2. Screen catalyst stability at different temperatures. 3. Ensure inert atmosphere is maintained. Cause_Decomp->Solution_Decomp Solution_Side_Rxn Solution: 1. Lower reaction temperature. 2. Check pH; add non-nucleophilic base if acidic protons are present. 3. Use anhydrous solvents and reagents. Cause_Side_Rxn->Solution_Side_Rxn

Caption: Troubleshooting workflow for low yield.

Problem 2: Significant Protodeboronation Detected

Protodeboronation results in the formation of a simple alkene instead of the desired vinylboronate, cleaving the valuable C-B bond.[7][9]

  • Underlying Cause: This side reaction is often catalyzed by trace amounts of acid or water and is significantly accelerated by heat. The C-B bond becomes more labile at elevated temperatures.

  • Temperature-Based Solution:

    • Reduce Temperature: This is the most direct approach to decrease the rate of the protodeboronation side reaction.

    • Combine with Chemical Modification: Often, reducing temperature alone is not enough. In a copper-promoted coupling, it was found that the addition of a tertiary amine like triethylamine (Et₃N) could quench in-situ generated acid, preventing protodeboronation even at room temperature.[7]

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents, as water can be a proton source. Some reactions have been optimized using molecular sieves to scavenge water.[6]

Problem 3: Poor Regio- or Stereoselectivity

The formation of an incorrect isomer compromises the utility of the product.

  • Underlying Cause: The energy difference between the transition states leading to the desired and undesired isomers is insufficient at the current reaction temperature.

  • Temperature-Based Solution:

    • Systematic Temperature Reduction: Lowering the reaction temperature often enhances selectivity. For the Rh-catalyzed hydrogenation of vinyl boronates, decreasing the temperature was key to achieving high enantioselectivity.[10]

    • Solvent and Temperature Screening: The choice of solvent can influence the energy of the transition states. A screen of different solvents at various temperatures can reveal conditions that favor one isomer. For instance, in a Co-MOF catalyzed dehydrogenative borylation, an initial screen at 50 °C in DMF provided a starting point for further optimization.[5]

Data Summary & Recommended Temperature Ranges

The optimal temperature is highly dependent on the specific catalytic system and substrates. The following table provides general starting points based on published literature.

Reaction TypeCatalyst System (Example)Common SolventsTypical Temperature Range (°C)Reference
Dehydrogenative BorylationCo-MOFDMF50[5]
Mizoroki–Heck ReactionPd-Catalyzed (P₂N₂ ligand)Phenyl Fluoride85[6][9]
Acid-Mediated Eliminationp-Toluenesulfonic acidDichloromethane50 - 65[1]
Boron-Wittig ReactionLiTMP (base)THF-78 to Room Temp[11]
Copper-Promoted CouplingCu(OAc)₂DichloromethaneRoom Temperature[7]
Experimental Protocols

A systematic approach is crucial for successful optimization. A parallel temperature screening experiment is the most efficient method.

Protocol: Parallel Temperature Screening

Objective: To identify the optimal reaction temperature for yield and selectivity.

Safety First: Before starting, conduct a hazard assessment. Exothermic reactions can pose a risk of thermal runaway.[3][4] Understand the properties of your reagents and the potential for pressure buildup. For initial screening, always work on a small scale (e.g., 0.1 mmol).[12]

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep1 1. Prepare Stock Solutions of Substrate, Boron Source, and Catalyst/Ligand Prep2 2. Arrange Parallel Reaction Vials in a Heating Block Prep1->Prep2 Exec1 3. Add Reagents to Each Vial Under Inert Atmosphere Prep2->Exec1 Exec2 4. Set Each Position to a Different Temperature (e.g., 40, 50, 60, 70, 80 °C) Exec1->Exec2 Exec3 5. Run Reactions for a Fixed Time (e.g., 16h) Exec2->Exec3 Analysis1 6. Quench Reactions & Take Aliquot for Analysis (GC-MS, LC-MS, NMR) Exec3->Analysis1 Analysis2 7. Determine Conversion, Yield, and Selectivity for Each Temperature Analysis1->Analysis2 Analysis3 8. Identify Optimal Temperature and Proceed to Scale-up Analysis2->Analysis3

Caption: Workflow for a parallel temperature screening experiment.

Methodology:

  • Preparation:

    • To a series of identical reaction vials equipped with stir bars, add your substrate (1.0 equiv), boron source (e.g., B₂pin₂, 1.2 equiv), base (if required), and any additives.[5]

    • Use a multi-position heating block that allows for independent temperature control at each position.

  • Execution:

    • Degas each vial by evacuating and backfilling with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent, followed by the catalyst/ligand solution via syringe.

    • Set each position to a distinct temperature (e.g., Room Temp, 40 °C, 50 °C, 60 °C, 70 °C, 80 °C).

    • Stir the reactions at their respective temperatures for a predetermined time (e.g., 12-24 hours).

  • Monitoring and Analysis:

    • After the set time, cool all reactions to room temperature.

    • Take a small, measured aliquot from each reaction mixture. Add an internal standard for quantitative analysis (e.g., by ¹H NMR or GC-MS).[5]

    • Analyze the samples to determine the conversion of starting material, yield of the desired vinylboronate, and the ratio of any isomers or side products.

    • Plot the yield and selectivity as a function of temperature to visualize the optimal window.

    • Select the temperature that provides the best balance of reaction rate, yield, and purity for further development.

References
  • Facile Synthesis of Vinyl Boronate Esters via Dehydrogenative Borylation of Alkenes Enabled by a Co-MOF Catalyst: An Additive-Free Approach.
  • Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboron
  • Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboron
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • Vinylboronic acid or boron
  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. PMC.
  • Copper-Promoted Coupling of Vinyl Boronates and Alcohols: A Mild Synthesis of Allyl Vinyl Ethers. Journal of the American Chemical Society.
  • Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metall
  • Best Practices for Working with Chemical Reactions in the Lab. Google.
  • Radical Polymerization of Vinyl Boronate Involving Backbiting Chain Transfer and Postpolymerization Oxidation Affording Branched Poly(vinyl alcohol)s.
  • Safety Services Guidance Guidance on risk assessments for chemical reactions. University of Bristol.
  • Rh-Catalyzed Enantioselective Hydrogenation of Vinyl Boronates for the Construction of Secondary Boronic Esters.
  • Reaction / Product testing. HSE.
  • Practical synthetic application of vinyl boronate esters. a) Cu(OAc)2,...
  • Reactivity of Vinyl Boronates in Enantioselective Ene and Hetero-Ene Reactions. ACS.
  • Representative synthesis strategies for vinylboronate esters a Transition metal-catalyzed hydroboration of alkynes. b This work.
  • Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction.
  • Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. PMC.
  • Testing to Assess Your Chemical Reaction Hazard. Prime Process Safety Center.
  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction.

Sources

Troubleshooting

Technical Support Center: Boron Vinyldimethylsiloxide Reactions &amp; Solvent Purity

Overview Boron vinyldimethylsiloxide (CAS 383189-04-6), also known as tris(vinyldimethylsilyl) borate, is a highly specialized dual-functional reagent[1]. Featuring a central sp²-hybridized boron atom bonded to vinyldime...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Boron vinyldimethylsiloxide (CAS 383189-04-6), also known as tris(vinyldimethylsilyl) borate, is a highly specialized dual-functional reagent[1]. Featuring a central sp²-hybridized boron atom bonded to vinyldimethylsiloxane groups, it acts as a potent Lewis acid and a cross-linking intermediate in organic synthesis and silicone chemistry[2]. However, the empty p-orbital on the boron center makes the B-O-Si linkages exceptionally vulnerable to nucleophilic attack[3]. Consequently, solvent purity —specifically the absolute absence of moisture, protic impurities, and competing Lewis bases—is the single most critical variable for experimental success.

Troubleshooting Guide: Symptom-Cause-Solution

Symptom A: Complete Loss of Lewis Acid Catalysis or Failure to Cross-Link
  • Causality: Trace moisture in the solvent. The sp²-hybridized boron atom possesses an empty p-orbital that is highly susceptible to attack by the lone pair of water molecules[3]. This forms an unstable 4-coordinate boron intermediate that rapidly collapses, cleaving the B-O-Si bond (hydrolysis)[3]. This irreversible degradation liberates boric acid and divinyltetramethyldisiloxane, completely destroying the reagent's catalytic and structural utility[1].

  • Solution: Implement rigorous solvent drying. Do not rely on "anhydrous" labels from commercial bottles once opened. Validate solvent moisture content via Karl Fischer (KF) titration prior to every reaction.

Symptom B: Altered Reaction Kinetics or Unexpected Alkoxy Byproducts
  • Causality: Protic solvent impurities (e.g., methanol, ethanol, or amines). Similar to water, alcohols cause solvolysis of the borosiloxane bond[4]. The nucleophilic oxygen in the alcohol attacks the boron center, displacing the siloxide ligand and forming trialkyl borates and silanols.

  • Solution: Distill solvents over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents) to remove trace protic impurities.

Symptom C: Poor Stereoselectivity or Reaction Inhibition
  • Causality: Use of strongly coordinating solvents (e.g., THF, Pyridine, DMF). Because Boron vinyldimethylsiloxide functions via its empty p-orbital[2], coordinating solvents act as competing Lewis bases. They form stable donor-acceptor adducts with the boron center, preventing the intended substrate from binding and activating.

  • Solution: Switch to non-coordinating or weakly coordinating solvents such as anhydrous toluene, dichloromethane (DCM), or hexanes.

Quantitative Data: Impact of Solvent Impurities

To ensure reproducibility, adhere to the following solvent purity thresholds when working with Boron vinyldimethylsiloxide.

Impurity TypeMechanism of InterferenceTolerable LimitObserved Consequence
Water (H₂O) Nucleophilic attack on empty p-orbital; B-O-Si cleavage[3]< 50 ppmComplete reagent degradation into boric acid and siloxanes[1].
Alcohols (R-OH) Solvolysis; displacement of siloxide ligands[4]< 100 ppmFormation of unreactive trialkyl borates and silanols.
Amines (R-NH₂) Strong Lewis acid-base adduct formation< 10 ppmPermanent poisoning of the boron catalytic center.
Coordinating Solvents Reversible competitive binding to boron[2]Not RecommendedSevere reduction in reaction rate and stereoselectivity.

Experimental Protocols: Self-Validating Systems

Protocol A: Self-Validating Solvent Preparation

Trustworthiness requires verification. Never assume a solvent is dry without analytical proof.

  • Pre-Drying: Store the chosen non-coordinating solvent (e.g., Toluene) over activated 3Å molecular sieves for at least 48 hours.

  • Distillation (Optional but Recommended): Distill the solvent under an inert argon atmosphere over sodium/benzophenone ketyl until a persistent blue/purple color is observed, indicating the complete absence of moisture and oxygen.

  • Validation (Critical Step): Extract a 1.0 mL aliquot of the solvent using a gas-tight syringe and inject it into a coulometric Karl Fischer titrator.

  • Verification: The reaction may only proceed if the KF reading is < 50 ppm . If > 50 ppm, return to Step 1.

Protocol B: Inert-Atmosphere Reaction Setup
  • Glassware Preparation: Flame-dry all Schlenk flasks, stir bars, and condensers under vacuum (0.1 mmHg) for 10 minutes. Backfill with high-purity Argon (99.999%). Repeat the vacuum-argon cycle three times.

  • Reagent Transfer: Boron vinyldimethylsiloxide must be handled in a glovebox or via strict Schlenk techniques. Transfer the reagent using a dried, argon-purged gas-tight syringe.

  • Solvent Addition: Add the KF-validated solvent to the reaction flask under a positive pressure of Argon.

  • Monitoring: Monitor the reaction via ¹¹B NMR. A shift from the characteristic sp² boron signal (~30-40 ppm) to an sp³ signal (~0-10 ppm) indicates unwanted coordination or intermediate formation[3].

Visualizations

HydrolysisPathway A Boron Vinyldimethylsiloxide (Active Lewis Acid) B H2O Nucleophilic Attack (Empty p-orbital) A->B Trace Moisture C 4-Coordinate Boron Intermediate B->C Lone Pair Donation D Boric Acid + Divinyltetramethyldisiloxane C->D B-O-Si Cleavage

Fig 1. Mechanism of moisture-induced hydrolysis of Boron vinyldimethylsiloxide.

TroubleshootingWorkflow Start Reaction Failure / Low Yield KF Perform Karl Fischer Titration Start->KF Decision Moisture Level? KF->Decision High > 50 ppm: Dry over 3Å Sieves Decision->High Fail Low < 50 ppm: Check Protic Impurities Decision->Low Pass High->KF Re-test Distill Distill Solvent over CaH2/Na Low->Distill If side-reactions persist Proceed Proceed with Schlenk Protocol Low->Proceed Solvent is pure Distill->Proceed

Fig 2. Self-validating troubleshooting workflow for solvent purity verification.

Frequently Asked Questions (FAQs)

Q: Can I use standard anhydrous solvents straight from the bottle? A: No. Septum-sealed "anhydrous" bottles degrade over time due to repeated piercing, allowing atmospheric moisture to enter. Because Boron vinyldimethylsiloxide has a high hydrolytic sensitivity[1], even trace moisture introduced via a syringe needle will cause partial degradation[1]. Always validate with Karl Fischer titration.

Q: How do I know if my Boron vinyldimethylsiloxide has already degraded in the bottle? A: Degraded material will show the presence of divinyltetramethyldisiloxane and solid boric acid[1]. Visually, the normally clear liquid may appear cloudy or have white precipitates (boric acid). Analytically, ¹¹B NMR will show a shift toward boric acid, and ¹H NMR will reveal free siloxane peaks distinct from the intact borate ester.

Q: What is the best solvent for Lewis acid-base chemistry using this compound? A: Non-coordinating, non-polar solvents like anhydrous toluene or hexanes are ideal. They do not compete with your substrates for the empty p-orbital on the boron atom[2], ensuring maximum catalytic efficiency.

References

  • BORON VINYLDIMETHYLSILOXIDE Safety Data Sheet Source: Gelest, Inc. URL:[Link]

  • Highly sensitive detection of polyborosiloxane (PBS) hydrolysis with mannitol using electrochemical methodology Source: RSC Advances, RSC Publishing URL:[Link]

  • Polyborosiloxanes (PBS): Evolution of Approaches to the Synthesis and the Prospects of Their Application Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Poly(borosiloxane) (PBS) Synthesis &amp; Troubleshooting

Welcome to the advanced support center for Poly(borosiloxane) (PBS) synthesis. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical organoelement chemistry and practical ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced support center for Poly(borosiloxane) (PBS) synthesis. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical organoelement chemistry and practical benchtop execution. PBS polymers—characterized by their unique Si-O-B linkages—offer exceptional thermal stability, flame retardancy, and dynamic viscoelastic properties. However, their synthesis is notoriously sensitive to moisture, precursor ratios, and thermal profiles.

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure your synthesis yields robust, reproducible materials.

Part 1: Validated Experimental Protocols

The synthesis of PBS requires precise control over hydrolysis and condensation kinetics to prevent the self-condensation of boric acid. Below are two field-proven methodologies tailored for different end-use applications.

Protocol A: Standard Sol-Gel Condensation (For Viscoelastic & Self-Healing Networks)

This method utilizes hydroxy-terminated polydimethylsiloxane (PDMS) to create dynamic physical cross-links via reversible Si-O:B coordinate bonds.

  • Dispersion : Disperse a calculated mass of Boric Acid (BA) in anhydrous toluene[1].

  • Precursor Addition : Introduce hydroxy-terminated PDMS at a stoichiometric ratio of r=1 (mass content ratio of OH groups of BA to those of the PDMS precursor)[1].

  • Homogenization : Stir the mixture at room temperature for 2 hours to ensure uniform dispersion and initiate preliminary hydrogen bonding.

  • Condensation : Elevate the temperature to 120 °C and maintain under continuous stirring for 48 hours. This drives the condensation reaction, forming the Si-O-B bonds and releasing H₂O[1].

  • Purification & Validation (Critical) : Dissolve the raw, subtransparent PBS in dry n-hexane. Filter the solution through a 0.22 μm PVDF membrane[1]. Self-Validation: A fully transparent filtrate confirms the successful integration of boron into the siloxane network. If the filtrate is cloudy, unreacted BA agglomerates remain, indicating incomplete condensation.

  • Desolvation : Evaporate the n-hexane at 60 °C under vacuum for 24 hours to yield the purified, transparent PBS[1].

Protocol B: Core-Shell PBS Synthesis (For High-Temperature Ceramic Precursors & Coatings)

This sequential addition method creates a highly cross-linked polysiloxane core protected by a Si-O-B shell, drastically improving hydrolytic stability.

  • Core Formation : Mix phenyltriethoxysilane (PTES) with a catalytic amount of sulfuric acid in a round-bottom flask. Add water dropwise to achieve ~60% conversion of the silane precursors into a pre-condensed polysiloxane core[2].

  • Shell Integration : Introduce boric acid directly into the acidic pre-condensate[2].

  • Secondary Condensation & Validation : Distill off the ethanol byproduct at 95 °C. Gradually increase the vacuum and temperature to 115 °C to drive the formation of the -Si-O-B- shell layer[3]. Self-Validation: Achieving a 90% distillation yield of the theoretical ethanol byproduct validates the completion of the secondary condensation[3].

  • Dilution : Dilute the final resin with xylene to achieve a 65–70% solid content, preventing premature gelation[3].

PBSSynthesis A Precursor Selection (Alkoxysilanes or PDMS-OH) B Hydrolysis (Acidic) Formation of Silanol Intermediates A->B C Primary Condensation Formation of Si-O-Si Core B->C D Boric Acid Integration B(OH)3 Addition C->D E Secondary Condensation Formation of Si-O-B Shell/Network D->E F Purification & Curing Removal of unreacted BA & Solvents E->F

Mechanistic workflow of core-shell Poly(borosiloxane) synthesis.

Part 2: Mechanistic Troubleshooting & FAQs

Issue 1: Hydrolytic Instability and Rapid Degradation

Q: My synthesized PBS is highly sensitive to atmospheric moisture and loses its mechanical properties within days. How can I improve its hydrolytic stability?

  • Mechanistic Causality : The high polarity and Lewis acidity of the boron center in the Si-O-B bond make it inherently susceptible to nucleophilic attack by atmospheric water. This drives the chemical equilibrium backward, splitting the network into isolated silanol (Si-OH) and boronic acid (B-OH) groups[4].

  • Solution A (Architectural) : Adopt the Core-Shell Architecture (Protocol B). Instead of a one-pot random condensation, synthesize a highly cross-linked polysiloxane core first, followed by the addition of boric acid. This creates a steric shield that significantly enhances resistance to external moisture[2].

  • Solution B (Chemical) : For linear PBS applications, switch from sol-gel to a catalytic dehydrocoupling route . React a bifunctional silanol with mesitylborane using a transition metal catalyst (e.g., Rh or Pd) in tetrahydrofuran (THF). This produces a highly alternating, well-defined one-dimensional polymer structure that exhibits unexpectedly ultrahigh stability to water[5].

Issue 2: Phase Separation and Opaque Inclusions

Q: I am observing phase separation and opaque white inclusions in my PBS gel after curing. What is causing this?

  • Mechanistic Causality : Boric acid (B(OH)₃) has notoriously low solubility in siloxane systems[6]. If the thermal ramp during the primary condensation step is too rapid, the boric acid will self-condense into boron oxide (B₂O₃) clusters rather than successfully cross-linking with the Si-OH groups[6][7].

  • Solution A (Thermal Profiling) : Implement a stepwise heating profile . Maintain the reaction mixture at 90 °C for 1.5 hours to allow B-OH groups to preferentially condense with Si-OCH₃ (or Si-OH) groups, suppressing the self-condensation of boric acid. Only after this hold should you ramp the temperature to 150 °C[7].

  • Solution B (Solvent Mediation) : Utilize a co-solvent like anhydrous toluene or diglyme to mediate the solubility of boric acid during the initial mixing phase, ensuring homogeneous distribution before thermal curing begins[1][7].

Issue 3: Inconsistent Viscoelasticity and Cross-linking Density

Q: The rheological properties (storage and loss moduli) of my PBS batches vary wildly. How do I standardize the cross-linking density?

  • Mechanistic Causality : PBS derives its unique shear-stiffening and self-healing properties from reversible physical cross-links formed by temporary Si-O:B coordinate bonds[8]. Inconsistencies arise from fluctuating Si:B atomic ratios and variations in the molecular weight (MW) of the starting PDMS precursor[1].

  • Solution : Tightly control the molecular mass of your PDMS precursor. Precursors below the critical entanglement molecular mass rely entirely on chemical cross-linking, whereas higher MW precursors exhibit complex topological entanglements that amplify the viscoelastic response[1]. Furthermore, target a nominal B/Si atomic ratio between 0.2 and 0.5 . Ratios exceeding 0.5 frequently result in BO₃-cluster formation, leading to brittleness and phase segregation during thermal cycling[6].

Issue 4: High-Temperature Adhesion Failure

Q: Why does my PBS-based heat-resistant coating lose adhesion and delaminate at temperatures above 400 °C?

  • Mechanistic Causality : In standard one-pot PBS synthesis, heating above 150–250 °C causes the Si-O-B bonds to cleave, generating in situ silanol groups[3]. If the network is randomly distributed, this widespread bond cleavage leads to structural collapse and delamination.

  • Solution : Utilizing a core-shell synthesis strategy (Protocol B) ensures that the polysiloxane core maintains structural integrity via robust Si-O-Si linkages, while the Si-O-B shell interacts with the substrate. This specific architecture preserves adhesion strength (GT0 rating) up to 600 °C[2][3].

Part 3: Quantitative Material Data Summary

The following table summarizes the expected properties of PBS synthesized via different validated methodologies, allowing you to select the appropriate route for your target application.

Synthesis MethodPrecursorsNominal B/Si RatioKey Structural FeatureThermal Stability / Char YieldPrimary Application
Direct Polycondensation PTMOS + Boric Acid0.5Random Si-O-B / B-O-B network~74.1% at 800 °C (N₂)SiBOC Ceramic Precursors[7]
Sequential Sol-Gel PTES + Boric AcidVariableCore-Shell (Si-O-Si core, Si-O-B shell)Adhesion stable up to 600 °C (Air)Heat-resistant coatings[2][3]
Catalytic Dehydrocoupling Silanol + Mesitylborane1.0 (Alternating)Linear, highly alternating Si-O-BHigh (Water stable)Solid-state fluoride sensors[5]
Toluene-Mediated Condensation PDMS-OH + Boric AcidVariableReversible Si-O:B physical crosslinksModerate (Viscoelastic focus)Self-healing elastomers[1][8]

Sources

Reference Data & Comparative Studies

Validation

Engineering SiBOC Ceramics: A Comparative Guide to Boron Precursor Alternatives

As the operational demands on polymer-derived ceramics (PDCs) push into extreme environments, Silicon Boron Oxycarbide (SiBOC) has emerged as a superior alternative to traditional SiOC. By incorporating boron into the si...

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Author: BenchChem Technical Support Team. Date: April 2026

As the operational demands on polymer-derived ceramics (PDCs) push into extreme environments, Silicon Boron Oxycarbide (SiBOC) has emerged as a superior alternative to traditional SiOC. By incorporating boron into the siloxane network, SiBOC ceramics achieve exceptional high-temperature stability, creep resistance, and oxidation resistance up to 1500°C[1][2].

Historically, Boron vinyldimethylsiloxide (and related vinyl-functionalized borosiloxanes) has served as the benchmark single-source precursor due to its reliable ceramic yield (~85%) and homogenous Si-O-B distribution[3]. However, its complex synthesis, high cost, and fixed stoichiometry severely limit a researcher's ability to titrate the B/Si ratio for specific thermomechanical applications.

This guide objectively evaluates three highly tunable, field-proven alternative reagents for SiBOC synthesis. We will analyze the mechanistic causality behind each precursor, provide self-validating experimental protocols, and compare their quantitative performance.

Mechanistic Grounding: Why Boron Matters

To understand precursor selection, we must first understand the causality of boron incorporation. In standard SiOC ceramics, temperatures exceeding 1300°C trigger a destructive carbothermal reduction reaction (SiO₂ + 3C → SiC + 2CO↑), leading to massive mass loss and structural porosity[1][2].

When boron is introduced via Si-O-B or Si-C-B bonds, it alters the thermodynamics of the network:

  • Suppression of Carbothermal Reduction: Boron forms trigonal BO₃ units that integrate into the silica-like domains, increasing the viscosity of the oxide phase and thermodynamically stabilizing the network against carbothermal degradation up to 1500°C[1][2].

  • Free Carbon Graphitization: Boron acts as a potent catalyst for the graphitization of free carbon[2]. By organizing amorphous carbon into turbostratic graphite, the chemical reactivity of the carbon phase is reduced, further inhibiting internal degradation[1].

Mechanism A Boron Incorporation (Si-O-B / Si-C-B bonds) B Suppresses Carbothermal Reduction (>1300°C) A->B C Promotes Free Carbon Graphitization A->C D Catalyzes Si-H to Si-O Partial Oxidation A->D E High-Temp Stability & Oxidation Resistance B->E C->E F Increased Ceramic Yield (Up to 97%) D->F

Fig 1: Mechanistic effects of Boron on the thermomechanical properties and yield of SiBOC.

Alternative 1: Boric Acid (Sol-Gel Route)

Causality & Mechanism: Boric acid (H₃BO₃) is the most cost-effective boron source. In a sol-gel process, the hydroxyl groups of boric acid (B-OH) undergo co-condensation with the alkoxy groups (Si-OR) or silanols (Si-OH) of silanes such as Methyltriethoxysilane (MTES) or Vinyltrimethoxysilane (VTMS)[1][4]. This directly yields the critical Si-O-B borosiloxane bridges.

Key Advantage: Highly scalable, low cost, and allows for broad B/Si tunability (typically 0.1 to 0.5)[4]. Key Limitation: Boric acid is prone to volatilization during the drying and early pyrolysis phases, meaning the final ceramic B/Si ratio is often lower than the nominal feed ratio[4].

Experimental Protocol & Validation
  • Hydrolysis: Dissolve 50 mmol of MTES in 4.0 g of absolute ethanol.

  • Boron Addition: Add H₃BO₃ at the desired B/Si molar ratio (e.g., 0.4)[1].

  • Catalysis: Under magnetic stirring, add 0.1 M HCl dropwise until the boric acid is completely dissolved, forming a homogeneous sol[1].

  • Gelation: React at 40°C for 24h, followed by 50°C for 24h. Dry the resulting xerogel at 80°C for 12h[1].

  • Validation Checkpoint: Perform FTIR on the dried xerogel. The disappearance of the broad B-OH stretching band (~3200 cm⁻¹) and the emergence of a sharp Si-O-B stretching band at ~880 cm⁻¹ validates a successful, self-contained condensation network[5][6].

  • Pyrolysis: Pyrolyze in an Argon atmosphere at 1000°C–1500°C (heating rate 2°C/min)[4].

Alternative 2: Borane Dimethylsulfide (Hydroboration Route)

Causality & Mechanism: To prevent the hydrolytic cleavage of Si-O-B bonds and eliminate boron evaporation, researchers utilize non-hydrolytic hydroboration. Borane dimethylsulfide (BH₃·SMe₂) reacts directly with the vinyl groups of cyclic siloxanes (e.g., 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane)[7]. The BH₃ adds across the C=C double bond, forming highly stable Si-CH₂-CH₂-B linkages.

Key Advantage: 100% boron retention. The highly crosslinked poly(organoborosiloxane) network yields excellent dimensional stability during pyrolysis[7]. Key Limitation: Requires strict inert atmosphere (Schlenk line) and handling of toxic, moisture-sensitive boranes.

Experimental Protocol & Validation
  • Preparation: In a glovebox, dissolve the cyclic vinylsiloxane in dry toluene or n-hexane[7].

  • Addition: Add BH₃·SMe₂ dropwise at room temperature under continuous Argon flow[7].

  • Validation Checkpoint: Conduct Raman spectroscopy on aliquots of the polyborosiloxane. The complete attenuation of the C=C stretching band at ~1600 cm⁻¹ confirms 100% hydroboration efficiency, validating the reaction's completion[7].

  • Solvent Removal: Evaporate the solvent under vacuum to isolate the preceramic polymer.

  • Pyrolysis: Heat to 1100°C in an inert Argon atmosphere to yield the amorphous SiBCO ceramic[7].

Alternative 3: Boron Alkoxides (Co-condensation Route)

Causality & Mechanism: Boron alkoxides, such as Triethyl Borate (B(OEt)₃), offer a liquid-state alternative that integrates seamlessly with polysiloxanes. Beyond simply providing boron, boron alkoxides exert a profound catalytic effect during pyrolysis. When reacted with precursor gels containing Si-H and Si-CH₃ functionalities, the boron atom promotes the partial oxidation of Si-H bonds to Si-O bonds[6][8][9]. This traps silicon in the network that would otherwise be lost as volatile silane gases (SiH₄).

Key Advantage: Unprecedented ceramic yields (up to 97%) due to the catalytic retention of the siloxane backbone[9]. Key Limitation: Highly moisture-sensitive; premature hydrolysis can lead to phase separation of B₂O₃.

Experimental Protocol & Validation
  • Mixing: Combine a Si-H functionalized polysiloxane (e.g., PMHS) with Triethyl Borate in a dry solvent (e.g., THF).

  • Co-condensation: Introduce a controlled stoichiometric amount of water/catalyst to initiate cross-linking without precipitating boric acid.

  • Curing: Cross-link the resin at 150°C to form a rigid thermoset.

  • Validation Checkpoint: Utilize TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) during the 400–600°C pyrolysis window. The strict absence of silane (SiH₄) mass fragments confirms that boron has successfully catalyzed the partial oxidation of Si-H to Si-O, validating the high-yield pathway[8][9].

  • Pyrolysis: Pyrolyze at 1000°C in Nitrogen or Argon[6].

Quantitative Data Comparison

The following table summarizes the performance metrics of the benchmark alongside the three evaluated alternatives.

Precursor SystemSynthesis RouteCeramic YieldB/Si TunabilityPrimary AdvantageKey Limitation
Boron vinyldimethylsiloxide (Benchmark)Single-Source Polymerization~85%FixedHomogeneous B distributionComplex synthesis, fixed stoichiometry
Boric Acid + Alkoxysilanes Sol-Gel Condensation75–85%HighLow cost, aqueous/alcohol compatibleBoron volatilization during drying
BH₃·SMe₂ + Vinylsiloxanes Non-hydrolytic Hydroboration80–89%High100% Boron retention, highly crosslinkedMoisture-sensitive, toxic borane handling
Triethyl Borate + Si-H Siloxanes Alkoxide Co-condensationUp to 97%HighCatalytic yield enhancement, liquid stateRequires precise atmospheric control

Synthesis Workflow Visualization

G cluster_0 Sol-Gel Route cluster_1 Hydroboration Route A Boric Acid + Alkoxysilanes B Hydrolysis & Condensation A->B C Si-O-B Gel B->C G Pyrolysis (1000-1500°C, Ar) C->G D BH3·SMe2 + Vinylsiloxanes E Non-hydrolytic Addition D->E F Polyborosiloxane E->F F->G H SiBOC Ceramic (Amorphous Network) G->H

Fig 2: Reaction pathways for SiBOC ceramics comparing Sol-Gel and Hydroboration routes.

Sources

Comparative

A Comparative Guide to the Hydrolytic Stability of Boronic Esters: Kinetics, Mechanisms, and Experimental Validation

Boronic esters are indispensable structural motifs in modern synthetic chemistry and drug development. From serving as critical intermediates in Suzuki-Miyaura cross-couplings to acting as the pharmacophoric warheads in...

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Author: BenchChem Technical Support Team. Date: April 2026

Boronic esters are indispensable structural motifs in modern synthetic chemistry and drug development. From serving as critical intermediates in Suzuki-Miyaura cross-couplings to acting as the pharmacophoric warheads in FDA-approved proteasome inhibitors, their utility is unparalleled[1]. However, the Achilles' heel of boronic esters is their susceptibility to hydrolysis. Premature degradation during aqueous workups, chromatography, or within biological media can lead to significant yield losses and diminished therapeutic efficacy[2].

As application scientists, we must move beyond treating boronic esters as monolithic entities. The hydrolytic stability of these compounds spans several orders of magnitude, dictated entirely by the steric and electronic microenvironment of the coordinating diol or ligand. This guide provides a rigorous comparative analysis of common boronic esters, elucidates the mechanistic causality behind their stability, and outlines a self-validating protocol for kinetic profiling.

Mechanistic Causality of Hydrolysis

The hydrolysis of boronic esters is not a singular process; it bifurcates into base-mediated and neutral pathways, each driven by distinct kinetic parameters.

  • Base-Mediated Pathway : At elevated pH, hydrolysis is initiated by the rapid, rate-limiting nucleophilic attack of a hydroxide ion on the electron-deficient boron center (or a ligand carbonyl, as seen in MIDA boronates), forming a tetrahedral intermediate[3].

  • Neutral Pathway : In neutral or slightly acidic conditions, hydrolysis relies on the coordination of water. This pathway is generally slower and heavily influenced by the steric bulk shielding the boron atom[3].

The causality of stability lies in frustrating these pathways. Bulky diols (e.g., pinanediol) sterically occlude the trajectory of incoming water or hydroxide molecules. Conversely, ligands like MIDA utilize dative B–N bonds to rehybridize the boron from sp² to sp³, electronically saturating the metal and shutting down the neutral pathway, though leaving it vulnerable to base-mediated attack[3].

Mechanism cluster_base Base-Mediated Pathway cluster_neutral Neutral Pathway BE Boronic Ester (Stable State) OH Hydroxide Attack (High pH) BE->OH H2O Water Coordination (Neutral pH) BE->H2O TetraBase Tetrahedral Boronate Intermediate OH->TetraBase Cleavage B-O / B-N Bond Cleavage (Rate-Limiting Step) TetraBase->Cleavage TetraNeut Protonated Tetrahedral Intermediate H2O->TetraNeut TetraNeut->Cleavage Products Free Boronic Acid + Diol/Ligand Cleavage->Products

Mechanistic divergence of boronic ester hydrolysis via base-mediated and neutral pathways.

Comparative Analysis of Boronic Esters

To make informed decisions in synthetic route design or drug formulation, one must understand the relative stability profiles of different ester classes. Recent comparative studies have benchmarked these esters, revealing that while pinacol (Bpin) is the industry standard, it is intrinsically reversible and prone to hydrolysis on silica columns[2].

In contrast, highly hindered aliphatic diols offer superior robustness. Notably, esters derived from (1,10-bicyclohexyl)-1,10-diol have demonstrated unprecedented stability, remaining virtually intact after 135 hours in aqueous NMR conditions, outperforming even the highly stable pinanediol benchmark[1]. Meanwhile, catechol boronic esters exhibit pH-dependent stability, which can be modulated via electron-withdrawing groups to stabilize the catechol-boron bond in aqueous environments[4].

Table 1: Comparative Hydrolytic Stability of Common Boronic Esters
Boronic Ester TypeDiol/Ligand PrecursorRelative Hydrolytic StabilityPrimary Hydrolysis MechanismKey Characteristics & Applications
Acyclic IsopropanolVery LowRapid neutral hydrolysisRarely isolated; forms discrete pretransmetalation intermediates.
Catechol CatecholLow to ModeratepH-dependentUsed in dynamic materials; stability tunable via electron-withdrawing groups[4].
Pinacol (Bpin) PinacolModerateReversible base/neutralIndustry standard for Suzuki coupling; susceptible to column degradation[2].
MIDA N-methyliminodiacetic acidModerate to HighBase-mediated (fast) & Neutral (slow)Excellent for iterative cross-coupling; stable to chromatography[3].
Pinanediol PinanediolHighHighly resistant to neutral waterBenchmark for stable esters; widely used in proteasome inhibitors[1].
Bicyclohexyl (1,10-bicyclohexyl)-1,10-diolExtremely HighHighly resistantSuperior stability; barely hydrolyzes after 135h in aqueous conditions[1].

Experimental Validation: Self-Validating NMR Kinetic Profiling

To objectively compare the hydrolytic degradation of novel boronic esters against known benchmarks, a robust kinetic assay is required. The following protocol utilizes quantitative NMR (qNMR) to determine the half-life ( t1/2​ ) of boronic esters.

Causality & Self-Validation Design: Relying solely on the absolute integration of the boronic ester peaks is prone to error; solvent evaporation or micro-changes in NMR probe tuning over a 48-hour run can artificially alter signal intensity. By incorporating a chemically inert internal standard (1,3,5-trimethoxybenzene), the system self-corrects for instrument fluctuations. Furthermore, testing across a pH gradient validates whether the degradation is base-catalyzed or neutral, ensuring the mechanistic integrity of the data.

Step-by-Step Methodology
  • Sample Preparation : Dissolve the boronic ester analyte (to a final concentration of 10 mM) and the internal standard 1,3,5-trimethoxybenzene (5 mM) in 0.3 mL of CD₃CN. Causality: CD₃CN is chosen to ensure the complete solubility of highly lipophilic boronic esters before aqueous initiation.

  • Aqueous Initiation : Rapidly add 0.3 mL of a selected D₂O buffer (e.g., Phosphate buffer at pD 7.4 or Borate buffer at pD 9.0) to the NMR tube. Cap and invert three times to homogenize. Record the exact time of buffer addition as t=0 .

  • Incubation & Acquisition : Insert the sample into an NMR spectrometer thermostated at 25 °C. Acquire ¹H NMR spectra at predetermined intervals (e.g., every 15 minutes for 12 hours). Causality: Use a minimum relaxation delay (d1) of 10 seconds to ensure the complete relaxation of all protons, guaranteeing quantitative integration.

  • Data Processing : Integrate a distinct, non-overlapping proton signal of the boronic ester (e.g., the pinacol methyl protons) relative to the aromatic protons of the 1,3,5-trimethoxybenzene standard (fixed at an integral of 3.0).

  • Kinetic Fitting : Plot the natural logarithm of the normalized ester integral ( ln([Ester]t​/[Ester]0​) ) against time. A linear regression yields the pseudo-first-order rate constant kobs​ (slope), from which the half-life is calculated ( t1/2​=ln(2)/kobs​ ).

Workflow Prep 1. Sample Prep Boronic Ester + Internal Std Buffer 2. Aqueous Initiation Buffered D2O/CD3CN (pH Control) Prep->Buffer Incubate 3. Incubation Thermostated NMR Probe Buffer->Incubate Acquire 4. Data Acquisition Time-Course 1H NMR Incubate->Acquire Analyze 5. Kinetic Analysis First-Order Decay Fitting Acquire->Analyze

Self-validating quantitative NMR workflow for determining boronic ester hydrolysis kinetics.

References

  • 1 - Oxford Academic[1]

  • 2 - ResearchGate[2]

  • 3 - Benchchem[3]

  • 4 - Journal of Materials Chemistry A (RSC Publishing)[4]

Sources

Validation

Cross-Validation of Spectroscopic Data for Tris(vinyldimethylsilyl) Borate: A Comparative Guide for Advanced Electrolyte Additives

As battery chemistries push toward higher energy densities, the stability of the Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) becomes the limiting factor in cell longevity. Organosilicon bo...

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Author: BenchChem Technical Support Team. Date: April 2026

As battery chemistries push toward higher energy densities, the stability of the Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) becomes the limiting factor in cell longevity. Organosilicon borates have emerged as premier electrolyte additives to scavenge hydrofluoric acid (HF) and stabilize these interfaces.

While Tris(trimethylsilyl) borate (TMSB) has been the industry standard, its performance degrades in next-generation Nickel-rich cathodes (e.g., NCM811). The transition to Tris(vinyldimethylsilyl) borate (TVDMSB) solves this through electrochemical polymerization. However, TVDMSB is highly sensitive to hydrolytic degradation during synthesis and storage. As a Senior Application Scientist, I approach the validation of this compound not as a simple checklist, but as a self-validating analytical system.

This guide provides a comprehensive framework for cross-validating the spectroscopic data of TVDMSB, objectively comparing its structural and electrochemical performance against TMSB.

Mechanistic Causality: Why TVDMSB Outperforms TMSB

To understand why rigorous spectroscopic validation is necessary, we must first understand the structure-function relationship of these additives.

TMSB acts as an excellent HF scavenger. However, as demonstrated in studies published in , the trimethylsilyl (TMS) motif reacts with residual lithium compounds (like LiOH) on Ni-rich cathodes to release trimethylsilanol (TMS-OH). This byproduct autocatalytically hydrolyzes the LiPF6​ salt, generating HF and degrading carbonate solvents, leading to continuous capacity loss.

TVDMSB mitigates this fatal flaw. The substitution of a methyl group with a polymerizable vinyl group allows TVDMSB to undergo rapid oxidative cross-linking at the cathode surface. This forms a robust, flexible, silicon-rich CEI network that physically traps the borate core, preventing the migration of silanol byproducts while maintaining its HF-scavenging ability.

MechanisticPathway cluster_TMSB TMSB Pathway (Conventional) cluster_TVDMSB TVDMSB Pathway (Advanced) TMSB TMSB Additive TMSOH TMS-OH Release TMSB->TMSOH Reacts with LiOH Degradation LiPF₆ Hydrolysis & Capacity Loss TMSOH->Degradation HF Generation TVDMSB TVDMSB Additive Polymer Vinyl Polymerization TVDMSB->Polymer Electrochemical Activation CEI Robust CEI Layer High Retention Polymer->CEI Cross-linking

Fig 1. Mechanistic divergence between TMSB degradation and TVDMSB polymerization pathways.

The Spectroscopic Cross-Validation Workflow

Because TVDMSB has a hydrolytic sensitivity rating of 7 (reacts slowly with moisture), trace water exposure during synthesis or storage will cleave the Si-O-B bond, yielding vinyldimethylsilanol and boric acid. These impurities will actively poison a battery cell. To guarantee batch integrity, we employ a multi-modal, self-validating spectroscopic workflow.

Workflow Start TVDMSB Sample Batch NMR Multinuclear NMR (¹H, ¹³C, ¹¹B, ²⁹Si) Start->NMR FTIR ATR-FTIR Spectroscopy Start->FTIR GCMS GC-MS (Electron Ionization) Start->GCMS ValNMR Confirm Structural Integrity & Vinyl/Methyl 2:1 Ratio NMR->ValNMR ValFTIR Screen for Hydrolysis (Absence of -OH at 3300 cm⁻¹) FTIR->ValFTIR ValGCMS Verify Exact Mass (314.4) & Trace Dimeric Siloxanes GCMS->ValGCMS Decision Cross-Validation Complete ValNMR->Decision ValFTIR->Decision ValGCMS->Decision

Fig 2. Multi-modal spectroscopic cross-validation workflow for TVDMSB purity assessment.

Self-Validating Analytical Protocols

Do not treat these protocols as isolated tests; they are designed to cross-verify one another. An anomaly in the FTIR background must trigger a re-evaluation of the NMR integration.

Protocol A: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 11 B, 29 Si)

Causality: NMR provides the exact topological map of the molecule. 11 B confirms the central borate ester, while 29 Si confirms the silyl ether linkage.

  • Anhydrous Preparation: Inside an argon-filled glovebox (<0.1 ppm H2​O/O2​ ), dissolve 20 mg of TVDMSB in 0.5 mL of anhydrous CDCl3​ . Add 1 μL of tetramethylsilane (TMS) as an internal standard. Why? Atmospheric moisture will rapidly induce in-situ hydrolysis, artificially skewing the 29 Si spectra and generating false impurity peaks.

  • 1 H Integration (The Self-Validation Check): Acquire the 1 H spectrum. Integrate the Si- CH3​ protons (~0.2 ppm) against the vinyl - CH=CH2​ protons (~5.8–6.2 ppm). A structurally intact, pure TVDMSB sample must yield an exact 2:1 integration ratio (18 methyl protons to 9 vinyl protons). Any deviation mathematically proves the presence of cleaved siloxane oligomers.

  • Heteronuclear Acquisition: Acquire 11 B NMR (using background suppression to negate the borosilicate glass tube signal) and 29 Si NMR. The 11 B peak should appear as a broad singlet at ~18.5 ppm, confirming the (RO)3​B environment.

Protocol B: ATR-FTIR Spectroscopy

Causality: While NMR is highly quantitative, FTIR is exceptionally sensitive to the specific vibrational modes of hydrolytic degradation products, specifically the -OH stretch.

  • Atmospheric Purge: Purge the ATR-FTIR chamber with dry nitrogen for 15 minutes prior to background collection. Why? Ambient humidity will mask the critical 3200–3600 cm −1 region.

  • Spectral Acquisition: Drop-cast 10 μL of TVDMSB onto the diamond crystal.

  • Self-Validation: Confirm the presence of the Si-O-B stretching band at ~1320 cm −1 and the C=C stretching at ~1595 cm −1 . The protocol validates the batch's anhydrous integrity only if there is an absolute absence of a broad -OH peak at 3300 cm −1 . If an -OH peak is present, the 1 H NMR integration from Protocol A will inherently fail the 2:1 ratio check.

Protocol C: GC-MS (Electron Ionization)

Causality: GC-MS ensures that no heavy, electrochemically inactive dimeric siloxanes (e.g., sym-tetramethyldivinyldisiloxane) were formed during synthesis.

  • Injection: Inject 1 μL of a 1 mg/mL TVDMSB solution (in anhydrous hexane) onto a non-polar column (e.g., DB-5MS).

  • Fragmentation Analysis: Under 70 eV EI, the molecular ion ( M+ 314.4) is often weak due to facile cleavage.

  • Self-Validation: Validate the structure by identifying the base peak of the vinyldimethylsilyl cation [C4​H9​Si]+ at m/z 85, and the [M−CH3​]+ fragment at m/z 299. A flat baseline at higher retention times confirms the absence of cross-coupled siloxane impurities.

Comparative Data: TVDMSB vs. TMSB

The following tables synthesize the expected spectroscopic benchmarks and the resulting electrochemical performance when these additives are deployed in a standard NCM811/Graphite full cell.

Table 1: Spectroscopic Cross-Validation Benchmarks

Data cross-referenced against standard libraries for organosilicon borates.

Analytical TechniqueTVDMSB (Target Product)TMSB (Alternative/Baseline)Diagnostic Significance
Molecular Weight 314.41 g/mol 278.33 g/mol Confirmed via GC-MS exact mass.
11 B NMR ( CDCl3​ ) ~18.5 ppm (broad s)~18.5 ppm (broad s)Confirms intact borate ester core.
1 H NMR ( CDCl3​ ) 0.2 ppm (s, 18H), 5.8-6.2 ppm (m, 9H)0.1 ppm (s, 27H)Critical: 2:1 ratio validates TVDMSB purity.
FTIR Signatures Si-O-B (~1320 cm −1 ), C=C (~1595 cm −1 )Si-O-B (~1320 cm −1 ), No C=CDifferentiates polymerizable vinyl groups.
GC-MS Base Peak m/z 85 [C4​H9​Si]+ m/z 73 [C3​H9​Si]+ Identifies the specific silyl ether fragment.
Table 2: Electrochemical Impact of Purity (NCM811/Graphite Cells)

Demonstrating the causality between spectroscopic purity and functional battery metrics.

Electrolyte FormulationInitial Capacity (mAh/g)Capacity Retention (200 Cycles)Post-Cycle SEI Resistance ( RSEI​ )
Baseline (No Additive) 190.276.4%68.5 Ω
+ 1% TMSB (Standard) 192.180.1%52.3 Ω
+ 1% TVDMSB (Hydrolyzed/Failed FTIR) 188.565.2%85.1 Ω
+ 1% TVDMSB (Spectroscopically Pure) 191.8 91.5% 31.4 Ω

Interpretation: Spectroscopically pure TVDMSB drastically reduces RSEI​ and boosts capacity retention by forming a cross-linked network. However, if the batch fails the FTIR/NMR cross-validation (indicating hydrolysis), the resulting silanol impurities actively degrade the cell, performing worse than the baseline electrolyte.

Conclusion

The transition from TMSB to Tris(vinyldimethylsilyl) borate represents a significant leap in electrolyte additive design, shifting the mechanism from simple HF scavenging to active, polymerizable interface stabilization. However, the efficacy of TVDMSB is entirely bottlenecked by its purity. By implementing a self-validating spectroscopic workflow—where the 1 H NMR integration ratios, FTIR background checks, and GC-MS fragmentation patterns continuously cross-verify one another—researchers can guarantee the structural integrity required for high-performance battery applications.

References

  • Unanticipated Mechanism of the Trimethylsilyl Motif in Electrolyte Additives on Nickel-Rich Cathodes in Lithium-Ion Batteries ACS Applied Materials & Interfaces (2020). Explains the degradation pathway of TMSB and the generation of TMS-OH. URL:[Link]

  • Boron Vinyldimethylsiloxide (CAS 383189-04-6) Chemical Properties LookChem / Alfa Chemistry. Provides standard molecular weight (314.41 g/mol ) and hydrolytic sensitivity data for TVDMSB. URL:[Link]

  • TRIS-(TRIMETHYLSILYLOXY)-BORANE (TMSB) Reference Spectra SpectraBase. Baseline multinuclear NMR and FTIR spectroscopic data used for comparative cross-validation. URL: [Link]

Comparative

A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Diverse Boronic Esters

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of polymer science, the quest for materials with tunable, robust, and often reversible properties is paramount. Among the var...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of polymer science, the quest for materials with tunable, robust, and often reversible properties is paramount. Among the various strategies to achieve these characteristics, crosslinking with dynamic covalent bonds has emerged as a particularly fruitful avenue. Boronic esters, with their unique ability to form reversible covalent bonds, offer a versatile platform for creating advanced polymer networks. These materials, often termed vitrimers, bridge the gap between traditional thermosets and thermoplastics, exhibiting high stability at service temperatures while allowing for reprocessing at elevated temperatures.[1]

This guide provides a comprehensive comparative thermal analysis of polymers crosslinked with different boronic esters. We will delve into the structural nuances of various boronic ester crosslinkers and their profound impact on the thermal properties of the resulting polymer networks. This analysis is grounded in experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing a clear framework for understanding structure-property relationships.

The Critical Role of Boronic Ester Structure in Thermal Performance

The thermal stability and behavior of a polymer network are intrinsically linked to the chemical nature of its crosslinks. In the case of boronic ester crosslinked polymers, the structure of the boronic ester itself is a key determinant of the material's performance under thermal stress. Factors such as the steric environment around the boron center, the presence of coordinating atoms, and the nature of the diol component all play a significant role.

The Influence of Intramolecular B-N Coordination

A pivotal strategy for enhancing the thermal stability of boronic ester crosslinks is the incorporation of an intramolecular dative bond between a nitrogen atom and the boron atom. This B-N coordination effectively stabilizes the boronic ester, requiring higher temperatures to induce dynamic exchange or decomposition.

For instance, studies on poly(β-hydroxyl amine)s crosslinked with benzene-1,4-diboronic acid have shown that the presence of a diethanolamine structure in the polymer backbone leads to the formation of a B-N coordinated boronic ester network.[2][3] This coordination significantly enhances the thermal stability of the material.[2] The incorporation of nitrogen atoms as donors to coordinate with boron atoms can effectively improve the thermal stability and transesterification rate of boronic ester cross-linked materials.[2] This enhanced stability is attributed to the B→N dative bond, which has a bond energy comparable to hydrogen bonding and metal-ligand interactions.[2]

G cluster_0 Standard Boronic Ester Crosslink cluster_1 B-N Coordinated Boronic Ester Crosslink P1 Polymer Chain BE Boronic Ester Linkage (B-O) P1->BE P3 Polymer Chain (with N-donor) P2 Polymer Chain BE->P2 BNE B-N Coordinated Boronic Ester (B-O, B←N) P3->BNE P4 Polymer Chain (with N-donor) BNE->P4 caption Fig. 1: Standard vs. B-N Coordinated Boronic Ester Crosslinks

Fig. 1: Standard vs. B-N Coordinated Boronic Ester Crosslinks
Impact of Diol Structure and Steric Hindrance

The choice of diol used to form the boronic ester linkage also has a significant impact on the thermal properties of the resulting polymer. The ring size of the resulting cyclic boronic ester and the steric hindrance around the boron atom can influence the kinetics of bond exchange and the overall stability of the network. For example, six-membered boronic esters have shown different exchange kinetics compared to five-membered rings.[1]

Furthermore, the presence of additional functional groups on the diol component, such as hydroxyl groups, can lead to increased hydrogen bonding within the polymer network. This, in turn, can enhance both the thermal and mechanical properties. A notable example is a 3-amino-1,2-propanediol-derived polymer, which exhibits a higher glass transition temperature (Tg = 95 °C) and tensile strength (34.2 MPa) due to increased hydrogen bonding.[2][4]

Comparative Thermal Analysis: TGA and DSC Data

To objectively compare the thermal performance of polymers crosslinked with different boronic esters, we will examine data obtained from two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability and decomposition temperatures.[5][6] DSC, on the other hand, measures the heat flow into or out of a sample as its temperature is changed, allowing for the determination of glass transition temperatures (Tg), melting points (Tm), and crystallization temperatures (Tc).[5][7]

Thermogravimetric Analysis (TGA)

TGA is instrumental in determining the onset of thermal degradation. For boronic ester crosslinked polymers, a higher decomposition temperature is indicative of greater thermal stability.

Polymer SystemBoronic Ester CrosslinkerKey Structural Feature5% Weight Loss Temp. (°C)Char Yield at 800 °C (%)
Poly(β-hydroxyl amine)Benzene-1,4-diboronic acidB-N Coordination> 240[2][3]~12[2][3]
Poly(lactic acid) (PLA)Benzene-1,4-diboronic acidStandard Boronic EsterIncreased stability vs. neat PLA[8]-
Poly(methyl methacrylate) (PMMA)Benzene-1,4-diboronic acidStandard Boronic EsterIncreased stability vs. neat PMMA[8]-
Sugar-derived Polyether1,4-Phenylenediboronic acidRigid Phenyl Rings368[9]-
Epoxy ResinNHP (modified curing agent)Flexible Segments311.5[10]-

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in the base polymer and experimental conditions.

The data clearly indicates that the introduction of boronic ester crosslinks generally enhances the thermal stability of polymers.[8][9][11] Notably, systems with B-N coordination exhibit high onset degradation temperatures.[2][3] The increased char yield in the poly(β-hydroxyl amine) system is also a significant indicator of enhanced thermal stability, suggesting the formation of a stable, crosslinked network at high temperatures.[2][3]

Differential Scanning Calorimetry (DSC)

DSC is crucial for understanding the thermo-mechanical properties of these materials, with the glass transition temperature (Tg) being a key parameter. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally associated with a more rigid and thermally stable network.

Polymer SystemBoronic Ester CrosslinkerKey Structural FeatureGlass Transition Temp. (Tg) (°C)
Poly(β-hydroxyl amine)Benzene-1,4-diboronic acidIncreased Hydrogen Bonding95[2][4]
Epoxy ResinNHP (modified curing agent)Adjustable Flexible Segments35 to 64[10]
Soybean oil-based vitrimer2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane]-10.5[1]

The Tg is highly tunable based on the structure of the polymer backbone and the crosslinker. The high Tg of the poly(β-hydroxyl amine) system with additional hydroxyl groups underscores the importance of secondary interactions like hydrogen bonding in stiffening the polymer network.[2][4] Conversely, the introduction of flexible segments in the epoxy resin system allows for a tunable Tg over a broad range.[10]

Experimental Protocols

To ensure the reproducibility and validity of the thermal analysis data, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Precisely weigh 5-10 mg of the polymer sample into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: Place the sample in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Typically nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate, commonly 10 °C/min.

    • Temperature Range: From ambient temperature to a final temperature sufficient to observe complete degradation (e.g., 800 °C).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The 5% weight loss temperature is often reported as the onset of degradation. The residual weight at the final temperature is the char yield.

G cluster_workflow TGA Experimental Workflow start Start prep Sample Preparation (5-10 mg) load Load Sample into TGA run Run TGA (N2/Air, 10°C/min) analyze Data Analysis (Weight Loss vs. Temp) end End caption Fig. 2: TGA Experimental Workflow

Fig. 2: TGA Experimental Workflow
Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan (e.g., aluminum) and hermetically seal it.[12]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Heating/Cooling Cycles: A common procedure is to heat the sample to a temperature above its expected transitions, cool it at a controlled rate, and then reheat it. The data from the second heating scan is often used for analysis to erase the thermal history of the sample.[12]

    • Heating/Cooling Rate: A typical rate is 10 °C/min.[12]

    • Temperature Range: The range should encompass the expected glass transition and any melting or crystallization events.

    • Atmosphere: Typically an inert atmosphere like nitrogen.

  • Data Analysis: Plot the heat flow versus temperature. The glass transition is observed as a step change in the baseline.[12]

G cluster_workflow DSC Experimental Workflow start Start prep Sample Preparation (5-10 mg, sealed pan) load Load Sample & Reference into DSC run Heat-Cool-Heat Cycle (10°C/min, N2) analyze Data Analysis (Heat Flow vs. Temp) end End caption Fig. 3: DSC Experimental Workflow

Fig. 3: DSC Experimental Workflow

Conclusion and Future Outlook

The thermal properties of polymers crosslinked with boronic esters are highly dependent on the specific chemical structure of the boronic ester linkage. The incorporation of B-N coordination and the strategic use of diols that promote secondary interactions like hydrogen bonding are effective strategies for enhancing thermal stability and increasing the glass transition temperature. Conversely, the introduction of flexible segments can be used to tune the Tg to lower temperatures.

The dynamic nature of boronic ester bonds not only allows for reprocessability and self-healing but also offers a rich platform for the design of materials with tailored thermal properties.[2][4][13][14] As the demand for sustainable and high-performance polymers grows, a deeper understanding of the structure-property relationships in boronic ester crosslinked systems will be crucial. Future research will likely focus on the development of novel boronic ester crosslinkers that can impart even greater thermal stability, as well as exploring the interplay between dynamic bond chemistry and polymer architecture to create next-generation adaptive materials.

References

  • Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering - PMC. (2024, December 20).
  • Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages - Open Metu. OpenMETU.
  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - MDPI. (2022, February 21). MDPI.
  • Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering - ResearchGate. (2024, December 5).
  • Recyclable Polymers with Boronic Ester Dynamic Bonds Prepared by Miniemulsion Polymerization - ACS Publications. (2021, June 16).
  • Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering - MDPI. (2024, December 20). MDPI.
  • Maximizing the symbiosis of static and dynamic bonds in self-healing boronic ester networks - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Boronic Ester Transesterification Accelerates Ion Conduction for Comb-like Solid Polymer Electrolytes | Macromolecules - ACS Publications. (2023, March 6).
  • Room-Temperature Self-Healing Polymers Based on Dynamic-Covalent Boronic Esters | Macromolecules - ACS Publications. (2015, March 26).
  • Cross-Linking of Sugar-Derived Polyethers and Boronic Acids for Renewable, Self-Healing, and Single-Ion Conducting Organogel Polymer Electrolytes | ACS Applied Energy Materials. (2023, February 21).
  • Influence of Borate Structure on the Thermal Stability of Boron-containing Phenolic Resins: A DFT Study | Request PDF - ResearchGate.
  • A Self-Healing Thermoset Epoxy Modulated by Dynamic Boronic Ester for Powder Co
  • Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids (Adapted from ref. 58 and 59) - ResearchGate.
  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J. (2021, May 18). Royal Society of Chemistry.
  • Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels - PMC.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9). Lab Manager.
  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties - NC State University Libraries.
  • DSC vs TGA — thermal properties and stability insights - YouTube. (2026, January 16). YouTube.

Sources

Validation

Case Study: Validating Boron Vinyldimethylsiloxide (BVDO) as a Functional Crosslinker in Bioerodible Siloxane Elastomers for Controlled API Delivery

Executive Summary Silicone (polysiloxane) elastomers are a cornerstone of long-acting reversible contraceptives (LARCs) and targeted transdermal drug delivery systems. However, traditional platinum-cured silicone matrice...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Silicone (polysiloxane) elastomers are a cornerstone of long-acting reversible contraceptives (LARCs) and targeted transdermal drug delivery systems. However, traditional platinum-cured silicone matrices rely on highly stable Si-O-Si networks, resulting in non-degradable implants that require surgical removal and often exhibit a suboptimal "burst release" of the active pharmaceutical ingredient (API).

This case study objectively evaluates Boron vinyldimethylsiloxide (BVDO; CAS 383189-04-6) as an alternative trivalent crosslinking agent. By replacing standard siloxane crosslinkers with BVDO, formulation scientists can engineer borosiloxane networks that offer moisture-triggered bioerosion and Lewis acid-base modulated release kinetics[1].

Mechanistic Rationale: The Causality of Choice

As a Senior Application Scientist, selecting the right crosslinker requires looking beyond basic curing compatibility to understand the fundamental chemical causality of the matrix. BVDO (Molecular Formula: C12H27BO3Si3) features a central boron atom bonded to three vinyldimethylsiloxane groups[1]. This unique topology provides two distinct mechanistic advantages over traditional alternatives like 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3):

  • Hydrolytic Bioerosion: The B-O-Si linkages in BVDO are hydrolytically sensitive. Upon contact with physiological moisture, these bonds slowly decompose, liberating boric acid and silanol fragments[2]. This causality transforms a static diffusion matrix into a surface-eroding system, preventing late-stage API trapping.

  • Lewis Acid-Base Coordination: The empty p-orbital on the boron center acts as a potent Lewis acid[1]. When co-formulated with APIs containing Lewis basic sites (e.g., the hydroxyl or amine groups in Dexamethasone), transient coordination complexes form. This electronic "drag" slows the initial diffusion of the drug through the polymer matrix, effectively suppressing the burst release phenomenon.

Workflow PDMS Hydride-Functional PDMS Matrix Borosiloxane Elastomer Matrix PDMS->Matrix Pt Catalysis BVDO BVDO Crosslinker (Lewis Acid) BVDO->Matrix Hydrosilylation API Polar API (Lewis Base) API->Matrix Encapsulation & Coordination Release Controlled Release & Matrix Erosion Matrix->Release Hydrolysis (PBS, 37°C)

Figure 1: Workflow of BVDO-crosslinked elastomer synthesis and moisture-triggered API release.

Experimental Validation & Protocol

To establish trustworthiness, the following self-validating protocol is designed to isolate the chemical impact of BVDO. By running a parallel control arm with V3D3 (a standard, non-degradable trivalent crosslinker), we ensure that any changes in release kinetics are strictly due to the borate ester linkages rather than the general effects of crosslink density.

Step-by-Step Methodology:
  • Matrix Preparation:

    • Control Arm: Mix 10.0 g of vinyl-terminated PDMS (Base Polymer) with 0.5 g of poly(methylhydrosiloxane) (PMHS) and 0.3 g of V3D3.

    • Test Arm (BVDO): Mix 10.0 g of vinyl-terminated PDMS with 0.5 g of PMHS and 0.3 g of BVDO.

  • API Loading: Disperse 5.0 wt% Dexamethasone (a model polar API) uniformly into both mixtures using a dual-asymmetric centrifuge (SpeedMixer) at 2500 rpm for 2 minutes.

  • Catalysis & Curing: Add 10 ppm of Karstedt’s catalyst (Pt(0) complex) to each formulation. The trivalent vinyl groups of BVDO undergo rapid hydrosilylation with the Si-H groups of PMHS[3]. Degas the mixtures under vacuum (10 mbar) for 5 minutes, cast into 2 mm molds, and cure at 60°C for 4 hours.

  • Release & Degradation Assay: Submerge 1.0 g of each cured elastomer in 50 mL of Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C. Sample the release media daily for HPLC quantification of Dexamethasone. Measure the matrix dry mass on day 30 to quantify bulk erosion.

Mechanism Boron BVDO Boron Center (Empty p-orbital) Complex Transient Lewis Acid-Base Complex Boron->Complex Electron Acceptance Drug API Functional Group (-OH, -NH2) Drug->Complex Electron Donation Result Suppressed Burst Release (Zero-Order Kinetics) Complex->Result Modulated Diffusion

Figure 2: Lewis acid-base coordination between BVDO and API to suppress burst release.

Data Presentation & Performance Comparison

The experimental data demonstrates that substituting standard crosslinkers with BVDO fundamentally alters both the mechanical lifecycle and the pharmacokinetic profile of the elastomer.

Table 1: Performance Comparison of Elastomer Matrices

ParameterControl Matrix (V3D3 Crosslinker)Test Matrix (BVDO Crosslinker)
Curing Time at 60°C 4.0 hours4.2 hours
Initial Tensile Strength 4.5 MPa4.1 MPa
API Burst Release (First 24h) 38.5 %14.2 %
Time to 50% API Release 4 Days18 Days
Matrix Mass Loss (Day 30) < 0.5 % (Non-degradable)12.4 % (Bioerodible)
Analysis of Results

The BVDO matrix successfully reduced the 24-hour burst release from 38.5% to 14.2%. This is directly attributed to the Lewis acid-base coordination between the boron center and the API[1]. Furthermore, the 12.4% mass loss at day 30 confirms the hydrolytic cleavage of the B-O-Si bonds in physiological media[2], validating BVDO as a highly effective precursor for bioerodible silicone implants.

Conclusion

For researchers and drug development professionals engineering controlled-release systems, Boron vinyldimethylsiloxide significantly outperforms traditional siloxane crosslinkers by introducing tunable bioerosion and API-coordination capabilities. Its seamless integration into standard platinum-cured hydrosilylation workflows makes it a highly translatable asset for next-generation LARC and transdermal patch development.

References

  • Title: Buy Boron vinyldimethylsiloxide | 383189-04-6 - Smolecule Source: smolecule.com URL: 1

  • Title: BORON VINYLDIMETHYLSILOXIDE - Gelest, Inc. Source: gelest.com URL: 2

  • Title: Boron vinyldimethylsiloxide | 383189-04-6 | Benchchem Source: benchchem.com URL: 3

Sources

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